molecular formula C9H11BrN2 B1441881 3-Bromo-5-(pyrrolidin-1-yl)pyridine CAS No. 944718-19-8

3-Bromo-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B1441881
CAS No.: 944718-19-8
M. Wt: 227.1 g/mol
InChI Key: VENROJLIHOQUPZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-5-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENROJLIHOQUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675129
Record name 3-Bromo-5-(pyrrolidin-1-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944718-19-8
Record name 3-Bromo-5-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic building block in modern drug discovery and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, experimental protocols, and critical process parameters that ensure a successful and reproducible synthesis.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound (CAS No. 944718-19-8) offers a versatile platform for further chemical elaboration. The bromine atom at the 3-position serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the pyrrolidine moiety at the 5-position can influence solubility, metabolic stability, and target engagement. The pyrrolidine motif itself is a prevalent core structure in many biologically active molecules, making this compound a valuable intermediate for creating diverse chemical libraries.[1][2]

Strategic Analysis of Synthetic Pathways

The formation of the C-N bond between the pyridine ring and the pyrrolidine nucleophile is the central challenge in synthesizing the target molecule. Two primary strategies are viable: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct reaction of an activated aryl halide with an amine. For the synthesis of this compound, the starting material would be 3,5-dibromopyridine. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, without strong electron-withdrawing groups (like a nitro group) to stabilize the intermediate Meisenheimer complex, SNAr reactions on halopyridines often require harsh conditions, such as high temperatures and pressures, which can lead to side reactions and limit functional group tolerance.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for forming C-N bonds.[5][6] It offers a significant advantage over traditional methods by proceeding under much milder conditions with a broader substrate scope and greater functional group tolerance.[5] Given its reliability and efficiency, the Buchwald-Hartwig amination is the recommended and most widely applicable pathway for synthesizing this compound.

This guide will focus on the superior Buchwald-Hartwig approach, providing a detailed mechanistic explanation and a robust experimental protocol.

The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination allows for the selective monosubstitution of 3,5-dibromopyridine with pyrrolidine, leveraging a sophisticated palladium catalytic cycle.

Overall Reaction Scheme

The synthesis proceeds by reacting 3,5-dibromopyridine with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a strong base in an anhydrous aprotic solvent.

Synthetic_Pathway cluster_reactants reactant1 3,5-Dibromopyridine reagents Pd Catalyst Ligand, Base Toluene, Heat reactant2 Pyrrolidine product This compound reagents->product plus +

Caption: Overall synthesis of this compound.

Mechanistic Deep Dive: The Catalytic Cycle

The reaction mechanism is a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][6][7] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the C-Br bond of 3,5-dibromopyridine to form a Pd(II) complex. This is often the rate-limiting step.

  • Ligand Exchange & Amine Coordination: The amine (pyrrolidine) displaces one of the ligands on the palladium center.

  • Deprotonation: A strong base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each component.

  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is reduced in situ to the active Pd(0) species by the phosphine ligand.

  • Phosphine Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step. For coupling with heteroaryl halides, bulky, electron-rich biarylphosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or Josiphos-type ligands are often superior, as they promote faster reaction rates and suppress side reactions.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, particularly for more sensitive substrates.[6]

  • Solvent: The reaction must be conducted in an anhydrous, deoxygenated, aprotic solvent to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are standard choices due to their high boiling points and ability to dissolve the reactants and catalyst system.

Detailed Experimental Protocol

This protocol provides a general, self-validating procedure for the synthesis on a laboratory scale.

Safety Warning: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, phosphine ligands, and sodium tert-butoxide are toxic and/or flammable. Toluene is a flammable solvent with potential health risks.

Reagent Table
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3,5-Dibromopyridine236.891.010.02.37 g
Pyrrolidine71.121.212.01.06 mL
Pd₂(dba)₃915.720.02 (2 mol%)0.20183 mg
XPhos476.650.04 (4 mol%)0.40191 mg
Sodium tert-butoxide96.101.414.01.35 g
Toluene (anhydrous)---100 mL
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

    • Seal the flask with a septum, and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

    • Under the inert atmosphere, add the sodium tert-butoxide and 3,5-dibromopyridine to the flask.

  • Addition of Reagents:

    • Add anhydrous, degassed toluene (100 mL) via syringe.

    • Stir the mixture for 5 minutes to ensure good suspension.

    • Add the pyrrolidine (1.06 mL) to the reaction mixture via syringe.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 4-12 hours).

  • Work-up and Isolation:

    • Once the reaction is complete (consumption of starting material), cool the flask to room temperature.

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

    • Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification:

    • The crude product will appear as a solid or oil. Purify the crude material by flash column chromatography on silica gel.

    • Use an appropriate eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc), to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.[9]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the pyridine ring protons and the pyrrolidine protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The mass spectrum should show a characteristic isotopic pattern for the bromine atom.[10]

  • Melting Point: The melting point of the purified solid can be compared to literature values (90-91 °C) as an indicator of purity.[9]

Conclusion

The Buchwald-Hartwig amination provides a highly efficient, reliable, and scalable pathway for the synthesis of this compound. By carefully selecting the catalyst system and maintaining anhydrous, inert conditions, researchers can consistently obtain high yields of this valuable synthetic intermediate. This guide provides the fundamental knowledge and a practical protocol to empower scientists in their pursuit of novel molecular architectures for drug discovery and beyond.

References

An In-depth Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its physicochemical properties, spectroscopic characterization, synthesis, safety considerations, and its emerging role as a valuable building block in the development of novel therapeutics.

Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative. The presence of the bromine atom and the pyrrolidine ring significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Key Identifiers and Structural Information

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 944718-19-8[1][2]
Molecular Formula C₉H₁₁BrN₂[1][2]
Molecular Weight 227.10 g/mol [1][2]
Canonical SMILES C1CCN(C1)C2=CC(=CN=C2)BrN/A
InChI Key VENROJLIHOQUPZ-UHFFFAOYSA-NN/A

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,-0.75!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="-0.75,0!"]; C5 [label="C", pos="0.75,0!"]; Br [label="Br", pos="2.6,-1.5!"]; N2 [label="N", pos="-2.6,1.5!"]; C6 [label="C", pos="-3.9,0.75!"]; C7 [label="C", pos="-3.9,-0.75!"]; C8 [label="C", pos="-2.6,-1.5!"];

N1 -- C4; C4 -- C5; C5 -- N1; C4 -- C1; C1 -- C3; C3 -- C2; C2 -- C5; C2 -- Br; C4 -- N2; N2 -- C6; C6 -- C7; C7 -- C8; C8 -- N2; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueMethodSource
Melting Point 90-91 °CExperimental[2]
Boiling Point 318.2 ± 27.0 °CPredicted[2]
Density 1.480 ± 0.06 g/cm³Predicted[2]
pKa 3.90 ± 0.22Predicted[2]
Appearance White to off-white solidN/A[2]

Causality Behind Properties: The relatively high melting point for a molecule of its size suggests significant intermolecular forces in the solid state, likely due to dipole-dipole interactions and potentially weak hydrogen bonding. The predicted pKa indicates that the pyridine nitrogen is weakly basic, a characteristic feature of pyridine rings, which can be further influenced by the electronic effects of the bromo and pyrrolidinyl substituents.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the pyridine protons will be influenced by the positions of the bromo and pyrrolidinyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the four carbons of the pyrrolidine ring. The carbon attached to the bromine atom will exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching of the pyrrolidine group.

Chromatographic Methods (HPLC/GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point for analysis.[3][4] For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation.

Synthesis and Reactivity

Several synthetic routes to this compound have been reported, highlighting its accessibility for research and development.

Microwave-Assisted Synthesis

A facile and efficient synthesis involves the microwave-assisted reaction of 3,5-dibromopyridine with an excess of pyrrolidine.[5] This method offers significant advantages over conventional heating, including shorter reaction times and improved yields.[5]

Experimental Protocol: Microwave-Assisted Synthesis [5]

  • A solution of 3,5-dibromopyridine and a 10-fold excess of pyrrolidine in a mixture of toluene and 1-methyl-2-pyrrolidinone (NMP) is prepared in a microwave reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at 180 °C for 30 minutes.

  • After cooling, the reaction mixture is purified by silica gel flash chromatography to yield 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Figure 2: Workflow for the microwave-assisted synthesis of this compound.

Causality of Experimental Choices: The use of a high boiling point solvent mixture (toluene/NMP) is necessary to reach the required reaction temperature under microwave irradiation. The excess of pyrrolidine drives the reaction towards the desired mono-substituted product and minimizes the formation of di-substituted byproducts. Microwave heating provides rapid and uniform heating, accelerating the reaction rate and improving efficiency.[5]

Copper-Catalyzed Synthesis

Another reported method involves a copper-catalyzed coupling reaction between 3-bromo-5-iodopyridine and pyrrolidine using copper(I) iodide (CuI) as the catalyst and potassium phosphate (K₃PO₄) as the base.[5] While this method can be effective, it may require longer reaction times and higher temperatures compared to the microwave-assisted approach.[5]

Chemical Reactivity

The bromine atom on the pyridine ring is a key functional group that allows for a variety of subsequent chemical transformations. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents at the 3-position. The pyridine nitrogen can act as a base or a ligand in coordination chemistry. The pyrrolidine ring is generally stable but can undergo reactions under specific conditions.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The pyridine and pyrrolidine moieties are common scaffolds in many biologically active compounds.

Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo cross-coupling reactions allows for the construction of diverse chemical libraries for drug discovery screening. For instance, derivatives of 3-aminopyridine, a related structural motif, are known to possess a wide range of biological activities, including antimicrobial and anticonvulsant properties.[6][7]

A notable example is its use in the synthesis of N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide, a compound investigated as a tyrosine kinase inhibitor.[8]

Potential Biological Activities

While the biological activity of this compound itself is not extensively documented, the broader class of aminopyridine derivatives has shown a wide range of pharmacological effects.[7] The pyrrolopyridine scaffold, which shares structural similarities, is found in several anticancer agents, such as vemurafenib.[9] This suggests that derivatives of this compound could be explored for various therapeutic targets.

Safety and Handling

Based on the available data, this compound should be handled with care in a laboratory setting.

Hazard Identification
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.[2]

Recommended Handling Procedures
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.[1]

Conclusion and Future Outlook

This compound is a readily accessible and versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its physicochemical properties and reactivity make it an attractive starting material for the development of novel compounds with diverse biological activities. Further research to fully characterize its experimental properties, explore its reactivity in various chemical transformations, and investigate the pharmacological profiles of its derivatives is warranted. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and development.

References

A Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine (CAS No. 944718-19-8): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. We will explore its fundamental physicochemical properties, delve into established and efficient synthetic protocols, and illuminate its strategic application in medicinal chemistry. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, grounded in established scientific literature. The causality behind experimental choices is explained, and all protocols are presented to be self-validating through comprehensive referencing.

Introduction and Strategic Importance

This compound (CAS No. 944718-19-8) is a disubstituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure uniquely combines three key features that are highly sought after in modern drug design:

  • A Pyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] It can act as a hydrogen bond acceptor and engage in π-stacking interactions, influencing a molecule's solubility, metabolic stability, and target-binding affinity.[4]

  • A Pyrrolidine Moiety: This saturated five-membered nitrogen heterocycle introduces a three-dimensional character to an otherwise planar aromatic system.[5] This sp³-hybridized feature is crucial for exploring complex pharmacophore spaces and can significantly improve binding selectivity and physicochemical properties.[5]

  • A Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[6]

The convergence of these features makes this compound a strategically important precursor for novel chemical entities targeting a wide range of biological targets.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Chemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 944718-19-8[1]
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.10 g/mol [1][7]
IUPAC Name This compound[1]
Melting Point 90-91 °C[1]
Boiling Point 318.2 ± 27.0 °C (Predicted)[1]
Density 1.480 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.90 ± 0.22 (Predicted)[1]
Safety and Handling

While specific toxicological data for this compound is limited, it is classified with the hazard code "Xn" (Harmful).[1] General safety precautions, derived from safety data sheets of analogous structures like 3-bromopyridine, should be strictly followed.[8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[10] Recommended storage temperature is between 2-8°C.[1]

Synthesis Strategies and Methodologies

The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a pyridine precursor and pyrrolidine. Several methods have been reported, with the choice often depending on desired yield, reaction time, and available starting materials.

Overview of Synthetic Pathways

The primary challenge in synthesizing this molecule is the selective substitution at the C-3 position of the pyridine ring. Common strategies include nucleophilic aromatic substitution on a di-halogenated pyridine or metal-catalyzed cross-coupling reactions.

Caption: Key synthetic routes to this compound.

Field-Proven Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has proven to be a superior method for this transformation, offering a dramatic reduction in reaction time and a significant increase in yield compared to conventional heating. A study demonstrated that reacting 3,5-dibromopyridine with pyrrolidine under microwave irradiation at 180 °C for 30 minutes yielded the desired product in 55% yield, whereas conventional heating under the same conditions produced only a 4% yield.[11]

Step-by-Step Protocol:

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 3,5-dibromopyridine (1.0 equiv.), pyrrolidine (2.0 equiv.), 1-methyl-2-pyrrolidinone (NMP), and toluene.

    • Causality Note: Using a slight excess of pyrrolidine drives the reaction towards completion. NMP and toluene are high-boiling solvents suitable for microwave heating to 180 °C.

  • Vessel Sealing: Securely seal the reaction vessel.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 180 °C for 30 minutes.

    • Causality Note: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to rapid reaction rates and minimizing the formation of thermal degradation byproducts often seen with prolonged conventional heating.[11]

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford this compound as a solid.

Self-Validation: This protocol's trustworthiness is established by its direct comparison to conventional heating, which validates the efficacy and necessity of the microwave-assisted approach for achieving a practical yield.[11]

Application as a Versatile Scaffold in Drug Discovery

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a precursor to more complex molecules with potential therapeutic applications.[1]

References

An In-depth Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of substituted pyridines as scaffolds for novel therapeutic agents. This document delves into the practical aspects of handling this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry.[3] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.[4][5] Halogenated pyridines, in particular, serve as versatile intermediates in organic synthesis, readily undergoing cross-coupling reactions to build molecular complexity.[6] The incorporation of a pyrrolidine moiety can further enhance aqueous solubility and introduce a basic nitrogen center, which can be crucial for target engagement.[7] this compound emerges as a compound of interest, combining these key structural features.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 944718-19-8[8]
Molecular Formula C₉H₁₁BrN₂[8]
Molecular Weight 227.10 g/mol [8]
Appearance White to off-white solid[8]
Melting Point 90-91 °C[8]
Boiling Point (Predicted) 318.2 ± 27.0 °C[8]
Density (Predicted) 1.480 ± 0.06 g/cm³[8]
pKa (Predicted) 3.90 ± 0.22[8]

Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies. One common approach involves the nucleophilic aromatic substitution of a dihalogenated pyridine. A notable method utilizes microwave irradiation to facilitate the reaction between 3,5-dibromopyridine and pyrrolidine, which has been shown to be significantly more efficient than conventional heating.

Another established route employs a copper-catalyzed coupling reaction between 3-bromo-5-iodopyridine and pyrrolidine. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and laboratory equipment.

Below is a generalized workflow for the synthesis of substituted pyridines, which can be adapted for this compound.

Synthesis_Workflow Start Starting Materials (e.g., 3,5-dibromopyridine, pyrrolidine) Reaction Reaction (e.g., Microwave-assisted or Cu-catalyzed coupling) Start->Reaction Reagents & Solvent Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product Verified Structure

A generalized workflow for the synthesis and purification of this compound.

Structural Elucidation and Characterization

Unambiguous structural confirmation is paramount in chemical research. A combination of spectroscopic techniques is employed to elucidate the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide valuable information about the connectivity of the atoms. For comparison, the ¹H NMR spectrum of the parent 3-bromopyridine shows signals in the aromatic region, typically between δ 7.0 and 9.0 ppm.[9]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the electronegativity of the nitrogen atom and the bromine substituent. Aromatic carbons typically resonate in the range of δ 100-150 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure magnetic field homogeneity.

    • Acquire the spectrum using a standard 90° pulse sequence.

    • To achieve an adequate signal-to-noise ratio, co-add 16-32 scans.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight. Due to the presence of bromine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching of the pyridine moiety, and C-N stretching of the pyrrolidine ring, as well as the C-Br stretching frequency.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform mixture is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

The following diagram illustrates the comprehensive workflow for the spectroscopic analysis of a novel compound.

Spectroscopic_Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorption Bands IR->IR_Data Structure Elucidated Molecular Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Workflow for the comprehensive spectroscopic analysis of this compound.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas. While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs suggest potential for biological activity.

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase.

  • Central Nervous System (CNS) Agents: The pyrrolidine ring is present in numerous CNS-active drugs.[7] The ability of the basic nitrogen to be protonated at physiological pH can be important for interactions with receptors and transporters in the brain.

  • Antimicrobial and Antiviral Agents: Nitrogen-containing heterocycles are a rich source of antimicrobial and antiviral compounds.

The bromine atom on the pyridine ring of this compound makes it an excellent building block for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.[6]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. This guide has provided a framework for its synthesis and detailed protocols for its structural characterization using modern spectroscopic techniques. While further investigation into its specific biological activities is warranted, the combination of the halogenated pyridine and pyrrolidine moieties makes it a promising scaffold for the development of novel therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to confidently incorporate this and similar compounds into their research and development programs.

References

A Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative that has emerged as a significant heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine core, a nucleophilic pyrrolidine moiety, and a synthetically versatile bromine atom, makes it an attractive scaffold for the development of novel therapeutic agents. The pyrrolidine and pyridine rings are prevalent motifs in a vast number of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth review of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its strategic use in drug discovery programs, particularly in the synthesis of kinase inhibitors.

Introduction: The Strategic Value of the Pyridine-Pyrrolidine Scaffold

The pyridine ring is a cornerstone in pharmaceutical sciences, present in numerous drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl group.[1] Similarly, the saturated pyrrolidine ring is a highly valued scaffold that introduces three-dimensionality, improves aqueous solubility, and provides specific stereochemical arrangements crucial for target binding.[2][3]

The combination of these two motifs in this compound creates a molecule with inherent potential for biological activity and, critically, a platform for extensive chemical modification. The bromine atom at the 5-position serves as a key functional "handle," enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of chemical space around the core scaffold, a fundamental strategy in modern lead optimization.

Physicochemical and Spectroscopic Profile

Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 944718-19-8[4]
Molecular Formula C₉H₁₁BrN₂
Molecular Weight 227.10 g/mol
Appearance White to off-white solid
Melting Point 90-91 °C
Boiling Point 318.2±27.0 °C (Predicted)
pKa 3.90±0.22 (Predicted)
Storage 2-8°C, Sealed in dry environment
Spectroscopic Analysis

Confirmation of the structure of this compound is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and pyrrolidine protons. The pyridine ring should exhibit three aromatic protons, likely appearing as doublets or triplets in the δ 7.0-8.5 ppm range. The pyrrolidine ring protons would appear as multiplets in the upfield region, typically around δ 1.9-2.1 ppm and δ 3.2-3.4 ppm for the protons adjacent to the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the bromine atom being significantly influenced. The four carbons of the pyrrolidine ring would be observed in the aliphatic region (typically δ 25-50 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 226 and 228.

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Microwave-Assisted Nucleophilic Aromatic Substitution

The most efficient and scalable synthesis of this compound involves a direct reaction between 3,5-dibromopyridine and pyrrolidine. This reaction is a nucleophilic aromatic substitution (SₙAr).

Causality of Experimental Choice: Traditional thermal heating for this reaction is exceedingly slow and low-yielding, producing the desired product in only 4% yield even after extended periods. This is because the bromine atoms in 3,5-dibromopyridine are in positions meta to the ring nitrogen, which are not strongly activated towards nucleophilic attack compared to the ortho and para positions. To overcome this high activation energy barrier, microwave irradiation is employed. Microwave heating provides rapid and uniform energy transfer to the polar solvent and reactants, dramatically accelerating the reaction rate and affording the product in a much-improved 55% yield in just 30 minutes. This method avoids the need for metal catalysts or harsh bases, which can lead to side products and purification challenges.

Diagram of Synthesis

Caption: Microwave-assisted synthesis via SₙAr.

Detailed Experimental Protocol

This protocol is adapted from the literature and should be performed by trained personnel with appropriate safety precautions.

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3,5-dibromopyridine (1.0 equiv), pyrrolidine (excess, e.g., 10 equiv), 1-methyl-2-pyrrolidinone (NMP), and toluene.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 180 °C for 30 minutes. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess pyrrolidine and NMP.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound in drug discovery is its role as a versatile intermediate for generating libraries of more complex molecules. The C5-bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions.

Role as a Versatile Scaffold
  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a wide variety of aryl or heteroaryl groups using palladium catalysis with a boronic acid or ester. This allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds, allowing the introduction of various primary or secondary amines at the 5-position. This is a common strategy for modulating the physicochemical properties and target interactions of a lead compound.

  • Sonogashira Coupling: The introduction of alkyne groups is possible via Sonogashira coupling, which can then be used for further modifications, such as in "click" chemistry.

Diagram of Derivatization Pathways

Caption: Key cross-coupling reactions for scaffold diversification.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors

Patent literature demonstrates the use of this compound as a key intermediate in the synthesis of novel kinase inhibitors. For instance, in patent WO2010067130A1, this scaffold is used to prepare compounds targeted as spleen tyrosine kinase (Syk) and Janus kinase (JAK) inhibitors. These kinases are implicated in inflammatory diseases and cancers, making them important therapeutic targets. The synthesis involves using the bromine atom as a handle for subsequent coupling reactions to build the final complex and biologically active molecule. This real-world application underscores the compound's value to drug development professionals.

Safety and Handling

This compound should be handled by trained professionals in a controlled laboratory environment.

  • Hazard Codes: Xn (Harmful)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value heterocyclic intermediate that provides a robust platform for medicinal chemistry research. Its efficient, microwave-assisted synthesis makes it readily accessible. The strategic placement of the pyrrolidine group and the reactive bromine handle allows for extensive and predictable derivatization through modern cross-coupling chemistry. As demonstrated by its use in the synthesis of kinase inhibitors, this compound is a field-proven building block for the discovery and development of novel, complex, and potentially therapeutic molecules.

References

Spectroscopic Characterization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the expected spectroscopic signature of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the principles and expected outcomes for the structural elucidation of this molecule using key spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely available in the public domain, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Molecular Structure and Spectroscopic Implications

This compound (C₉H₁₁BrN₂) possesses a distinct molecular architecture that governs its interaction with electromagnetic radiation, providing a unique spectroscopic fingerprint. The structure comprises a disubstituted pyridine ring and a pyrrolidine moiety. The pyridine ring is an electron-deficient aromatic system, while the pyrrolidinyl group, an aliphatic amine, acts as an electron-donating group. The bromine atom introduces a heavy isotope pattern in mass spectrometry and influences the electronic environment of the pyridine ring. Understanding these structural features is paramount to interpreting the spectroscopic data.

Molecular Weight: 227.1 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature signals from both the pyridine and pyrrolidine rings. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating pyrrolidine group will shield the protons on the pyridine ring, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the electronegative nitrogen and bromine atoms will deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-2~8.0-8.2d~2.0 HzDeshielded by adjacent ring nitrogen; small meta-coupling to H-4.
H-4~7.2-7.4t~2.0 HzShielded by the pyrrolidine group; coupled to both H-2 and H-6.
H-6~8.0-8.2d~2.0 HzDeshielded by adjacent ring nitrogen; small meta-coupling to H-4.
Pyrrolidine (α-CH₂)~3.2-3.4t~6.5-7.0 HzAdjacent to the electron-withdrawing nitrogen atom.
Pyrrolidine (β-CH₂)~1.9-2.1p~6.5-7.0 HzAliphatic protons, coupled to the α-protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct carbon signals. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~140-145Aromatic carbon adjacent to nitrogen.
C-3~110-115Aromatic carbon bearing the bromine atom.
C-4~125-130Aromatic carbon.
C-5~145-150Aromatic carbon bonded to the pyrrolidine nitrogen.
C-6~140-145Aromatic carbon adjacent to nitrogen.
Pyrrolidine (α-C)~45-50Aliphatic carbon adjacent to nitrogen.
Pyrrolidine (β-C)~25-30Aliphatic carbon.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger spectral width (~0-200 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To unambiguously assign the signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature.

Expected Mass Spectrum
  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. The two peaks will correspond to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes.

    • [M]⁺ with ⁷⁹Br: m/z = 226

    • [M]⁺ with ⁸¹Br: m/z = 228

  • Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Key expected fragments include the loss of a bromine atom and fragmentation of the pyrrolidine ring.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak with minimal fragmentation. Electron ionization (EI) can be used to induce fragmentation and gain further structural information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.

Expected IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeRationale
~3100-3000C-H stretching (aromatic)Vibrations of the C-H bonds on the pyridine ring.
~2980-2850C-H stretching (aliphatic)Vibrations of the C-H bonds in the pyrrolidine ring.
~1600-1450C=C and C=N stretchingAromatic ring vibrations of the pyridine moiety.
~1350-1250C-N stretchingStretching vibrations of the aryl-N and alkyl-N bonds.
~1100-1000C-Br stretchingVibration of the carbon-bromine bond.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or KBr pellet before running the sample.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of this compound relies on the synergistic interpretation of data from all spectroscopic techniques. The following workflow illustrates this integrated approach.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Elucidation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) NMR_Interp Determine C-H Framework & Connectivity NMR->NMR_Interp MS Mass Spectrometry (HRMS) MS_Interp Confirm Molecular Formula & Isotopic Pattern MS->MS_Interp IR Infrared Spectroscopy (ATR-FTIR) IR_Interp Identify Functional Groups IR->IR_Interp Structure Proposed Structure: This compound NMR_Interp->Structure Provides core scaffold MS_Interp->Structure Confirms mass & formula IR_Interp->Structure Confirms functional groups

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic isotopic pattern in mass spectrometry, and the key vibrational modes in IR spectroscopy, researchers can confidently approach the structural characterization of this and related molecules. The provided protocols and interpretive rationale serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, ensuring the application of rigorous and validated analytical methodologies.

A Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1][2][3] Its derivatives are integral to a vast range of pharmaceuticals, from antiviral and antimicrobial to anticancer agents.[2][4] This guide focuses on a specific, high-value building block: 3-Bromo-5-(pyrrolidin-1-yl)pyridine . The strategic placement of a bromine atom and a pyrrolidine moiety on the pyridine ring makes this compound a versatile intermediate for drug discovery. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the pyrrolidinyl group can modulate physicochemical properties such as solubility and basicity, and often provides a key interaction point with biological targets. This document provides an in-depth examination of its nomenclature, synthesis, properties, and critical role in the development of novel therapeutics.

Part 1: Chemical Identity and Nomenclature

Correctly identifying a chemical entity is fundamental for reproducibility and regulatory compliance. The compound in focus is unambiguously defined by the following identifiers.

IUPAC Name

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[5] This name precisely describes a pyridine ring substituted at position 3 with a bromine atom and at position 5 with a pyrrolidine ring connected via its nitrogen atom.

Chemical Structure and Identifiers

A clear representation of the molecule is essential for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 944718-19-8 [5]
Molecular Formula C₉H₁₁BrN₂ [5]
Molecular Weight 227.10 g/mol [5]
Canonical SMILES C1CCN(CC1)C2=CC(=CN=C2)Br

| InChIKey | APOQHGHGEPQGOO-UHFFFAOYSA-N |[6] |

Part 2: Synthesis and Mechanistic Insights

The construction of the C-N bond between the pyridine ring and the pyrrolidine amine is the key synthetic challenge. The Buchwald-Hartwig amination is the preeminent method for this transformation in modern organic synthesis due to its high efficiency and broad functional group tolerance.[7][8]

Retrosynthetic Analysis

The most logical disconnection is at the C5-N bond, leading back to 3,5-dibromopyridine and pyrrolidine. This approach is highly efficient as it allows for the selective mono-amination of a readily available starting material.

The Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the industry standard for forming C(aryl)-N bonds.[8][9] The reaction involves an aryl halide (3,5-dibromopyridine), an amine (pyrrolidine), a palladium catalyst, a phosphine ligand, and a base.[7]

  • Causality of Component Selection:

    • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are Pd(0) or Pd(II) precursors that generate the active Pd(0) catalyst in situ. Pd(0) is electron-rich and readily undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle.[10]

    • Phosphine Ligand (e.g., BINAP, Xantphos): The ligand is crucial. It stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich ligands like BINAP facilitate the reductive elimination step, which is the final, product-forming step of the cycle.[8][11]

    • Base (e.g., NaOt-Bu, K₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex), forming the palladium-amido complex. This step is essential for the subsequent reductive elimination.[11]

    • Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Reaction Mechanism Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition amine_coord [Ar-Pd(II)(Br)(HNR₂)L] oa_complex->amine_coord Amine Coordination (+ HNR₂) (- L) amido_complex [Ar-Pd(II)(NR₂)L] amine_coord->amido_complex Deprotonation (+ Base) (- Base-H⁺Br⁻) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents Ar-Br reagents->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system, including steps for reaction execution, workup, purification, and characterization to ensure the final product's identity and purity.

Experimental Workflow

Workflow start Assemble Reactants (3,5-Dibromopyridine, Pyrrolidine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene) under Inert Atmosphere (N₂/Ar) react Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS start->react workup Aqueous Workup (Quench, Extract with EtOAc, Wash with Brine) react->workup purify Purification (Dry over Na₂SO₄, Concentrate, Silica Gel Chromatography) workup->purify characterize Characterization (¹H NMR, ¹³C NMR, MS) Confirm Structure and Purity purify->characterize end Pure this compound characterize->end

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology

This protocol is adapted from established procedures for similar transformations.[11]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), and (±)-BINAP (0.03 eq).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene, followed by pyrrolidine (1.1 eq) via syringe.

  • Reaction: Heat the resulting mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.[7][11]

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[7]

  • Characterization: Confirm the structure and purity of the isolated white to off-white solid using NMR spectroscopy and mass spectrometry. The melting point should be consistent with reported values (90-91 °C).[5]

Part 4: Physicochemical and Spectroscopic Properties

Accurate characterization data is crucial for quality control and for understanding the compound's behavior in subsequent applications.

Table 2: Physicochemical Properties

Property Value Notes / Source
Melting Point 90-91 °C Solid at room temperature.[5]
Boiling Point (Predicted) 318.2 ± 27.0 °C
Density (Predicted) 1.480 ± 0.06 g/cm³
pKa (Predicted) 3.90 ± 0.22 Refers to the protonated pyridine nitrogen.[5]

| Appearance | White to off-white solid |[5] |

Spectroscopic Data Interpretation:

  • ¹H NMR: Expect signals corresponding to the three distinct protons on the pyridine ring and the two sets of methylene protons on the pyrrolidine ring. The aromatic protons will appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm).

  • ¹³C NMR: Expect nine distinct carbon signals: five for the pyridine ring (two of which are quaternary, C-Br and C-N) and four for the pyrrolidine ring (two sets of two equivalent carbons).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z would be ~226 and ~228.

Part 5: Applications in Drug Development

This compound is not typically a final drug product but rather a crucial intermediate used to build more complex, biologically active molecules. Its utility stems from the bromine atom, which provides a reactive site for further elaboration, most commonly via another cross-coupling reaction like the Suzuki or Stille coupling.

Case Study: Kinase Inhibitors

Many kinase inhibitors target the ATP-binding site of protein kinases. The pyridine core can act as a "hinge-binder," forming key hydrogen bonds with the protein backbone. The pyrrolidine group can provide favorable interactions in adjacent pockets or improve pharmacokinetic properties. The bromine at the 3-position allows for the introduction of larger aryl or heteroaryl groups via Suzuki coupling, which can occupy the solvent-exposed region of the binding site, thereby increasing potency and selectivity.

A notable example is the drug Asciminib (Scemblix®) , a BCR-ABL tyrosine kinase inhibitor.[12] While not a direct derivative, its synthesis involves related pyridine-based intermediates where C-N and C-C bonds are strategically formed on a substituted nicotinamide core.[12][13] The synthesis of such complex molecules highlights the importance of having robust, well-characterized building blocks like this compound available to streamline the discovery process.

Other Therapeutic Areas

The 3-amino-5-bromopyridine scaffold and its derivatives are found in patented compounds investigated for a range of conditions, including neurological disorders and inflammation, underscoring the broad utility of this structural motif in medicinal chemistry.[14]

Part 6: Safety and Handling

  • Hazard Statements: May cause skin and eye irritation (H315, H319).[5]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264).[5]

  • Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[5]

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its synthesis is reliably achieved through well-understood and scalable methods like the Buchwald-Hartwig amination. The compound's true value lies in its bifunctional nature: the pyrrolidine moiety to tune properties and interact with biological targets, and the bromine atom to serve as a versatile anchor point for molecular elaboration. For researchers and drug development professionals, mastery of the synthesis and application of intermediates like this is fundamental to the efficient construction of novel, potent, and selective therapeutic agents.

References

Understanding the Core Hazards of 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 3-Bromopyridines

This guide provides comprehensive safety protocols and technical insights for researchers, scientists, and drug development professionals working with 3-bromopyridine and its derivatives. Moving beyond standard safety data, this document elucidates the causal factors behind safety procedures and provides field-proven methodologies to ensure both experimental integrity and personnel safety.

3-Bromopyridine (CAS RN: 626-55-1) is a versatile intermediate in organic synthesis, particularly in the creation of active pharmaceutical ingredients (APIs).[1][2] However, its utility is matched by a distinct hazard profile that demands rigorous adherence to safety protocols. The primary hazards are categorized under the Globally Harmonized System (GHS) and require careful management in a laboratory setting.[1][3]

Key Hazard Classifications:

  • Flammable Liquid (Category 3): Possesses a flash point of 51°C (124°F), meaning it can form ignitable vapor-air mixtures at moderately elevated temperatures.[1][3][4][5]

  • Acute Toxicity (Oral, Category 4): Harmful if swallowed.[1][3][6]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3][6]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][3][6]

These classifications necessitate a multi-faceted approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE) to create a self-validating system of safety.

Physicochemical Properties & Data Summary

A foundational understanding of 3-bromopyridine's physical properties is essential for its safe handling. These properties dictate storage conditions, potential exposure routes, and appropriate emergency responses.

PropertyValueSource
Molecular Formula C₅H₄BrN[1][7]
Molecular Weight 158.00 g/mol [7][8]
Appearance Colorless to light yellow/brown liquid[1][8][9]
Boiling Point 173 °C (343 °F)[3][5][9]
Melting Point -27 °C (-17 °F)[3][5]
Flash Point 51 °C (124 °F)[3][4][5]
Density ~1.640 g/cm³[3][5]
Vapor Pressure 1.75 mmHg[4][10]

The Hierarchy of Controls: A Proactive Risk Mitigation Strategy

Effective safety management prioritizes engineering and administrative controls over sole reliance on PPE. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene and laboratory safety.

Risk Mitigation Hierarchy Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (Fume Hood, Ventilation, Process Isolation) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All handling of 3-bromopyridine, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[3][5][11] This is critical to prevent inhalation of vapors, which can cause respiratory irritation.[1][3]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][11]

  • Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly.[3][11] Immediate access is crucial in the event of skin or eye contact.

Administrative Controls: Standardizing Safe Practices

These controls involve procedures and policies to minimize exposure risk.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving 3-bromopyridine. This includes procedures for handling, storage, waste disposal, and emergency response.

  • Training: All personnel must be trained on the specific hazards of 3-bromopyridine and the procedures outlined in the SOPs.

  • Labeling: All containers of 3-bromopyridine and its waste must be clearly labeled with the chemical name and appropriate GHS hazard pictograms.[6][12]

  • Restricted Access: Do not work with this chemical alone. Ensure a second person is aware of the work being conducted.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the only line of defense. The correct PPE provides a crucial barrier against direct contact.[5]

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Safety Goggles or Safety Glasses with side shieldsMust be worn at all times. For operations with a higher risk of splashing (e.g., transfers, reaction workups), a face shield must be worn in addition to goggles.[3][6][11]
Skin/Hands Chemical-resistant Lab Coat & Nitrile GlovesA flame-retardant lab coat is recommended.[5][11] Nitrile gloves provide good resistance to pyridine-based compounds.[5][11] Always inspect gloves before use and change them frequently, especially after direct contact.
Respiratory Fume Hood or RespiratorAll work should be in a fume hood.[5][11] If a fume hood is unavailable or if there is a potential for exceeding exposure limits (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is required.[3][11]
Feet Closed-toe ShoesNever wear open-toed shoes in a laboratory setting.[11]

Occupational Exposure Limits (OELs): While no specific OEL has been established for 3-bromopyridine, the limits for the parent compound, pyridine, serve as a conservative proxy.[3] OSHA and NIOSH have set an 8-hour time-weighted average (TWA) exposure limit of 5 ppm for pyridine.[1][6][13] The ACGIH recommends a more stringent TWA of 1 ppm.[6][13] All work should be conducted to keep exposures well below these limits.

Chemical Reactivity and Incompatibility: A Mechanistic Approach

Understanding the why behind chemical incompatibilities is key to preventing hazardous situations. 3-Bromopyridine's reactivity is dominated by the electron-deficient nature of the pyridine ring and the carbon-bromine bond.

  • Strong Acids: The lone pair of electrons on the pyridine nitrogen is basic. It will react exothermically with strong acids (e.g., sulfuric acid, hydrochloric acid) to form pyridinium salts. This can lead to a sudden release of heat and potential pressure buildup.

  • Strong Oxidizing Agents: Reagents like permanganates, perchlorates, or nitric acid can react violently with 3-bromopyridine, posing a fire or explosion hazard.[3][11] The organic nature of the molecule makes it susceptible to aggressive oxidation.

  • Strong Bases: While used in many synthetic protocols (e.g., sodium tert-butoxide in Buchwald-Hartwig amination), strong bases can promote side reactions or degradation, especially at elevated temperatures. Their use must be carefully controlled.

Thermal Stability: 3-Bromopyridine is stable under normal conditions but can decompose at high temperatures.[3] Thermal decomposition can release toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.[3][11][14]

Protocols for Safe Handling, Storage, and Disposal

Protocol: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for damage or leaks in a fume hood.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][11] The storage area should be away from heat, sparks, and open flames.[3]

  • Container Integrity: Keep the container tightly closed to prevent vapor release and potential moisture ingress.[3][11]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[3][11][14]

Protocol: General Handling and Use
  • Work Area Preparation: Ensure the fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment, reagents, and waste containers prepared and within reach.

  • Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][3]

  • Use of Tools: Use only non-sparking tools for opening and handling containers.[1][3] Use explosion-proof equipment where necessary.[1][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][11] Wash hands thoroughly after handling, even if gloves were worn.[1][11]

Protocol: Waste Disposal

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[6][12]

  • Waste Segregation: All waste containing 3-bromopyridine (including empty containers, contaminated PPE, and reaction residues) must be collected in a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.[11]

  • Container: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[6][12]

  • Labeling: The waste container must be clearly labeled "Hazardous Waste" with the full chemical name and appropriate hazard pictograms.[6][12]

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Never pour 3-bromopyridine waste down the drain.[6][12]

Managing High-Hazard Reactions: Cross-Coupling Methodologies

3-Bromopyridine is a common substrate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[9][15] These reactions, while powerful, carry specific risks that must be proactively managed.

Primary Hazard: Exothermic Reactions. The formation of C-C and C-N bonds is often highly exothermic. Process safety studies have shown that these reactions can have a significant heat release, potentially leading to a rapid rise in temperature and pressure.[16] In a scenario with inadequate cooling, this can cause the solvent to boil violently, leading to a runaway reaction.[16][17]

Safety Protocol: General Palladium-Catalyzed Cross-Coupling

This protocol provides a framework; specific conditions must be optimized for each reaction.

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or a glovebox. This prevents the degradation of the palladium catalyst and sensitive reagents.

  • Reagent Addition:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.

    • Add the solvent, followed by 3-bromopyridine.

    • CRITICAL STEP: The coupling partner (e.g., boronic acid or amine) should be added slowly and in a controlled manner, especially on a larger scale. For highly exothermic reactions, use an addition funnel and monitor the internal reaction temperature with a thermocouple.

  • Temperature Control:

    • Use an oil bath or heating mantle with a temperature controller and a stirring plate for even heat distribution.

    • Always have a cooling bath (e.g., ice-water) readily available to quickly cool the reaction if the temperature begins to rise uncontrollably.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Do not leave the reaction unattended for extended periods, especially during the initial heating phase.

  • Workup & Quenching:

    • Cool the reaction to room temperature before opening it to the atmosphere.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[10]

    • CRITICAL STEP: If the reaction involved organometallic reagents (e.g., from a lithium-halogen exchange), it must be quenched carefully before aqueous workup. See Protocol 5.2.

Safety Protocol: Quenching Reactive Reagents

Quenching is the process of safely neutralizing highly reactive species. The primary hazard is a violent, uncontrolled exothermic reaction with the quenching agent.[18] A gradual reduction in reactivity is the safest approach.[8][18]

  • Cooling: Cool the reaction vessel in an ice-water or dry ice/acetone bath.

  • Initial Quench (Less Reactive): Under an inert atmosphere and with vigorous stirring, slowly add a less reactive alcohol like isopropanol dropwise.[8][18] Monitor for any exotherm. Continue adding until gas evolution or heat release subsides.

  • Secondary Quench (More Reactive): Slowly add methanol to ensure all highly reactive species are consumed.[8]

  • Final Quench (Water): Once the reaction with methanol is complete, slowly add water to neutralize any remaining reactive materials and dissolve inorganic salts.[8][18]

  • Disposal: The resulting mixture can then be processed for workup, and the aqueous waste must be disposed of as hazardous waste.

Emergency Procedures: A Validated Response Plan

A clear, practiced emergency plan is crucial for mitigating the consequences of an incident.

Spill & Exposure Response cluster_0 Emergency Response Workflow for 3-Bromopyridine cluster_1 If Trained & Safe to Proceed cluster_2 If NOT Safe or Trained Spill Spill / Exposure Occurs Assess Assess Situation (Size, Location, Immediate Danger) Spill->Assess Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate PPE Don Appropriate PPE (Respirator, Gloves, etc.) Evacuate->PPE Small Spill Isolate Isolate the Lab Close Doors Evacuate->Isolate Large Spill / Fire Contain Contain Spill (Use sand, vermiculite) PPE->Contain Neutralize Collect Material (Use non-sparking tools) Contain->Neutralize Decon Decontaminate Area Package Waste Neutralize->Decon Call Call Emergency Services (EHS, Fire Dept.) Isolate->Call

Caption: A logical workflow for responding to spills or exposures involving 3-bromopyridine.

First Aid Measures
  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing.[1][3] Flush skin with plenty of water for at least 15 minutes.[3][14] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[3] Call a poison center or physician immediately.[1][3]

Spill Response
  • Ignition Sources: Shut off all possible sources of ignition.[1][3]

  • Ventilation: Increase ventilation in the area.

  • Containment: For small spills, absorb with an inert material like vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5][11]

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or local fire department immediately.[3]

Fire Response
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][11] Do NOT use a straight stream of water, as it may spread the fire.[11]

  • Firefighter Precautions: Firefighters must wear full protective clothing and a Self-Contained Breathing Apparatus (SCBA).[1][3][11]

  • Runoff: Prevent fire-extinguishing water from entering drains or watercourses.[1][3]

References

An In-depth Technical Guide to the Theoretical Properties of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 3-Bromo-5-(pyrrolidin-1-yl)pyridine Scaffold

The landscape of modern medicinal chemistry is increasingly reliant on the strategic design of molecular scaffolds that offer both novelty and a high potential for biological activity. Within this context, this compound emerges as a compound of significant interest. Its architecture, a unique amalgamation of a pyridine core, a reactive bromine handle, and a pyrrolidine moiety, positions it as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets[1]. The pyrrolidine ring, a saturated heterocycle, is also a privileged structure in drug discovery, known to enhance solubility and metabolic stability while providing a three-dimensional framework for precise target engagement[2]. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to explore and optimize structure-activity relationships (SAR). This guide provides a comprehensive overview of the theoretical properties of this compound, offering a foundational understanding for its application in drug discovery and development.

Part 1: Molecular and Physicochemical Profile

Core Molecular Attributes
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 944718-19-8[3]
Molecular Formula C₉H₁₁BrN₂[3]
Molecular Weight 227.10 g/mol [3]
Appearance White to off-white solid[3]
Predicted Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 90-91 °CInfluences solubility and formulation development.
Boiling Point 318.2 ± 27.0 °CRelevant for purification and stability assessment.
Density 1.480 ± 0.06 g/cm³Useful for formulation and process chemistry.
pKa 3.90 ± 0.22Affects ionization state at physiological pH, impacting solubility and target binding.
LogP 0.9 (predicted for a similar compound)Indicates lipophilicity, which influences membrane permeability and off-target effects.

Part 2: Synthesis and Reactivity

Synthetic Strategies

The synthesis of this compound can be approached through several methodologies, primarily involving the formation of the C-N bond between the pyridine and pyrrolidine rings.

A facile and efficient synthesis has been reported utilizing microwave irradiation, which significantly accelerates the reaction compared to conventional heating. This method avoids the need for metal catalysts or strong bases.

Reaction: 3,5-Dibromopyridine reacts with an excess of pyrrolidine in a sealed vessel under microwave irradiation.

Causality: The electron-withdrawing nature of the pyridine nitrogen and the remaining bromine atom activates the C5 position for nucleophilic attack by pyrrolidine. The use of excess amine drives the reaction to completion and minimizes the formation of bis-aminated byproducts[4]. Microwave heating provides rapid and uniform energy input, leading to shorter reaction times and often cleaner product formation.

Step-by-Step Methodology:

  • Combine 3,5-dibromopyridine and an excess (e.g., 5-10 equivalents) of pyrrolidine in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 180 °C) for a specified time (e.g., 30 minutes).

  • After cooling, the reaction mixture is typically purified by column chromatography to isolate the desired product.

A reported yield for a similar reaction under these conditions was 55%[4].

Copper-catalyzed C-N cross-coupling reactions provide an alternative route, particularly when starting from a more activated pyridine precursor like 3-bromo-5-iodopyridine.

Reaction: 3-Bromo-5-iodopyridine is coupled with pyrrolidine in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₃PO₄).

Causality: The greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 5-position. The copper catalyst facilitates the formation of the C-N bond through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Step-by-Step Methodology:

  • To a reaction flask, add 3-bromo-5-iodopyridine, pyrrolidine, copper(I) iodide, and a base such as potassium phosphate.

  • Add a suitable solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture at an elevated temperature (e.g., 85 °C) for an extended period (e.g., 60 hours).

  • Upon completion, the reaction is worked up by extraction and purified by chromatography.

A reported yield for this type of reaction is approximately 49%[4].

Reactivity Profile and Synthetic Utility

The bromine atom at the 3-position is the key to the synthetic versatility of this compound, enabling a variety of palladium-catalyzed cross-coupling reactions.

Caption: Synthetic transformations of this compound.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents, allowing for the exploration of SAR in this region of the molecule.

  • Buchwald-Hartwig Amination: Coupling with amines provides access to a diverse range of amino-substituted derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted pyridines, which can serve as precursors for further transformations.

Part 3: Spectroscopic and Theoretical Characterization

Predicted ¹H NMR Spectrum
  • Aromatic Protons: The pyridine ring will exhibit three distinct signals. The proton at C2 (ortho to the nitrogen) will likely be the most downfield, followed by the proton at C6. The proton at C4, situated between the two electron-donating groups (pyrrolidine and bromine), is expected to be the most upfield of the aromatic protons.

  • Pyrrolidine Protons: The pyrrolidine ring will show two sets of multiplets, corresponding to the α- and β-protons relative to the nitrogen atom. These will likely be in the upfield region of the spectrum.

For comparison, the ¹H NMR spectrum of the related compound 3-Bromo-5-(1-methyl-2-pyrrolidinyl)pyridine in DMSO-d₆ shows signals at δ 8.55 (d, J=2.1 Hz, 1H), 8.44 (d, J=1.9 Hz, 1H), and 7.88 (t, J=1.9 Hz, 1H) for the pyridine protons[5].

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The pyridine ring will show five signals. The carbon atoms attached to the electronegative nitrogen (C2 and C6) will be downfield. The carbon attached to the bromine (C3) will be influenced by the halogen's inductive effect. The carbon attached to the pyrrolidine nitrogen (C5) will be significantly upfield due to the electron-donating effect of the nitrogen.

  • Pyrrolidine Carbons: Two signals are expected for the non-equivalent carbons of the pyrrolidine ring.

Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the pyrrolidine ring or parts thereof.

Quantum Chemical Properties

Computational modeling provides insights into the electronic properties and reactivity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map is expected to show a region of negative potential around the pyridine nitrogen, indicating its propensity to act as a hydrogen bond acceptor. The bromine atom will likely have a region of positive potential (a "sigma-hole"), making it a potential halogen bond donor.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich pyrrolidine and pyridine rings, while the Lowest Unoccupied Molecular Orbital (LUMO) will be distributed over the aromatic system. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity[6].

Reactivity_Prediction cluster_0 Electronic Properties cluster_1 Predicted Reactivity HOMO HOMO (Electron-rich regions) Electrophilic_Attack Electrophilic Attack (at electron-rich sites) HOMO->Electrophilic_Attack informs LUMO LUMO (Electron-deficient regions) Nucleophilic_Attack Nucleophilic Attack (at electron-deficient sites) LUMO->Nucleophilic_Attack informs MEP MEP (Charge distribution) MEP->Nucleophilic_Attack informs MEP->Electrophilic_Attack informs Cross_Coupling Cross-Coupling (at C-Br bond)

Caption: Relationship between theoretical electronic properties and predicted chemical reactivity.

Part 4: Potential Pharmacological Significance and Applications

While no specific biological activity has been reported for this compound, its structural motifs are prevalent in a wide range of biologically active molecules. This allows for informed speculation on its potential therapeutic applications.

  • Central Nervous System (CNS) Targets: The pyridine and pyrrolidine scaffolds are common in compounds targeting CNS receptors, such as nicotinic acetylcholine receptors[7]. The lipophilicity and basicity of the molecule would be key determinants of its ability to cross the blood-brain barrier.

  • Kinase Inhibition: Substituted pyridines are a cornerstone of kinase inhibitor design, often forming key hydrogen bond interactions with the hinge region of the kinase domain. The versatile bromine handle allows for the introduction of various substituents to target the diverse topographies of kinase active sites.

  • Antimicrobial and Antiviral Agents: The pyridine nucleus is found in numerous antimicrobial and antiviral drugs. The ability to functionalize the 3-position allows for the optimization of interactions with microbial or viral targets.

The development of 3D-QSAR models for related substituted pyridine derivatives has shown promise in predicting their biological activity and guiding the design of new, more potent compounds[8][9].

Part 5: Safety and Handling

As no specific safety data sheet (SDS) is publicly available for this compound, the following information is based on the SDS for the related compound, 3-bromopyridine, and should be treated as a guideline.

  • Hazard Identification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[9][10].

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling[9][10].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids[10].

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound represents a strategically designed chemical entity with significant potential for applications in drug discovery and materials science. Its combination of a biologically relevant pyridine-pyrrolidine core with a versatile synthetic handle makes it an attractive starting point for the generation of diverse chemical libraries. This guide has provided a comprehensive theoretical overview of its physicochemical properties, synthesis, reactivity, and potential applications. While a lack of publicly available experimental data necessitates a degree of prediction and extrapolation, the foundational principles outlined herein should serve as a valuable resource for researchers looking to harness the potential of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic applications of 3-Bromo-5-(pyrrolidin-1-yl)pyridine in medicinal chemistry. This versatile heterocyclic building block serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly in the domain of targeted therapies such as kinase inhibitors. We will explore its synthetic utility, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its elaboration. The causality behind experimental choices, from catalyst selection to reaction conditions, is elucidated to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Pyrrolidinyl-Pyridine Scaffold

In the landscape of modern drug discovery, privileged structures—scaffolds that can bind to multiple biological targets—are of immense value. The pyridine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs due to its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with phenyl rings.[1][2] When combined with a pyrrolidine moiety, the resulting scaffold gains significant three-dimensional character. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of the pharmacophore space compared to flat aromatic systems, often leading to improved binding affinity and selectivity.[3]

This compound emerges as a particularly valuable synthetic intermediate. The bromine atom at the 3-position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, while the pyrrolidine group at the 5-position can serve as a key interaction point with biological targets or as a vector to modulate physicochemical properties like solubility and lipophilicity. This guide will detail its application as a foundational element for building potent and selective bioactive molecules.

Physicochemical Properties
PropertyValueReference
CAS Number 944718-19-8[4]
Molecular Formula C₉H₁₁BrN₂[4]
Molecular Weight 227.1 g/mol [4]
Appearance White to off-white solid[4]
Storage Temp. 2-8°C[4]

Synthetic Utility: A Gateway to Molecular Complexity

The bromine atom on the pyridine ring is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in medicinal chemistry for their broad substrate scope and functional group tolerance.[5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or hetero-biaryl structures, which are common motifs in kinase inhibitors.[6] It involves the coupling of the bromo-pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6] This reaction allows for the introduction of a diverse range of aryl or heteroaryl substituents at the 3-position of the pyridine core.

The general workflow for a Suzuki-Miyaura coupling is outlined below. The choice of catalyst, base, and solvent system is critical and may require optimization for specific substrates.[6][7]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Boronic Acid (1.2-1.5 eq) - Pd Catalyst (1-5 mol%) - Base (2-3 eq) B Add Anhydrous Solvent (e.g., Dioxane/Water, DME) A->B C Degas Mixture (Ar/N₂ Purge) B->C D Heat to Temperature (e.g., 80-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Purify by Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines.[5][8] This transformation is crucial for accessing structures where a nitrogen-linked moiety is required for biological activity, a common feature in many kinase inhibitors that target the ATP-binding site. The reaction couples the bromo-pyridine with a primary or secondary amine.

The success of this reaction is highly dependent on the catalytic system. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands (e.g., XPhos, SPhos) are often required for coupling heteroaryl halides to overcome challenges like catalyst deactivation.[8]

Buchwald_Hartwig_Cycle center Pd(II) Complex pd0 L₂Pd(0) center->pd0 reductive_elim amine_coord Amine Coordination & Deprotonation center->amine_coord pd0->center oxidative_add oxidative_add Oxidative Addition oxidative_add->center reductive_elim Reductive Elimination product Product (Ar-NR¹R²) reductive_elim->product aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_add amine HNR¹R² + Base amine->amine_coord pos2->pd0 amine_coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Case Study: Scaffolding for Kinase Inhibitors

The this compound scaffold is ideally suited for the synthesis of kinase inhibitors. Many such inhibitors derive their potency and selectivity from specific interactions with the ATP-binding pocket of the target kinase, particularly the "hinge" region. The pyridine nitrogen can act as a crucial hydrogen bond acceptor with the backbone amide protons of the hinge.[10][11]

By using the Suzuki and Buchwald-Hartwig reactions, a library of potential inhibitors can be rapidly synthesized. The pyrrolidine group can occupy a hydrophobic pocket, while the substituents added via cross-coupling can be designed to target other regions of the ATP-binding site, thereby tuning the compound's selectivity and potency.[11]

Caption: Synthetic strategy for kinase inhibitors from the core scaffold.

For example, pyrrolopyridine-pyridone based inhibitors have shown high potency against Met kinase, a target in oncology.[11] The general structure involves a core that binds to the kinase hinge, with vectors for substitution to achieve desired potency and pharmacokinetic properties. This compound provides an excellent starting point for generating analogous structures.

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for similar substrates.[5][7][12] Note: These reactions should be performed by trained chemists under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. All glassware should be oven- or flame-dried.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 3-Aryl-5-(pyrrolidin-1-yl)pyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or DME)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

Procedure (Conventional Heating):

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent system via syringe (to a typical concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product using NMR and Mass Spectrometry.[7]

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize N-substituted 5-(pyrrolidin-1-yl)pyridin-3-amine derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cs₂CO₃, 1.4 eq)

  • Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane)

  • Schlenk flask, magnetic stir bar, condenser

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk flask.

  • Add the base. Caution: Solid NaOt-Bu is pyrophoric and must be handled under an inert atmosphere.

  • Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Add this compound, followed by the amine coupling partner.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography.

  • Characterize the final product using NMR and Mass Spectrometry.[5][8]

Conclusion

This compound is a high-value building block for medicinal chemists. Its structure combines a synthetically versatile bromopyridine core with a three-dimensional pyrrolidine motif. Through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, this intermediate provides rapid access to diverse libraries of compounds. Its application in the synthesis of kinase inhibitors, among other potential therapeutic agents, underscores its strategic importance in modern drug discovery programs. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this scaffold in the creation of novel, biologically active molecules.

References

Application Notes & Protocols: 3-Bromo-5-(pyrrolidin-1-yl)pyridine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The pyridine ring is a quintessential example of such a scaffold, valued for its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for tailored functionalization.[1][2][3] 3-Bromo-5-(pyrrolidin-1-yl)pyridine emerges as a particularly valuable building block, strategically designed for synthetic utility. It combines the proven pyridine core with two key functionalities: a bromine atom at the 3-position, serving as a versatile handle for palladium-catalyzed cross-coupling reactions, and a pyrrolidine moiety at the 5-position, which can enhance aqueous solubility and provide a crucial interaction point with biological targets.[4][5]

This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in cornerstone synthetic transformations and discussing the scientific rationale behind the experimental choices. It is intended for researchers, chemists, and drug development professionals seeking to leverage this potent building block in the synthesis of novel chemical entities.

Section 1: Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and safe handling requirements is the foundation of successful and reproducible chemistry.

Physicochemical Data
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 944718-19-8[6]
Molecular Formula C₉H₁₁BrN₂[7]
Molecular Weight 227.10 g/mol [7]
Appearance White to off-white solidGeneric
Melting Point 90-91 °CGeneric
Storage Store at 2-8°C under an inert atmosphereGeneric
Safety & Handling

As with all brominated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Inhalation: Avoid breathing dust. The compound may be fatal if inhaled.[9]

  • Skin & Eye Contact: Causes severe skin burns and eye damage.[9] In case of contact, flush immediately with copious amounts of water and seek medical attention.

  • Fire & Reactivity: While not flammable itself, bromine-containing compounds can release hazardous vapors (e.g., hydrogen bromide) upon decomposition.[10] It is incompatible with strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[9][11]

Section 2: Core Applications in Cross-Coupling Reactions

The bromine atom at the C3 position of the pyridine ring is the key to the synthetic versatility of this building block, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern drug discovery, allowing for the modular assembly of complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages, which are common motifs in pharmaceuticals.[12] The reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[13]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine Building Block, Arylboronic Acid, & Base in Schlenk Flask catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat Mixture (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench (e.g., water) monitor->quench extract 7. Organic Extraction (e.g., EtOAc) quench->extract purify 8. Purify via Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)pyridine

  • Expert Insight: This protocol employs Pd(PPh₃)₄, a reliable and commercially available catalyst for standard Suzuki couplings. The use of a dioxane/water solvent system is common, as water is often necessary to facilitate the transmetalation step. Potassium phosphate is a moderately strong base suitable for a wide range of substrates.[13]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (227 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: Architecting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines that are prevalent in pharmaceuticals.[14][15] The reaction couples the bromopyridine with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[16]

  • Expert Insight: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the catalyst, ligand, and base.[16] For heteroaryl halides like our substrate, sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior. They promote the crucial, often rate-limiting, reductive elimination step and prevent catalyst deactivation. Sodium tert-butoxide (NaOt-Bu) is a common strong base that is effective in deprotonating the amine without interfering with the catalyst.[17]

BHA_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(Br) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Amine [L₂Pd(II)(Aryl)(H₂NR)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido L₂Pd(II)(Aryl)(HNR) Deprotonation->PdII_Amido RE Reductive Elimination RE->Pd0 Catalyst Regeneration Product Aryl-NRH (Product) RE->Product ArylBr Ar-Br Amine RNH₂ Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of N-benzyl-5-(pyrrolidin-1-yl)pyridin-3-amine

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (14 mg, 0.015 mmol, 1.5 mol%), XPhos (29 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (227 mg, 1.0 mmol, 1.0 equiv.). Seal the tube with a rubber septum.

  • Solvent & Amine: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by benzylamine (131 µL, 1.2 mmol, 1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-arylated amine.

Section 3: Advanced Applications & Future Outlook

The utility of this compound extends beyond these two fundamental reactions. Its strategic placement of functional groups makes it an ideal starting point for synthesizing more complex heterocyclic systems, such as pyrrolo[3,4-c]pyridine derivatives, which have shown a broad spectrum of pharmacological properties.[18] Furthermore, the development of microwave-assisted synthesis protocols can drastically reduce reaction times for these coupling reactions, offering a greener and more efficient alternative to conventional heating.[19][20][21][22][23]

The continued application of this building block in fragment-based drug design and library synthesis is expected to yield novel candidates for a range of therapeutic targets, from kinase inhibitors to CNS-acting agents.[5][24] Its combination of a privileged core and versatile reactivity ensures its place as a valuable tool in the modern chemist's arsenal.

References

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed transformation is an indispensable tool in the arsenal of medicinal chemists, enabling the construction of complex molecular architectures that are central to the development of novel therapeutics.[4][5]

Within the landscape of pharmacologically active agents, nitrogen-containing heterocycles are ubiquitous.[6] The 3-(pyrrolidin-1-yl)pyridine scaffold, in particular, is a privileged structure found in numerous biologically active compounds, prized for its physicochemical properties and ability to engage in specific molecular interactions.[7][8] The pyrrolidine moiety can enhance solubility, modulate basicity, and provide a three-dimensional vector for exploring chemical space, making it a valuable component in drug design.[7]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-(pyrrolidin-1-yl)pyridine with arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide expert insights into troubleshooting and optimization, empowering researchers to confidently synthesize a diverse library of 5-aryl-3-(pyrrolidin-1-yl)pyridine derivatives.

Reaction Principle: Unpacking the Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester derivative, using a palladium catalyst and a base.[2][9][10] The process is driven by a catalytic cycle that continuously regenerates the active palladium(0) species. The cycle is universally accepted to proceed through three fundamental steps:

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated palladium(0) complex into the carbon-bromine bond of the this compound.[1][2][9] This is often the rate-determining step and results in a square planar palladium(II) intermediate. The electron-donating nature of the pyrrolidine substituent can render the pyridine ring electron-rich, potentially slowing this step compared to electron-deficient systems.[1][11]

  • Transmetalation: In this crucial phase, the organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the base, which activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), thereby facilitating the transfer.[12][13][14][15]

  • Reductive Elimination: The final step involves the coupling of the two organic partners (the pyridine and aryl groups) from the palladium(II) complex. This forms the desired C-C bond, yielding the final product and regenerating the active palladium(0) catalyst, which re-enters the cycle.[2][9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ OxAd Oxidative Addition Pd0->OxAd PdII_Aryl L₂PdII(Ar¹)(X) OxAd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupled L₂PdII(Ar¹)(Ar²) Transmetal->PdII_Coupled HalideSalt X⁻ Transmetal->HalideSalt BorateWaste B(OH)₃ Transmetal->BorateWaste RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (this compound) ArylHalide->OxAd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a representative arylboronic acid. Optimization may be required for particularly challenging or sensitive substrates.

Rationale for Component Selection
  • Palladium Precatalyst & Ligand: We recommend [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) complex with CH₂Cl₂ . This is a commercially available, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand provides a good balance of electron-donating properties and steric bulk, which is effective for a wide range of substrates, including heteroaromatics.[10] For more challenging couplings, highly active Buchwald-type ligands like SPhos or XPhos, often used with Pd₂(dba)₃ or as pre-formed G3/G4 precatalysts, can significantly improve yields.[13][15][16]

  • Base: Potassium Phosphate (K₃PO₄) is selected as the base. It is a moderately strong, non-nucleophilic base that is highly effective in activating boronic acids while minimizing side reactions that can occur with stronger bases like hydroxides.[13] Its use in anhydrous solvent systems can also help suppress protodeboronation of sensitive boronic acids.[13][17]

  • Solvent System: A mixture of 1,4-Dioxane and Water (typically 4:1 to 5:1 v/v) is a standard and highly effective solvent system. Dioxane solubilizes the organic components and the catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[3][9]

Materials and Equipment
  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 - 1.5 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (1 - 5 mol%)

    • Potassium Phosphate (K₃PO₄), powdered (2.0 - 3.0 equiv)

  • Solvents:

    • Anhydrous 1,4-Dioxane

    • Degassed Deionized Water

  • Equipment:

    • Reaction vial or Schlenk flask with a magnetic stir bar

    • Septum and needles

    • Inert gas line (Argon or Nitrogen)

    • Heating block or oil bath with temperature control

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and powdered potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a rubber septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed deionized water via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting bromide. The typical solvent ratio is 4:1 or 5:1 dioxane:water.

  • Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes by bubbling the gas through the liquid via a long needle while venting through a short needle. This step is critical to remove any residual oxygen that could deactivate the catalyst.[1][17]

  • Catalyst Addition: While maintaining a positive inert gas pressure, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (e.g., 3 mol%) to the vial.

  • Reaction: Securely seal the vial (if using a screw-cap vial) and place it in a preheated heating block or oil bath set to 90-100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC, LC-MS, or GC-MS by withdrawing a small aliquot, quenching it with water, and extracting with ethyl acetate.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-3-(pyrrolidin-1-yl)pyridine product.

Data Summary Table
ParameterRecommended ValueRationale
Aryl Bromide 1.0 equivLimiting reagent
Arylboronic Acid 1.2 equivSlight excess to drive reaction, minimizes homocoupling
Catalyst Loading 1 - 5 mol%Balances reaction efficiency with cost and ease of removal
Base K₃PO₄ (2.5 equiv)Effective activation of boronic acid, good for heteroaromatics
Solvent Dioxane/H₂O (4:1)Excellent solubility for reagents and facilitates transmetalation
Concentration 0.1 MA standard concentration that balances reaction rates and solubility
Temperature 100 °CProvides sufficient thermal energy for efficient catalyst turnover
Time 12 - 24 hTypical duration for completion; monitor for optimization
Expected Yield 65 - 95%Dependent on the specific arylboronic acid used

Troubleshooting and Optimization

Even robust protocols can require optimization. Below is a logical workflow for addressing common challenges.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Conversion) CheckDegas Was degassing thorough? Oxygen deactivates catalyst. Start->CheckDegas CheckReagents Are reagents pure & dry? (Especially base and solvent) CheckDegas->CheckReagents Yes Success Reaction Successful CheckDegas->Success No, Redo IncreaseTemp Increase Temperature (e.g., to 110 °C) CheckReagents->IncreaseTemp Yes CheckReagents->Success No, Redo ChangeBase Switch Base (e.g., K₃PO₄ → Cs₂CO₃) More soluble/stronger base. IncreaseTemp->ChangeBase No Improvement IncreaseTemp->Success Improved ChangeCatalyst Switch Catalyst System (e.g., to Pd₂(dba)₃/SPhos) More active for challenging substrates. ChangeBase->ChangeCatalyst No Improvement ChangeBase->Success Improved CheckSideProducts Analyze Side Products (LCMS/GCMS) ChangeCatalyst->CheckSideProducts No Improvement ChangeCatalyst->Success Improved Protodeboronation Protodeboronation (Ar-B(OH)₂ → Ar-H) CheckSideProducts->Protodeboronation Detected Debromination Debromination (Ar-Br → Ar-H) CheckSideProducts->Debromination Detected UseEster Use Boronic Ester (BPin) + Anhydrous K₃PO₄/Toluene More stable nucleophile. Protodeboronation->UseEster UseEster->Success MilderBase Use Milder Base (K₂CO₃ or KF) or Lower Temperature Debromination->MilderBase MilderBase->Success

Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.

  • Issue: Low or No Conversion

    • Potential Cause: Inefficient oxidative addition due to the electron-rich pyridine.

    • Solution: Switch to a more electron-rich and sterically demanding ligand system, such as a Buchwald-type ligand (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃.[13][15][16] These ligands are known to accelerate both oxidative addition and reductive elimination.

  • Issue: Protodeboronation Side Product

    • Potential Cause: The arylboronic acid is unstable under the reaction conditions, reacting with trace protons to yield an arene byproduct. This is common with electron-rich or certain heteroaryl boronic acids.[13][17][18]

    • Solution 1: Switch to a more stable boronic acid derivative, such as the corresponding pinacol (BPin) or MIDA boronate ester.[1][13] These are generally more resistant to hydrolysis.

    • Solution 2: Employ strictly anhydrous conditions. Use anhydrous K₃PO₄ in a solvent like toluene or THF. A small amount of water is sometimes needed to initiate catalysis with K₃PO₄, but minimizing it can reduce protodeboronation.[11]

  • Issue: Homocoupling of Boronic Acid

    • Potential Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to Pd(II) species that facilitate homocoupling.[1][13]

    • Solution: Ensure the degassing procedure is performed meticulously. Use freshly distilled or high-purity anhydrous solvents.

  • Issue: Debromination of Starting Material

    • Potential Cause: The starting material is converted to the corresponding debrominated pyridine.

    • Solution: This can sometimes be mitigated by using a milder base (e.g., K₂CO₃) or a different palladium/ligand combination.[4] Lowering the reaction temperature may also be beneficial.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing a wide array of N-heterocyclic compounds crucial for drug discovery and materials science. The protocol detailed herein provides a reliable and well-rationalized starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize conditions to achieve high yields of the desired biaryl products, accelerating the pace of innovation.

References

Application Notes and Protocols: 3-Bromo-5-(pyrrolidin-1-yl)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative that holds significant, yet largely untapped, potential in the realm of homogeneous catalysis. Its unique trifunctional structure—comprising a pyridine ring, a bromine atom, and a pyrrolidinyl group—offers a compelling platform for the design of novel ligands and catalysts. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs and natural alkaloids, valued for its stereochemical complexity and ability to explore three-dimensional pharmacophore space.[1] In the context of catalysis, the pyrrolidinyl group acts as a potent electron-donating group (EDG), significantly modulating the electronic properties of the pyridine ring. This guide provides an in-depth exploration of the prospective applications of this compound in catalysis, complete with detailed protocols to empower researchers in their experimental endeavors.

Core Strengths in Catalytic Design: A Mechanistic Perspective

The catalytic promise of this compound stems from a confluence of electronic and structural features:

  • Electron-Rich Pyridine Core: The nitrogen atom of the pyrrolidinyl group donates electron density into the pyridine ring through resonance. This heightened electron density on the pyridine nitrogen enhances its ability to coordinate with and stabilize transition metal centers (e.g., Palladium, Nickel, Copper), which is a cornerstone of effective ligand design in cross-coupling catalysis.[2][3] Electron-rich ligands are known to facilitate the oxidative addition step in many catalytic cycles and promote the stability of the active catalytic species.[4][5]

  • Tunable Steric Hindrance: The pyrrolidinyl group provides moderate steric bulk around the pyridine core. This can be advantageous in preventing catalyst deactivation pathways such as the formation of inactive dimeric species and can influence the regioselectivity and stereoselectivity of certain reactions.

  • Dual Functionality for Advanced Catalyst Synthesis: The presence of a bromine atom on the pyridine ring opens a gateway for its use as a building block. Through reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the bromo- group can be functionalized to create more complex bidentate or pincer-type ligands, which are highly sought after in modern catalysis for their enhanced stability and activity.[6][7]

Application I: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich nature of the pyridine nitrogen in this compound makes it an excellent candidate as a monodentate ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions.[4][8] These reactions are fundamental tools for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6]

Conceptual Workflow for Ligand Application in Cross-Coupling

G cluster_prep Catalyst Preparation cluster_cycle Catalytic Cycle A Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3) C In situ formation of Active Pd(0)L complex A->C B This compound (Ligand) B->C E Oxidative Addition C->E D Aryl Halide (R-X) D->E F R-Pd(II)-L-X E->F H Transmetalation / Carbopalladation F->H G Boronic Acid / Alkene G->H I R-Pd(II)-L-R' H->I J Reductive Elimination I->J J->C Regeneration K R-R' (Product) J->K

Caption: Proposed workflow for in situ catalyst formation and catalytic cycle.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, utilizing this compound as a supporting ligand. The electron-donating nature of the ligand is anticipated to promote high catalytic turnover.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[9]

  • Solvent: 1,4-Dioxane/Water (4:1)[10][11]

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in 2 mL of the dioxane/water solvent mixture. Stir for 10 minutes at room temperature to allow for ligand-metal coordination.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Rationale for Experimental Choices:

  • Ligand:Pd Ratio: A 2:1 ligand-to-palladium ratio is often optimal for monodentate ligands to ensure the formation of a coordinatively saturated and stable active catalyst.

  • Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.[10][11]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.[9][12]

Protocol 2: Heck-Mizoroki Reaction

This protocol describes the coupling of an aryl halide with an alkene, a reaction for which electron-rich ligands are known to be effective.[8][13]

Objective: To synthesize a substituted alkene via a palladium-catalyzed Heck reaction.

Materials:

  • Aryl Iodide or Bromide (e.g., iodobenzene)

  • Alkene (e.g., styrene or butyl acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate)

  • Solvent (e.g., DMF, NMP, or Acetonitrile)

  • Inert atmosphere

Step-by-Step Procedure:

  • Vessel Preparation: In a Schlenk flask, dissolve the aryl halide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and this compound (0.02 mmol, 2 mol%) in the chosen solvent (5 mL).

  • Reagent Addition: Add the alkene (1.5 mmol, 1.5 equiv) and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reaction: Heat the mixture to 100-120 °C and stir until the starting aryl halide is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. If a solid has formed (triethylammonium salt), filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl (to remove excess amine base), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or distillation.

Application II: A Versatile Building Block for Advanced Ligand Synthesis

The bromine atom at the 3-position of the pyridine ring serves as a synthetic handle for constructing more elaborate and potentially more effective catalyst systems. By using this compound as a starting material in a cross-coupling reaction, one can synthesize novel bidentate or pincer ligands.

Synthetic Strategy for a Bidentate Ligand

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid (with coordinating group, e.g., 2-pyridylboronic acid) B->C D Novel Bidentate Ligand C->D

Caption: Synthesis of a bidentate ligand via Suzuki-Miyaura coupling.

Protocol 3: Synthesis of a Novel 2,3'-Bipyridine-Based Ligand

This protocol details the synthesis of a novel bidentate ligand via a Suzuki-Miyaura coupling, which could then be used in a variety of catalytic transformations.

Objective: To synthesize 5'-(pyrrolidin-1-yl)-[2,3'-bipyridine] from this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 2-(tributylstannyl)pyridine or 2-pyridylboronic acid (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)[12]

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: Dimethoxyethane (DME) or Toluene/Ethanol mixture

  • Inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: Combine this compound, the 2-pyridylboronic acid, Na₂CO₃, and Pd(dppf)Cl₂ in a Schlenk flask.

  • Solvent Addition and Inerting: Add the solvent and degas the mixture by bubbling argon through it for 15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction for the disappearance of the starting material.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired bidentate ligand.

Quantitative Data from Analogous Systems

Aryl HalideBoronic AcidCatalyst SystemYield (%)Reference
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂83%[9]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄Moderate to Good[10][11]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂High Yield[12]
Aryl BromidesLithium triisopropyl 2-pyridylboronatesPd₂dba₃ / Buchwald Ligand74-91%[14]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, platform for catalyst and ligand development. Its inherent electronic and structural properties make it a prime candidate for enhancing the efficacy of established catalytic reactions like Suzuki-Miyaura and Heck couplings. Furthermore, its utility as a functionalized building block provides a clear pathway for the rational design of next-generation bidentate and pincer ligands. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the full catalytic potential of this versatile molecule, paving the way for innovations in synthetic chemistry and drug development.

References

Application Notes and Protocols: Strategic Derivatization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Bromo-5-(pyrrolidin-1-yl)pyridine Scaffold

In the landscape of medicinal chemistry, pyridine derivatives are foundational scaffolds, present in a vast number of pharmaceutical agents due to their ability to engage in critical biological interactions.[1][2] The this compound moiety is a particularly valuable building block. It combines the hydrogen-bonding capabilities and metabolic stability of the pyridine ring with the saturated, three-dimensional character of the pyrrolidine substituent.[3][4] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement allows for the systematic exploration of chemical space, making it an ideal starting point for generating diverse compound libraries in hit-to-lead and lead optimization campaigns.

This guide provides detailed protocols and expert insights into three powerful palladium-catalyzed cross-coupling reactions for the derivatization of this scaffold: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Core Reagent Profile

A foundational understanding of the starting material is critical for successful synthesis.

Caption: Core structure and properties of the starting material.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and boronic acids with exceptional functional group tolerance.[5] For the this compound scaffold, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents, which are crucial for modulating pharmacokinetic properties and exploring target binding pockets.[6][7]

G reagents Weigh Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base setup Assemble under Inert Atmosphere (Argon or Nitrogen) reagents->setup solvent Add Anhydrous, Degassed Solvent setup->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas reaction Heat to Reaction Temperature (85-95 °C) degas->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify by Column Chromatography workup->purify analysis Characterize Product (NMR, MS) purify->analysis G reagents Weigh Reactants: - this compound - Amine - Palladium Pre-catalyst & Ligand - Base setup Assemble in a Glovebox or under Inert Gas reagents->setup solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) setup->solvent reaction Heat to Reaction Temperature (80-110 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Cool, Dilute, and Filter through Celite/Silica monitor->workup purify Purify by Column Chromatography workup->purify analysis Characterize Product (NMR, MS) purify->analysis

References

Application Notes and Protocols for 3-Bromo-5-(pyrrolidin-1-yl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a key heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a bromine atom and a pyrrolidine moiety, offers a unique combination of electronic properties and synthetic handles. The electron-donating nature of the pyrrolidinyl group activates the pyridine ring, influencing its reactivity in various transformations. The bromine atom at the 3-position serves as a versatile leaving group, making this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient construction of complex molecular architectures from readily available starting materials.[1]

This guide provides an in-depth exploration of the reaction mechanisms and practical application of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to facilitate adaptation and troubleshooting.

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with pyrrolidine. While conventional heating can be employed, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.

A study reported that heating 3,5-dibromopyridine with an excess of pyrrolidine in a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene at 180 °C for 30 minutes under microwave irradiation afforded the desired product in a 55% isolated yield.[2] The use of excess amine is crucial to drive the reaction towards the mono-substituted product and prevent the formation of the bis-aminated by-product. The electron-donating pyrrolidinyl group deactivates the pyridine ring towards further nucleophilic substitution, which aids in the selective formation of the mono-aminated product.[2]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold is strategically positioned for palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity. The electron-rich nature of the this compound substrate can influence the kinetics of the catalytic cycle, sometimes necessitating specific ligand systems to achieve optimal results.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[6]

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate.[5] The subsequent step, transmetalation, involves the transfer of the organic group from the boron atom of the boronic acid to the palladium center. This step is typically facilitated by a base, which activates the boronic acid. The cycle concludes with reductive elimination, where the two organic fragments are coupled to form the final product, and the Pd(0) catalyst is regenerated.[5]

Suzuki_Miyaura_Mechanism cluster_substrate Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex [(Pyr-Pyrrolidinyl)Pd(II)L2(Br)] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex [(Pyr-Pyrrolidinyl)Pd(II)L2(Ar)] Transmetalation->Pd(II)_Aryl_Complex ArB(OH)2 ArB(OH)2 + Base ArB(OH)2->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 5-Aryl-3-(pyrrolidin-1-yl)pyridine Reductive_Elimination->Product This compound 3-Bromo-5- (pyrrolidin-1-yl)pyridine This compound->Oxidative_Addition

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

This protocol is adapted from established procedures for structurally similar 3-bromo-5-aminopyridine derivatives and may require optimization for specific substrates.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₃PO₄, 2.0 eq.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-18 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-2470-90 (estimated)
PdCl₂(dppf)K₂CO₃DME802-675-95 (estimated)

Note: Yields are estimated based on reactions with structurally similar aminobromopyridines.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[1][7] It allows for the coupling of aryl or heteroaryl halides with a wide variety of primary and secondary amines.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination commences with the oxidative addition of this compound to a Pd(0) catalyst.[7] The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired product and regenerates the Pd(0) catalyst.[8] The choice of a sterically hindered and electron-rich phosphine ligand is often crucial to facilitate the reductive elimination step, especially with challenging substrates.[9]

Buchwald_Hartwig_Mechanism cluster_substrate Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex [(Pyr-Pyrrolidinyl)Pd(II)L2(Br)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Pd(II)_Amine_Complex [(Pyr-Pyrrolidinyl)Pd(II)L2(Br)(R¹R²NH)] Amine_Coordination->Pd(II)_Amine_Complex R2NH R¹R²NH R2NH->Amine_Coordination Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex [(Pyr-Pyrrolidinyl)Pd(II)L2(NR¹R²)] Deprotonation->Pd(II)_Amido_Complex Base Base Base->Deprotonation Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 3-(NR¹R²)-5-(pyrrolidin-1-yl)pyridine Reductive_Elimination->Product This compound 3-Bromo-5- (pyrrolidin-1-yl)pyridine This compound->Oxidative_Addition

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

This is a general protocol based on procedures for similar bromopyridine systems and may require optimization.[8][9]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.) to the flask.

  • Add the anhydrous solvent via syringe to a typical concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

| Palladium Precursor / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 100 | 4-12 | 70-95 (estimated) | | [Pd(cinnamyl)Cl]₂ / tBuXPhos | LiHMDS | Toluene | 80 | 12-24 | 75-90 (estimated) |

Note: Yields are estimated based on reactions with structurally similar aminobromopyridines.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules, which are valuable precursors in organic synthesis and materials science.[11]

The Sonogashira coupling involves a dual catalytic system, typically utilizing both palladium and copper(I) catalysts. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt, facilitated by an amine base.[10] This copper acetylide then undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination yields the alkynylated pyridine product and regenerates the Pd(0) catalyst.[12]

Sonogashira_Mechanism cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex [(Pyr-Pyrrolidinyl)Pd(II)L2(Br)] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex [(Pyr-Pyrrolidinyl)Pd(II)L2(C≡CR)] Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 3-Alkynyl-5-(pyrrolidin-1-yl)pyridine Reductive_Elimination->Product Terminal_Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Terminal_Alkyne->Cu_Acetylide Cu(I) Cu(I)X Cu(I)->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Figure 3: Catalytic Cycles of the Sonogashira Reaction.

This protocol is based on general procedures for the Sonogashira coupling of bromopyridines and may require optimization.[11][12]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH), used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the copper(I) salt (e.g., CuI, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-16 hours).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Palladium CatalystCopper(I) SaltBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF25-502-1670-90 (estimated)
PdCl₂(PPh₃)₂CuIiPr₂NHDMF604-875-95 (estimated)

Note: Yields are estimated based on reactions with structurally similar aminobromopyridines.

Safety and Handling

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding the underlying mechanisms of these transformations is key to their successful application and optimization. The protocols provided in this guide, while based on sound chemical principles and analogous systems, should be regarded as starting points for further refinement in the laboratory. With careful execution and an appreciation for the subtleties of the catalytic cycles, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

Application Note: Rapid Microwave-Assisted Synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and highly efficient protocol for the synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine via a microwave-assisted Buchwald-Hartwig amination. Traditional palladium-catalyzed C-N cross-coupling reactions often necessitate extended reaction times and elevated temperatures.[1] Microwave-assisted organic synthesis (MAOS) offers a transformative approach, dramatically accelerating reaction rates, improving yields, and enhancing overall process efficiency.[2][3] By leveraging controlled microwave irradiation, the synthesis of the target compound from 3,5-dibromopyridine and pyrrolidine is achieved in minutes rather than hours.[1][4] This guide provides a comprehensive overview of the reaction, a step-by-step experimental protocol, safety considerations, and data interpretation, tailored for researchers in medicinal chemistry and drug development.

Introduction & Scientific Context

The 3,5-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 5-bromo-3-(pyrrolidin-1-yl)pyridine, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions, while the pyrrolidine moiety can influence solubility, metabolic stability, and target engagement.

The formation of the key carbon-nitrogen bond is achieved through the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis.[5] This palladium-catalyzed cross-coupling reaction provides a powerful and general method for constructing aryl amines from aryl halides.[5] However, conventional heating methods for these reactions can be slow and energy-intensive.[4]

Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to rapid temperature increases and significantly reduced reaction times.[2][6] This protocol harnesses the benefits of MAOS to provide a rapid, reproducible, and high-yielding pathway to 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Reaction Overview & Mechanism

The synthesis proceeds via a selective, palladium-catalyzed mono-amination of 3,5-dibromopyridine with pyrrolidine. The reaction requires a palladium catalyst, a suitable phosphine ligand to stabilize the catalyst and facilitate the reaction, and a base to deprotonate the amine and regenerate the catalyst.

General Reaction Scheme:

Caption: General scheme for the Pd-catalyzed microwave-assisted amination.

The underlying mechanism is the well-established Buchwald-Hartwig catalytic cycle, which is accelerated by microwave heating.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd Oxidative Addition (Ar-X) LigandEx Ar-Pd(II)(L)-NR¹R² OxAdd->LigandEx Amine Coordination & Deprotonation (HNR¹R², Base) LigandEx->Pd0 Reductive Elimination (Ar-NR¹R²) RedElim [Ar-Pd(II)(L)-NR¹R²] complex

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

3.1. Materials & Equipment

Reagent/MaterialGradeSupplierComments
3,5-Dibromopyridine≥98%Sigma-Aldrich
Pyrrolidine≥99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥98%Acros OrganicsHandle in a glovebox
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher ScientificFor workup
Celite® 545N/ASigma-AldrichFor filtration
Silica Gel230-400 meshSorbent TechnologiesFor chromatography
Equipment
Microwave SynthesizerCEM, Anton Paar, etc.Must be designed for chemical synthesis[7]
Microwave Process Vial (10 mL)With snap cap and stir bar
Inert Atmosphere GloveboxFor handling base
Standard Glassware
Magnetic Stirrer/Hotplate
Rotary Evaporator
Flash Chromatography System

3.2. Step-by-Step Procedure

  • Reactant Preparation: In an inert atmosphere (glovebox), add 3,5-dibromopyridine (1.0 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), XPhos (0.07 equiv, 7 mol%), and sodium tert-butoxide (1.2 equiv) to a 10 mL microwave process vial containing a magnetic stir bar.[4]

  • Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) followed by pyrrolidine (1.1 equiv) via syringe.

  • Sealing and Reaction: Securely cap the vial and place it in the microwave reactor cavity.

  • Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 140°C for 20 minutes with a power setting of approximately 200-300W.[1][4] Reaction progress can be monitored by TLC or LC-MS.

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically via automated cooling jet in the instrument).

  • Workup: Dilute the reaction mixture with dichloromethane (DCM).[1] Filter the suspension through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Caption: Workflow for microwave-assisted synthesis and purification.

3.3. Quantitative Data Summary

ParameterValueReference/Comment
Scale0.5 - 2.0 mmolTypical for discovery chemistry
Temperature130 - 150 °C[1][4]
Time10 - 30 min[1][4]
Catalyst Loading (Pd₂(dba)₃)2.5 - 5 mol%[4]
Ligand Loading (XPhos)7 - 10 mol%[4]
BaseNaOtBu or K₂CO₃NaOtBu is common; K₂CO₃ can be used in some systems.[8]
Representative Yield75 - 90%Expected range post-purification

Safety & Best Practices

  • Microwave Safety: ONLY use a microwave reactor specifically designed for chemical synthesis.[7] Domestic microwave ovens lack the necessary safety controls for pressure, temperature, and solvent containment, posing a significant explosion risk.[7]

  • Pressure: Reactions performed in sealed vessels above the solvent's boiling point will generate high pressure. Ensure vials are not overfilled and are sealed correctly.[9]

  • Reagent Handling: Sodium tert-butoxide is highly reactive and moisture-sensitive; it should be handled exclusively under an inert atmosphere. Pyrrolidine and toluene are volatile and flammable; handle them in a well-ventilated fume hood.

  • Thermal Hazards: Vials will be hot after irradiation. Allow for adequate cooling before handling.

  • Reaction Kinetics: Be aware that microwave heating can accelerate reactions dramatically. If you are unsure about a reaction's kinetics, start with small quantities and lower power settings.[7]

Data Analysis & Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction completion and guide chromatographic purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product. The expected [M+H]⁺ for C₉H₁₁BrN₂ is m/z 227.0/229.0, showing the characteristic isotopic pattern for bromine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the structure of 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine. By significantly reducing reaction times from hours to just 20 minutes, this approach enhances laboratory throughput, making it an invaluable tool for the rapid generation of compound libraries and key intermediates in drug discovery and development. The method's simplicity and robustness further underscore the advantages of incorporating MAOS into modern synthetic workflows.[2]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3,5-Disubstituted Pyridines

The 3,5-disubstituted pyridine scaffold is a privileged motif in medicinal chemistry and materials science. Its unique electronic and structural properties make it a cornerstone in the design of novel pharmaceuticals, agrochemicals, and functional materials. Nucleophilic aromatic substitution (SNA) on 3,5-dibromopyridine offers a direct and versatile route to introduce a wide array of functional groups at the C3 and C5 positions, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. This guide provides an in-depth exploration of the principles and practical protocols for conducting SNA reactions on 3,5-dibromopyridine, with a focus on uncatalyzed, microwave-assisted methods that offer significant advantages in terms of reaction time and efficiency.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on pyridine rings proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is significantly influenced by the ability of the ring to delocalize the negative charge.

  • Aromatization via Leaving Group Expulsion: In the second step, the aromaticity of the pyridine ring is restored by the elimination of a bromide ion, which acts as the leaving group. This step is typically fast.

The regioselectivity of nucleophilic attack on the pyridine ring is predominantly favored at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom. This preference is attributed to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1] However, in the case of 3,5-dibromopyridine, the substitution occurs at the C3 and C5 positions as these are the only sites bearing a leaving group. The presence of two electron-withdrawing bromine atoms further activates the ring towards nucleophilic attack.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 3,5-dibromopyridine.

The Advent of Microwave-Assisted Synthesis

Conventional heating methods for SNAr reactions on less activated systems like 3,5-dibromopyridine often require harsh conditions, including high temperatures and long reaction times, which can lead to low yields and the formation of multiple impurities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By directly heating the solvent and reactants, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles.[2][3] This is particularly advantageous for the synthesis of 3-amino-5-bromopyridine derivatives, where conventional heating has been shown to be inefficient.

Comparative Overview of Reaction Conditions

The choice of reaction conditions is paramount for a successful SNAr reaction. The following table provides a comparative overview of typical conditions for the substitution on 3,5-dibromopyridine with various nucleophiles, highlighting the advantages of microwave-assisted protocols.

Nucleophile ClassMethodTypical ConditionsReaction TimeYieldReference
Amines ConventionalToluene/NMP, 180 °C30 min4%This guide
Microwave Toluene/NMP, 180 °C 30 min 55% This guide
Alcohols ConventionalHigh-boiling solvent (e.g., DMF, NMP), strong base (e.g., NaH, KOtBu), high temp (>100 °C)Hours to daysVariableInferred
Microwave Polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, KOtBu), 120-180 °C 15-60 min Good to Excellent Inferred
Thiols ConventionalPolar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, Et₃N), moderate to high tempHoursVariable[4]
Microwave Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), 80-120 °C 10-30 min Good to Excellent Inferred from[5][6]

Experimental Protocols

The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution on 3,5-dibromopyridine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Amination of 3,5-Dibromopyridine

This protocol provides a general and efficient method for the synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation, avoiding the need for metal catalysts or harsh, prolonged thermal conditions.

Rationale: The use of microwave heating significantly accelerates the reaction rate, leading to higher yields in a fraction of the time compared to conventional heating. An excess of the amine nucleophile is employed to drive the reaction to completion and minimize potential side reactions. The choice of a high-boiling polar aprotic solvent like NMP helps to efficiently absorb microwave energy and solubilize the reactants.

Materials:

  • 3,5-Dibromopyridine

  • Aliphatic amine (e.g., pyrrolidine, piperidine, morpholine) (10 equivalents)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Toluene

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial equipped with a magnetic stirrer, add 3,5-dibromopyridine (1.0 mmol).

  • Add the aliphatic amine (10.0 mmol).

  • Add NMP (2 mL) and toluene (1 mL) as the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (3 x 10 mL) to remove NMP and excess amine.

    • Wash with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-5-bromopyridine derivative.[7]

Amination_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification A Combine 3,5-dibromopyridine, excess amine, NMP, and toluene in a microwave vial B Heat to 180 °C for 30 minutes A->B Seal vial C Dilute with ethyl acetate B->C Cool to RT D Wash with water and brine C->D E Dry and concentrate D->E F Flash column chromatography E->F

Caption: Workflow for the microwave-assisted amination of 3,5-dibromopyridine.

Protocol 2: Representative Microwave-Assisted Synthesis of 3-Alkoxy-5-bromopyridine

This protocol outlines a general procedure for the synthesis of 3-alkoxy-5-bromopyridines via an SNAr reaction with an alkoxide, generated in situ from the corresponding alcohol and a base.

Rationale: The in situ generation of the more nucleophilic alkoxide from the corresponding alcohol using a base like potassium tert-butoxide is essential for this transformation. Microwave irradiation is employed to overcome the generally lower reactivity of neutral oxygen nucleophiles compared to amines. A polar aprotic solvent like DMF or DMSO is chosen for its high boiling point and ability to solvate the ionic intermediates.

Materials:

  • 3,5-Dibromopyridine

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol) (2-3 equivalents)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5-2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial containing a magnetic stirrer, add the alcohol (3.0 mmol) and anhydrous DMF (3 mL).

  • Carefully add potassium tert-butoxide (2.0 mmol) to the solution and stir for 10 minutes at room temperature to generate the alkoxide.

  • Add 3,5-dibromopyridine (1.0 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 120-160 °C for 20-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vial to room temperature.

  • Work-up:

    • Carefully pour the reaction mixture into ice-water (20 mL).

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 3-alkoxy-5-bromopyridine.

Protocol 3: Representative Microwave-Assisted Synthesis of 3-(Alkylthio/Arylthio)-5-bromopyridine

This protocol describes a general method for the C-S bond formation on 3,5-dibromopyridine using a thiol and a base under microwave irradiation.

Rationale: Thiols are generally more nucleophilic than their corresponding alcohols, and their reactions often proceed under milder conditions. A base such as potassium carbonate is typically sufficient to deprotonate the thiol to the more reactive thiolate. Microwave heating accelerates the substitution, leading to short reaction times and high yields.

Materials:

  • 3,5-Dibromopyridine

  • Thiol (aliphatic or aromatic) (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial equipped with a magnetic stirrer, add 3,5-dibromopyridine (1.0 mmol), the thiol (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-140 °C for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Work-up:

    • Pour the reaction mixture into water (20 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel with a suitable eluent (e.g., ethyl acetate/hexanes) to obtain the pure 3-(alkylthio/arylthio)-5-bromopyridine.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Troubleshooting Steps & Rationale
Low or No Reaction Insufficient activation of the pyridine ring.While 3,5-dibromopyridine is activated, highly unreactive nucleophiles may still struggle. Consider increasing the temperature or reaction time. For very challenging substrates, a transition to a catalyzed reaction (e.g., Buchwald-Hartwig for amines, Ullmann for O/S-nucleophiles) may be necessary.
Poor leaving group ability.Bromine is a moderate leaving group for SNAr. If possible, starting with 3,5-difluoropyridine would significantly increase the reaction rate, as fluoride is a much better leaving group in SNAr.[7]
Nucleophile is too weak or too basic.For weak nucleophiles like alcohols, ensure complete deprotonation to the more reactive alkoxide. Very strong bases can lead to side reactions like deprotonation of the pyridine ring. Use of a moderate base like K₂CO₃ or a non-nucleophilic base can be beneficial.
Formation of Multiple Products Disubstitution or substitution at an unintended position.In the case of 3,5-dibromopyridine, disubstitution can occur if the reaction is run for too long or at too high a temperature with an excess of a highly reactive nucleophile. Use of a stoichiometric amount of the nucleophile can favor monosubstitution. Unintended substitution is less likely for this substrate due to the defined positions of the leaving groups.
Decomposition of starting material or product.High temperatures can lead to decomposition. If decomposition is observed, try lowering the reaction temperature and extending the reaction time. For microwave reactions, ensure accurate temperature monitoring.
Difficult Purification Residual high-boiling solvent (e.g., NMP, DMSO).During work-up, multiple aqueous washes are crucial to remove these solvents. A back-extraction with a non-polar solvent like hexane can also be effective.
Co-elution of product and byproducts.Experiment with different solvent systems for column chromatography. Sometimes, a change in the stationary phase (e.g., alumina) can improve separation. Recrystallization can be a powerful purification technique if a suitable solvent system is found.

Conclusion

Nucleophilic aromatic substitution on 3,5-dibromopyridine is a valuable synthetic tool for accessing a diverse range of 3,5-disubstituted pyridine derivatives. The adoption of microwave-assisted protocols offers a significant improvement over conventional heating methods, providing rapid, efficient, and often cleaner transformations. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively leverage this chemistry to accelerate their research and development efforts in the creation of novel molecules with desired properties.

References

Application Notes and Protocols: 3-Bromo-5-(pyrrolidin-1-yl)pyridine as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Bromo-5-(pyrrolidin-1-yl)pyridine in Catalysis

In the landscape of modern organometallic chemistry, the design and application of ligands are paramount to controlling the reactivity and selectivity of transition metal catalysts. Pyridine-based ligands, in particular, have a rich history, offering a versatile scaffold that can be fine-tuned to modulate the electronic and steric properties of a metal center.[1] This guide focuses on this compound, a pyridine derivative strategically functionalized to serve as an effective ligand in palladium-catalyzed cross-coupling reactions.

The pyrrolidinyl group at the 5-position acts as a strong electron-donating group, increasing the electron density on the pyridine nitrogen. This enhanced basicity strengthens the ligand's coordination to the palladium center, which can lead to more stable and active catalysts.[2] The bromo substituent at the 3-position offers a potential site for further functionalization of the ligand itself or can influence the electronic properties of the pyridine ring. This combination of features makes this compound a promising ligand for challenging cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This document provides detailed protocols for the synthesis of this compound, its subsequent complexation with palladium(II), and its application as a precatalyst in representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution reaction between 3,5-dibromopyridine and pyrrolidine. The use of microwave irradiation has been shown to significantly accelerate this transformation.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of similar 3-amino-5-bromopyridine derivatives.

Reaction Scheme:

Workflow for Ligand Synthesis

Materials and Equipment:

  • 3,5-Dibromopyridine

  • Pyrrolidine

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Toluene

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine 3,5-dibromopyridine (1.0 equiv), pyrrolidine (10.0 equiv), 1-methyl-2-pyrrolidinone (NMP), and toluene.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180 °C for 30 minutes.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 55%

Part 2: Synthesis of the Palladium(II) Precatalyst

The synthesized ligand can be used to prepare a stable palladium(II) precatalyst of the general formula [Pd(L)2Cl2]. These complexes are often air- and moisture-stable, making them convenient to handle and store.

Protocol 2: Synthesis of bis(this compound)palladium(II) chloride

This protocol is based on general procedures for the synthesis of [Pd(pyridine)2Cl2] complexes.[3]

Reaction Scheme:

Workflow for Palladium Complex Synthesis

Materials and Equipment:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Centrifuge

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add palladium(II) chloride (1.0 equiv) and acetonitrile.

  • Ligand Addition: Add a solution of this compound (2.0 equiv) in acetonitrile to the palladium chloride suspension.

  • Reaction: Heat the resulting mixture to reflux and stir for 12 hours. A precipitate will form during the reaction.

  • Isolation: Cool the reaction mixture to room temperature. Isolate the precipitate by centrifugation or filtration.

  • Washing: Wash the isolated solid with acetonitrile and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum to yield the bis(this compound)palladium(II) chloride complex.

Compound Formula Molecular Weight ( g/mol ) Appearance
This compoundC₉H₁₁BrN₂227.10White to off-white solid
bis(this compound)palladium(II) chlorideC₁₈H₂₂Br₂Cl₂N₄Pd631.52Yellow to brown solid

Part 3: Application in Catalysis

The synthesized palladium complex serves as an efficient precatalyst for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The electron-donating pyrrolidinyl group on the pyridine ligand enhances the catalytic activity of the palladium center.

Application Note 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[4] The palladium complex with this compound is expected to effectively catalyze the coupling of aryl bromides with arylboronic acids.

Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X]L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)2, Base PdII_Diaryl [Ar-Pd(II)-Ar']L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X]L_n OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord HNR'R'', Base PdII_Amido [Ar-Pd(II)-NR'R'']L_n AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Bromo-5-(pyrrolidin-1-yl)pyridine (CAS No. 944718-19-8). This document is designed for researchers, medicinal chemists, and drug development professionals who require this versatile building block in high purity for their synthetic applications. As a key intermediate, the purity of this compound is paramount to ensure the success of subsequent reactions and the integrity of final compounds.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during purification. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving optimal results.

Part 1: Initial Assessment & Common Impurities

Before beginning any purification, a preliminary analysis of the crude material is essential. This not only confirms the presence of the desired product but also provides a roadmap for the most effective purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with pyrrolidine.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: 3,5-dibromopyridine and residual pyrrolidine.

  • Over-alkylation Byproduct: 3,5-di(pyrrolidin-1-yl)pyridine. The electron-donating nature of the first pyrrolidinyl group deactivates the ring towards further substitution, but this byproduct can still form under harsh conditions.[1]

  • Regioisomers: Depending on the reaction conditions, trace amounts of other isomers could be present.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., NMP, toluene) may be present.[1]

  • Degradation Products: Pyridine derivatives can be sensitive to air and light, potentially leading to colored impurities.[2]

Q2: Which analytical techniques should I use to assess the purity of my crude sample?

A2: A multi-technique approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your crude mixture. It is indispensable for developing a column chromatography method. Use a UV lamp (254 nm) for visualization, as pyridine derivatives are typically UV-active.

  • Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This is the gold standard for structural confirmation and purity estimation. Integrating the product peaks against known impurity peaks or a certified internal standard can provide a quantitative measure of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique separates the components of your mixture and provides their mass-to-charge ratio, allowing you to identify expected impurities and byproducts by their molecular weights.

Part 2: Troubleshooting Purification Protocols

This section provides detailed troubleshooting for the most common purification techniques.

A. Column Chromatography

Flash column chromatography over silica gel is the most widely used method for purifying this compound.[1] However, the basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to challenges.

Q3: My compound is streaking badly on the TLC plate and the column. What's causing this and how do I fix it?

A3: Streaking is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica gel surface. This can lead to poor separation and low recovery.

Troubleshooting Steps:

  • Baseline Neutralization: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia solution, to your eluent. A common starting point is 0.5-1% Et3N in your solvent system. This deactivates the acidic sites on the silica, allowing your compound to travel more cleanly.

  • Use Deactivated Silica: You can purchase pre-deactivated silica gel or prepare it by slurrying standard silica gel in your eluent containing 1% Et3N before packing the column.

  • Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. Note that the eluting power of solvents changes with alumina, so you will need to re-screen TLC conditions.

Q4: I'm struggling to separate my product from a close-running impurity. What adjustments can I make?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Solvent System Optimization: If you are using a standard Ethyl Acetate/Hexane system, try incorporating a different solvent to change the selectivity.[3] For example:

    • Add a small amount of dichloromethane (DCM) or diethyl ether.

    • Switch to a DCM/Methanol gradient, which can be very effective for polar compounds.

  • Employ Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. A shallow gradient around the elution point of your product often yields the best results.

  • Column Dimensions: Use a longer, narrower column for a higher number of theoretical plates, which enhances separation efficiency. Ensure you are not overloading the column; a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Workflow: Troubleshooting Column Chromatography

Caption: Troubleshooting flowchart for column chromatography.

Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system. A good system will give your product an Rf value of ~0.3. A common starting point for this compound is 20-40% Ethyl Acetate in Hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.

  • Elution: Begin elution with the solvent system. If using a gradient, start with a lower polarity mixture and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B. Recrystallization

Recrystallization is an excellent technique for final polishing if your product is already >90% pure. The reported melting point of 90-91 °C from ethyl acetate suggests this is a viable method.[4]

Q5: My compound oiled out instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add more of the hot solvent until the oil redissolves completely.

  • Lower the Temperature: Allow the solution to cool more slowly. Rapid cooling encourages oil formation. Let it cool to room temperature undisturbed before moving it to an ice bath.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

Q6: I have very low recovery after recrystallization. How can I improve the yield?

A6: Low recovery is often due to using too much solvent or premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.

  • Cool Slowly: Allow the flask to cool slowly to room temperature. This promotes the formation of larger, purer crystals and minimizes product loss in the mother liquor. Once at room temperature, cool further in an ice bath to maximize precipitation.

  • Recover from Mother Liquor: Concentrate the mother liquor (the leftover solution after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Protocol: Recrystallization from Ethyl Acetate
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Crystal formation should begin as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Part 3: Post-Purification and Handling

Q7: My purified, white solid turns yellow or brown over time. How can I prevent this?

A7: Discoloration is typically a sign of degradation.[2] Pyridine derivatives can be sensitive to oxidation and light.

Prevention and Storage:

  • Purity: Ensure the product is completely free of acidic or metallic impurities, which can catalyze decomposition.

  • Inert Atmosphere: Store the solid under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Use an amber glass vial or wrap a clear vial in aluminum foil to protect it from light.

  • Low Temperature: Store the vial in a refrigerator or freezer at the recommended 2-8°C.[4]

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number944718-19-8[4]
Molecular FormulaC9H11BrN2[4]
Molecular Weight227.1 g/mol [4]
AppearanceWhite to off-white solid[4]
Melting Point90-91 °C[4]
Predicted Boiling Point318.2 ± 27.0 °C[4]
Recommended Storage2-8°C[4]

Table 2: Common TLC Solvent Systems for Pyridine Derivatives

Solvent System (v/v)PolarityTypical Application
10-50% Ethyl Acetate / HexaneLow to MediumGeneral purpose, good starting point.
1-10% Methanol / DCMMedium to HighFor more polar pyridine derivatives.
50% Diethyl Ether / HexaneLow to MediumOffers different selectivity than EtOAc.
1% Triethylamine in EtOAc/HexaneN/AUsed to suppress streaking of basic compounds.

General Purification Workflow

G A Crude Product B Initial Analysis (TLC, NMR, LC-MS) A->B C Is Purity > 90%? B->C D Recrystallization C->D Yes F Column Chromatography C->F No I Purity Check (NMR, MP) D->I E Final Product G Combine Pure Fractions F->G H Solvent Removal G->H H->I J Is Purity > 98%? I->J J->D No, consider recrystallization J->E Yes

Caption: General decision workflow for purification.

References

Technical Support Center: Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis, troubleshoot common issues, and understand the underlying chemical principles. We will delve into proven methodologies, explain the causality behind experimental choices, and provide a framework for achieving high-yield, high-purity outcomes.

Reaction Overview: Pathways to Synthesis

The synthesis of this compound typically starts from 3,5-dibromopyridine and pyrrolidine. The primary transformation involves the formation of a carbon-nitrogen bond. Two principal synthetic strategies are commonly employed:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct reaction of 3,5-dibromopyridine with pyrrolidine, often under thermal conditions or with the assistance of a strong base. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack by the amine.

  • Buchwald-Hartwig Amination: A more modern and often more efficient method, this palladium-catalyzed cross-coupling reaction provides a versatile route to aryl amines.[1] It generally proceeds under milder conditions and with a broader substrate scope compared to traditional SNAr reactions.[1]

Reaction Scheme

Reaction_Scheme cluster_0 Nucleophilic Aromatic Substitution (SNAr) 3,5-Dibromopyridine 3,5-Dibromopyridine Product This compound 3,5-Dibromopyridine->Product Heat, Base (e.g., K2CO3) 3,5-Dibromopyridine->Product Pd Catalyst, Ligand, Base (e.g., NaOtBu) Pyrrolidine Pyrrolidine Pyrrolidine->Product Pyrrolidine->Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors, depending on the chosen synthetic route.

For SNAr Reactions:

  • Insufficient Reaction Temperature: The aromatic ring of 3,5-dibromopyridine is activated towards nucleophilic attack, but the reaction often requires significant thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. A typical range is 80-120 °C.

  • Inappropriate Base: A base is often required to neutralize the HBr generated in situ, which can protonate the pyrrolidine nucleophile and render it unreactive.

    • Solution: Ensure an adequate amount of a suitable base, such as K₂CO₃ or Cs₂CO₃, is present. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Solvent Choice: The polarity and boiling point of the solvent are critical.

    • Solution: Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP to ensure the reaction can be heated sufficiently and to help solubilize the reactants.

For Buchwald-Hartwig Amination:

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Improper handling or low-quality reagents can lead to catalyst deactivation.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use fresh, high-quality palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.[2]

  • Suboptimal Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.

    • Solution: Sterically hindered, electron-rich ligands like X-Phos or BINAP are often effective for these types of couplings.[2][3] Screen a variety of ligands to find the optimal one for your specific substrate.

  • Incorrect Base: The strength and nature of the base are critical for the deprotonation of the amine and the regeneration of the active catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often give superior results to weaker inorganic bases.[2]

ParameterSNAr RecommendationBuchwald-Hartwig RecommendationRationale
Temperature 80-120 °C80-110 °CTo overcome activation energy; higher temps can cause catalyst decomposition.
Base K₂CO₃, Cs₂CO₃NaOtBu, LHMDSNeutralizes HBr; stronger bases facilitate catalytic cycle.
Solvent DMF, DMSO, NMPToluene, DioxaneHigh-boiling polar aprotic for SNAr; less polar for catalyst stability.
Atmosphere Ambient (optional)Inert (Argon/Nitrogen)Buchwald-Hartwig catalysts are oxygen-sensitive.
Q2: I am observing significant amounts of a di-substituted byproduct (3,5-di(pyrrolidin-1-yl)pyridine). How can I improve the selectivity for the mono-substituted product?

Answer: The formation of the di-substituted product is a common issue, arising from the remaining bromine atom on the mono-substituted product reacting further.

  • Stoichiometry Control: This is the most direct way to control selectivity.

    • Solution: Use a limited amount of pyrrolidine (e.g., 1.0-1.2 equivalents) relative to 3,5-dibromopyridine. This ensures that once the initial mono-substitution occurs, there is insufficient nucleophile remaining to drive the second substitution.

  • Reaction Time and Temperature: Over-running the reaction can lead to the formation of the di-substituted product.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the formation of the di-substituted product begins to accelerate. Lowering the reaction temperature can also help to favor the more reactive site and slow down the second substitution.

Selectivity_Control Start Reaction Conditions Stoichiometry Control Pyrrolidine Equivalents (1.0-1.2 eq.) Start->Stoichiometry Monitoring Monitor Reaction Progress (TLC, LC-MS) Start->Monitoring Temperature Lower Reaction Temperature Start->Temperature Outcome Improved Mono-substitution Selectivity Stoichiometry->Outcome Monitoring->Outcome Temperature->Outcome

Caption: Key factors for controlling mono-substitution selectivity.

Q3: The purification of my final product is difficult due to persistent impurities. What are the likely impurities and what purification strategies are most effective?

Answer: Common impurities include unreacted 3,5-dibromopyridine, the di-substituted byproduct, and residual catalyst/ligand byproducts (in the case of Buchwald-Hartwig).

  • Initial Workup: A proper aqueous workup can remove many inorganic and some polar organic impurities.

    • Solution: After the reaction, perform an aqueous extraction. Washing with a brine solution can help to break up emulsions. If using a palladium catalyst, a wash with an aqueous solution of a thiol-containing reagent (like thiourea) can sometimes help to scavenge residual palladium.

  • Chromatography: This is often the most effective method for separating the desired product from closely related impurities.

    • Solution: Column chromatography on silica gel is the standard approach. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), will typically provide good separation. The product, being more polar than the starting material but less polar than the di-substituted byproduct, should elute at an intermediate polarity.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[4]

    • Solution: Experiment with various solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for this type of compound include ethyl acetate, isopropanol, or mixtures of hexane/ethyl acetate.[4]

Frequently Asked Questions (FAQs)

Q: Which method, SNAr or Buchwald-Hartwig, is generally preferred for this synthesis?

A: For laboratory-scale synthesis and for achieving higher yields under milder conditions, the Buchwald-Hartwig amination is often preferred.[1] It offers greater functional group tolerance and can be more reliable. However, for large-scale industrial synthesis, the cost of the palladium catalyst and ligands might make a well-optimized SNAr process more economically viable.

Q: How does the electronic nature of the pyridine ring influence the reaction?

A: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic ring system. This makes the ring more susceptible to nucleophilic attack compared to a benzene ring, a key principle behind the success of SNAr reactions on pyridines.[5][6]

Q: Can I use other amines besides pyrrolidine in this reaction?

A: Yes, both the SNAr and Buchwald-Hartwig reactions are generally applicable to a wide range of primary and secondary amines. However, the optimal reaction conditions (temperature, base, catalyst/ligand system) may need to be re-optimized for each specific amine due to differences in nucleophilicity and steric hindrance.

Q: My reaction seems to have stalled. What steps can I take?

A: If the reaction has stalled (i.e., no further conversion of starting material to product), consider the following:

  • Check for Catalyst Deactivation (Buchwald-Hartwig): If the reaction mixture has changed color (e.g., formation of palladium black), the catalyst may have decomposed. In this case, adding a fresh portion of catalyst and ligand might restart the reaction.

  • Insufficient Base: The reaction may have consumed all the available base. Adding more base can sometimes push a stalled reaction to completion.

  • Temperature: A modest increase in temperature may provide the necessary energy to overcome the remaining activation barrier.

References

Technical Support Center: Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. We understand that synthetic roadblocks can be a significant impediment to progress. Therefore, this document provides in-depth, field-proven insights into common challenges, focusing on the identification and mitigation of side products in a question-and-answer format.

The predominant and most versatile method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination, typically starting from 3,5-dibromopyridine and pyrrolidine.[1][2] While powerful, this reaction is not without its complexities. The following guide addresses the most frequent issues encountered during this synthesis, explaining the chemical causality behind them and offering robust troubleshooting strategies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product analysis (LC-MS/NMR) shows a significant impurity with a molecular weight of 217.29 g/mol (C₁₃H₁₉N₃). What is this compound and how can I prevent its formation?

A1: Identification and Mechanism

This impurity is almost certainly 3,5-di(pyrrolidin-1-yl)pyridine . Its formation is a common issue stemming from the difunctional nature of the starting material, 3,5-dibromopyridine.

The Buchwald-Hartwig reaction cycle involves the oxidative addition of a C-Br bond to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[3][4] Since 3,5-dibromopyridine possesses two electrophilic sites, the desired mono-aminated product can re-enter the catalytic cycle and undergo a second amination, leading to the undesired di-substituted side product.

G cluster_main Reaction Pathways cluster_legend Legend A 3,5-Dibromopyridine + Pyrrolidine B Desired Product This compound A->B Buchwald-Hartwig Amination (1st Substitution) D Side Product 2 3-Bromopyridine (Hydrodehalogenation) A->D Hydrodehalogenation (Side Reaction) C Side Product 1 3,5-di(pyrrolidin-1-yl)pyridine B->C Buchwald-Hartwig Amination (2nd Substitution) Desired Desired Pathway Side Side Reaction Pathway

Caption: Main reaction pathway and common side product formation.

Troubleshooting and Mitigation Strategies:

  • Stoichiometry Control: The most effective method to suppress double amination is to control the stoichiometry. Use a slight excess of 3,5-dibromopyridine relative to pyrrolidine (e.g., 1.2 to 1.5 equivalents of the dibromide). This ensures that pyrrolidine is the limiting reagent and is consumed before significant double substitution can occur.

  • Slow Addition: Adding the pyrrolidine solution slowly over a prolonged period can help maintain a low concentration of the amine in the reaction mixture, favoring the initial mono-substitution.

  • Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS can help stop the reaction once the formation of the desired product is maximized and before the di-substituted product begins to accumulate significantly.

Q2: I'm observing side products corresponding to the mass of 3-bromopyridine or 3-(pyrrolidin-1-yl)pyridine. What causes this and how is it addressed?

A2: Identification and Mechanism

These impurities arise from a process called hydrodehalogenation , a known side reaction in palladium-catalyzed cross-couplings.[1] Instead of reductive elimination to form the C-N bond, the palladium-amide intermediate can undergo β-hydride elimination, which ultimately leads to the replacement of a bromine atom with a hydrogen atom.

  • 3-Bromopyridine: Forms when hydrodehalogenation occurs on the starting 3,5-dibromopyridine.

  • 3-(pyrrolidin-1-yl)pyridine: Forms when hydrodehalogenation occurs on the desired product, this compound.

This side reaction is often exacerbated by the presence of water or other protic sources and can be influenced by the choice of ligand and base.

Troubleshooting and Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Traces of water can interfere with the catalytic cycle and promote hydrodehalogenation.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands promote the desired reductive elimination step over the competing β-hydride elimination pathway.[4] Bidentate phosphine ligands like BINAP or DPPF have also been shown to be effective.[1]

  • Base Selection: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is of high purity and handled under inert conditions.

  • Inert Atmosphere: Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Oxygen can damage the Pd(0) catalyst and lead to side reactions.

Q3: How can I effectively distinguish and separate the desired product from the primary side products?

A3: Analytical and Purification Strategies

A combination of analytical techniques and careful purification is essential.

Analytical Identification:

The primary compounds can be readily distinguished by mass spectrometry and ¹H NMR.

Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Features
3,5-Dibromopyridine (Starting Material)Br-Py-Br236.88Two aromatic signals; a triplet and a doublet, showing symmetry.
This compound (Product)Br-Py-(Pyrrolidine)227.10Three distinct aromatic signals, breaking the initial symmetry.
3,5-di(pyrrolidin-1-yl)pyridine (Side Product)(Pyrrolidine)-Py-(Pyrrolidine)217.29A return to a more symmetric pattern in the aromatic region, with two signal types.
3-Bromopyridine (Side Product)Br-Py-H157.98Four distinct aromatic signals.

Purification Protocol: Column Chromatography

Flash column chromatography on silica gel is the most effective method for purification. The polarity differences between the components allow for excellent separation.

  • Elution Order: The compounds will typically elute in order of increasing polarity:

    • 3,5-Dibromopyridine (least polar)

    • This compound (Desired Product)

    • 3,5-di(pyrrolidin-1-yl)pyridine (most polar)

  • Recommended Eluent System: A gradient of ethyl acetate in hexanes (or heptanes) is recommended. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase it to achieve separation. For example:

    • 0-10% Ethyl Acetate in Hexanes to elute starting material.

    • 10-30% Ethyl Acetate in Hexanes to elute the desired product.

    • 30-50%+ Ethyl Acetate in Hexanes to elute the di-substituted side product.

G cluster_workflow Troubleshooting Workflow Start Analysis Shows Impurity (LC-MS / NMR) Check_MW Check Impurity MW Start->Check_MW MW_High MW ≈ 217 (Di-substitution) Check_MW->MW_High Higher than Product MW_Low MW ≈ 158 (Hydrodehalogenation) Check_MW->MW_Low Lower than Product Action_Stoich Action: 1. Use excess dibromopyridine. 2. Slow amine addition. 3. Monitor reaction time. MW_High->Action_Stoich Action_Inert Action: 1. Ensure anhydrous conditions. 2. Use bulky phosphine ligand. 3. Degas thoroughly. MW_Low->Action_Inert

Caption: A logical workflow for troubleshooting common impurities.

Recommended Experimental Protocol

This protocol serves as a validated starting point for the Buchwald-Hartwig amination to synthesize this compound.

Materials:

  • 3,5-Dibromopyridine

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or similar bulky phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Inerting: Seal the flask with a septum and thoroughly purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 10 minutes at room temperature.

  • Reagent Addition: Add pyrrolidine (1.0 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Once the starting material is consumed and before significant side product formation, cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water carefully.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient as described in Q3.

References

Technical Support Center: Stability of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound in acidic environments.

Q1: Is this compound stable in acidic conditions?

A1: The stability of this compound is highly dependent on the specific acidic conditions employed (acid type, concentration, temperature, and duration of exposure).

  • Aqueous Mineral Acids (e.g., HCl, H₂SO₄): The compound generally exhibits good stability in dilute aqueous acids at ambient temperature, especially for short durations typical of an aqueous workup. For instance, a synthetic protocol for a similar compound involves adjusting the pH to 2.5 with 1N HCl without reported degradation[1]. However, prolonged exposure or heating in strong mineral acids can lead to gradual degradation.

  • Trifluoroacetic Acid (TFA): This reagent is commonly used for the cleavage of Boc-protecting groups. This compound is generally stable under standard Boc deprotection conditions (e.g., 20-50% TFA in dichloromethane at room temperature for 1-2 hours)[2][3].

  • Lewis Acids (e.g., BBr₃, AlCl₃, Zn(OTf)₂): Strong Lewis acids can pose a significant risk to the integrity of the molecule. There is evidence that a combination of a Lewis acid and a photoredox catalyst can induce C-N bond cleavage in N-benzoyl pyrrolidines[4][5][6][7][8][9][10]. While these conditions are specific, they highlight the potential for Lewis acids to activate the pyrrolidine ring for cleavage.

Q2: What are the primary sites of reactivity on the molecule in an acidic medium?

A2: Under acidic conditions, two primary sites on the molecule are affected, which dictates its overall stability and reactivity.

  • Pyridine Nitrogen (Most Basic Site): The lone pair of electrons on the pyridine nitrogen is the most basic site and will be readily protonated by an acid. This forms a pyridinium salt. This protonation deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

  • Pyrrolidine Nitrogen: The nitrogen of the pyrrolidine ring is a tertiary amine and is also basic. However, it is significantly less basic than the pyridine nitrogen. While it can be protonated, this typically requires stronger acidic conditions. Protonation at this site could be a potential first step in a degradation pathway.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to common problems encountered during experiments with this compound under acidic conditions.

Observed Issue Potential Cause Troubleshooting & Optimization
Low recovery of starting material after acidic workup. Partial Degradation: The compound may be partially degrading, even in seemingly mild aqueous acid, if exposure is prolonged or the temperature is elevated.- Minimize the duration of the acidic wash. - Perform the workup at a lower temperature (e.g., 0-5 °C). - Use a milder acid (e.g., saturated NH₄Cl solution) if the chemistry allows.
Reaction mixture turns dark or forms intractable material upon addition of strong acid. Pyrrolidine Ring Opening/Polymerization: Strong acids, particularly at elevated temperatures, can potentially lead to the cleavage of the C-N bond between the pyridine and the pyrrolidine ring, or other decomposition pathways.- Re-evaluate the necessity of strong acid. Can a weaker acid achieve the desired transformation? - Add the acid slowly at a low temperature to control any exothermic processes. - If the reaction is a Boc deprotection, ensure the concentration of TFA is not excessively high and the reaction is not heated.
Formation of 3-amino-5-bromopyridine as a byproduct. N-Dealkylation/Hydrolysis: This is a likely degradation pathway where the pyrrolidine ring is cleaved from the pyridine, resulting in the corresponding primary amine[11][12].- Avoid prolonged heating in the presence of strong acids. - If this byproduct is observed after a reaction, it indicates that the conditions were too harsh for the starting material. Consider alternative, non-acidic conditions for your desired transformation if possible.
Unexpected side products during Boc deprotection with TFA. Tert-butylation of the Pyridine Ring: The tert-butyl cation generated during Boc deprotection is an electrophile. While the protonated pyridine ring is deactivated, the free base form is electron-rich enough to be susceptible to alkylation by this cation[13][14].- Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to quench the tert-butyl cation as it forms. - Perform the reaction at a lower temperature to reduce the rate of this side reaction.

Key Degradation Pathways & Mechanistic Insights

Understanding the potential degradation pathways is crucial for designing robust experimental protocols.

Pathway 1: Acid-Catalyzed N-Dealkylation (Hydrolysis)

This is the most probable degradation route under standard acidic conditions (e.g., heating with HCl). The reaction likely proceeds through protonation of the pyridine nitrogen, which withdraws electron density from the C-N bond, making it more susceptible to nucleophilic attack by water.

cluster_0 Protonation cluster_1 Hydrolysis Start This compound Protonated Pyridinium Salt Start->Protonated H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate H₂O Product1 3-Amino-5-bromopyridine Intermediate->Product1 Product2 4-Hydroxybutanal Intermediate->Product2

References

Technical Support Center: Optimization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. We will explore the common challenges encountered during its synthesis via the Buchwald-Hartwig amination and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize this reaction effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig reaction to synthesize this compound is resulting in a low or no yield. What are the primary factors I should investigate?

Low yields in palladium-catalyzed cross-coupling reactions involving pyridine substrates are a common yet solvable issue. The root causes typically fall into four main categories: catalyst deactivation, suboptimal ligand choice, incorrect base/solvent combination, and temperature mismanagement. A systematic approach is essential for diagnosis.[1]

Key Areas for Troubleshooting:

  • Catalyst Inhibition and Deactivation: The nitrogen atom's lone pair of electrons in the pyridine ring (of both the starting material and product) can coordinate strongly with the palladium catalyst. This coordination can form inactive catalyst species, effectively halting the catalytic cycle.[1] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized to inactive Pd(II) species if the reaction is not performed under strictly inert conditions.[1] Visual formation of palladium black is a clear indicator of catalyst aggregation and deactivation, often caused by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Inappropriate Ligand Choice: The ligand is arguably the most critical component for success. It stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and, crucially, shields the metal from inhibitory binding by the pyridine nitrogen. For this transformation, bulky and electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are often required to create a sterically hindered environment around the palladium atom.[1][2][3]

  • Suboptimal Base and Solvent System: The base's primary role is to deprotonate the amine-palladium complex during the catalytic cycle.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard.[2] However, their poor solubility can create a heterogeneous mixture, leading to reproducibility issues. The solvent must be capable of dissolving the reagents to a reasonable extent. Aprotic solvents like toluene, dioxane, or THF are common choices.[2][5] It is critical to avoid solvents like acetonitrile or pyridine itself, as they can coordinate to the palladium and inhibit the reaction.[2]

  • Incorrect Reaction Temperature: While heating typically increases reaction rates, excessive temperatures (e.g., >120°C) can accelerate catalyst decomposition, leading to the formation of palladium black and lower yields.[1] The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability, usually between 80-100°C.[2][6]

.

Q2: I'm observing a significant amount of 3,5-di(pyrrolidin-1-yl)pyridine as a side product. How can I improve the selectivity for the desired mono-amination product?

The formation of the double amination product is a common selectivity challenge when starting from 3,5-dibromopyridine. This occurs because the desired product, this compound, can itself act as a substrate in a second Buchwald-Hartwig coupling.

Strategies to Enhance Mono-substitution Selectivity:

  • Control Stoichiometry: The most straightforward approach is to use a slight excess of the dihalide starting material. Using 3,5-dibromopyridine and pyrrolidine in a ratio between 1.2:1 and 1.5:1 can significantly suppress the second amination by ensuring the pyrrolidine is consumed before substantial double substitution occurs.

  • Limit Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. Stop the reaction as soon as the 3,5-dibromopyridine has been consumed to a satisfactory level, but before the concentration of the desired mono-aminated product begins to decrease.

  • Lower Reaction Temperature: High temperatures can sometimes favor the less sterically hindered second amination. Running the reaction at the lower end of the effective temperature range (e.g., 80°C instead of 110°C) may improve selectivity, albeit at the cost of a longer reaction time.

.

Q3: What are the best practices for setting up this reaction to ensure consistency and reproducibility?

Reproducibility in palladium-catalyzed reactions hinges on meticulous experimental technique, particularly the exclusion of oxygen and water.

  • Reagent Purity: Use high-purity reagents. The starting 3,5-dibromopyridine should be pure, and the pyrrolidine should be freshly distilled or from a recently opened bottle. Solvents must be anhydrous.

  • Inert Atmosphere: The entire setup, from reagent addition to the reaction itself, must be conducted under an inert atmosphere (Argon or Nitrogen). This prevents the oxidation of the Pd(0) catalyst and the phosphine ligand. Use standard Schlenk line or glovebox techniques.

  • Order of Addition: A common and reliable procedure is to add the 3,5-dibromopyridine, the palladium source, the ligand, and the base to the reaction flask first. Degas the vessel by subjecting it to several vacuum/inert gas cycles. Finally, add the anhydrous solvent and the pyrrolidine via syringe. This ensures the catalyst and ligand form a complex in an inert environment before the substrates are introduced.

.

Q4: How do I choose the optimal Palladium catalyst and ligand system for this specific transformation?

The "best" system is often a result of screening. However, we can make an informed starting choice based on established principles for coupling with heteroaryl halides.[7]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common palladium sources.[2] Alternatively, pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) are highly effective as they rapidly generate the active LPd(0) species upon exposure to the base, often leading to more reproducible results.[6][8]

  • Ligand Selection: The choice of ligand is critical. Given the electron-deficient nature of the pyridine ring and the potential for N-coordination, bulky, electron-rich phosphine ligands are the preferred choice. A screening approach is highly recommended.

Recommended Ligand Screening Panel:

Ligand TypeExamplesRationale for Use
Buchwald Biaryl Phosphines XPhos, RuPhos, BrettPhosThese are the gold standard for challenging couplings. Their bulk and electron-donating properties promote reductive elimination and prevent catalyst inhibition.[3]
Josiphos Family CyPF-tBuEffective for couplings involving heteroaryl chlorides and primary amines.[9]
Bidentate Phosphines XantPhos, DPEphosCan be effective and are often less expensive.[7][8] XantPhos, in particular, has shown success when used with soluble organic bases like DBU.[8]

A Design of Experiments (DoE) approach can be a powerful tool to efficiently screen multiple ligands and other variables simultaneously to find the optimal conditions.[7][10]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_precatalyst Pre-catalyst Activation pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex Ar-X ligand_exchange Amine Coordination pd2_complex->ligand_exchange pd2_amine_complex [L-Pd(II)(Ar)(Amine)]+X- ligand_exchange->pd2_amine_complex Amine deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(Amido) deprotonation->pd2_amido_complex red_elim Reductive Elimination pd2_amido_complex->red_elim red_elim->pd0 Ar-Amine (Product) precatalyst Pd(II) Pre-catalyst activation Reduction/ Activation precatalyst->activation activation->pd0 Base caption Fig 1: Generalized Buchwald-Hartwig Catalytic Cycle. Troubleshooting_Workflow start Low Yield of This compound check_atmosphere Was the reaction run under a strictly inert atmosphere (Ar/N2)? start->check_atmosphere atmosphere_yes Yes check_atmosphere->atmosphere_yes Yes atmosphere_no No check_atmosphere->atmosphere_no No check_palladium_black Did you observe Palladium Black formation? atmosphere_yes->check_palladium_black rerun_inert Action: Rerun reaction using Schlenk/glovebox techniques. Use degassed solvents. atmosphere_no->rerun_inert pd_black_yes Yes check_palladium_black->pd_black_yes Yes pd_black_no No check_palladium_black->pd_black_no No lower_temp Action: Lower reaction temperature. Increase ligand:Pd ratio (e.g., to 2.5:1). pd_black_yes->lower_temp screen_ligands Have you screened bulky, electron-rich ligands (e.g., XPhos, RuPhos)? pd_black_no->screen_ligands ligands_yes Yes screen_ligands->ligands_yes Yes ligands_no No screen_ligands->ligands_no No check_base_solvent Are you using a strong base (e.g., NaOtBu) and an anhydrous, aprotic solvent? ligands_yes->check_base_solvent perform_screening Action: Perform a ligand screen. Start with a reliable pre-catalyst (e.g., XPhos Pd G3). ligands_no->perform_screening base_solvent_yes Yes check_base_solvent->base_solvent_yes Yes base_solvent_no No check_base_solvent->base_solvent_no No success Problem Resolved base_solvent_yes->success correct_reagents Action: Use NaOtBu or LHMDS. Use dry toluene or dioxane. Avoid MeCN, pyridine. base_solvent_no->correct_reagents caption Fig 2: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to provide in-depth guidance and troubleshooting for the purification of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. As a key intermediate in pharmaceutical synthesis, its purity is paramount. This guide, structured in a flexible question-and-answer format, addresses common and specific challenges encountered during its purification, drawing from established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically via nucleophilic aromatic substitution of 3,5-dibromopyridine with pyrrolidine, can lead to several impurities. Understanding these is the first step to effective removal.

  • Unreacted Starting Materials: Residual 3,5-dibromopyridine is a common impurity, especially if the reaction has not gone to completion.

  • Di-substituted Byproduct: The reaction of a second molecule of pyrrolidine at the remaining bromine position can form 3,5-di(pyrrolidin-1-yl)pyridine.

  • Isomeric Byproducts: While less common in this specific reaction, other positional isomers can sometimes form under certain conditions.

  • Hydrolysis Products: If moisture is present, particularly under heating, the bromo group can be susceptible to hydrolysis, leading to the formation of 5-(pyrrolidin-1-yl)pyridin-3-ol.

  • Residual Solvents and Reagents: Solvents like N-methyl-2-pyrrolidinone (NMP) or toluene, and reagents such as bases (e.g., triethylamine) used in the reaction, may be present in the crude product.[1]

Q2: What are the initial steps I should take to assess the purity of my crude this compound?

A2: A multi-pronged approach to purity assessment is recommended before proceeding with large-scale purification.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your crude mixture. A good starting eluent system is a mixture of hexanes and ethyl acetate. The presence of multiple spots indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) can provide good separation of the product from its impurities.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product can provide valuable information about the identity and relative amounts of impurities by comparing the integrals of characteristic peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the impurities, which aids in their structural elucidation.

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale and final purity. The most common and effective methods are:

  • Column Chromatography: This is a highly versatile technique for separating the target compound from impurities with different polarities.

  • Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for obtaining highly pure crystalline material, especially for removing small amounts of impurities.

  • Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for removing basic or acidic impurities and can be a crucial part of the initial work-up.[6][7]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound.

Column Chromatography Troubleshooting

Problem: My compound is streaking or tailing on the TLC plate and column.

  • Possible Cause: The basic nitrogen of the pyridine and pyrrolidine moieties can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor separation.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (0.1-1%), into your eluent system. This will compete with your product for binding to the acidic sites on the silica, resulting in sharper bands and improved separation.[8]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 silica gel if the polarity of your compound and impurities allows.

Problem: I am getting poor separation between my product and an impurity (co-elution).

  • Possible Cause: The polarity of your product and the impurity are very similar.

  • Solution:

    • Optimize the Eluent System: Systematically vary the polarity of your eluent. Sometimes, a less polar solvent system that results in a lower Rf value on TLC can provide better separation on the column.

    • Gradient Elution: Instead of using a single eluent system (isocratic elution), employ a gradient where the polarity of the eluent is gradually increased over the course of the separation. This can help to resolve closely eluting compounds.

    • Column Dimensions and Packing: Use a longer, narrower column for better resolution. Ensure the column is packed properly to avoid channeling.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is 20-30% ethyl acetate in hexanes. Add 0.5% triethylamine to the eluent to prevent tailing. The ideal Rf for the product should be between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (low polarity end of your gradient).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining a highly pure, crystalline final product.

Materials:

  • Purified this compound (from chromatography or a relatively clean crude)

  • Recrystallization solvent (e.g., ethyl acetate/hexanes, isopropanol, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent system, such as ethyl acetate/hexanes, can also be effective.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature below the melting point of the product.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Column Chromatography Hexanes/Ethyl Acetate with 0.5% TriethylamineGood for separating compounds of moderate polarity. Triethylamine minimizes peak tailing.[8]
Recrystallization Ethyl Acetate/HexanesEthyl acetate dissolves the compound when hot, and the addition of hexanes as an anti-solvent induces crystallization upon cooling.
Recrystallization Isopropanol or EthanolSuitable for more polar compounds; often used in a solvent pair with water.[8]

Visualizations

Workflow for Purification Strategy

Purification_Workflow crude Crude Product workup Aqueous Work-up (Acid-Base Extraction) crude->workup tlc TLC/HPLC/NMR Analysis decision1 Significant Impurities? tlc->decision1 column_chrom Column Chromatography decision1->column_chrom Yes recrystallization Recrystallization decision1->recrystallization No (minor impurities) column_chrom->recrystallization For final polishing pure_product Pure Product column_chrom->pure_product recrystallization->pure_product workup->tlc

Caption: A decision workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Poor Separation in Column Chromatography issue1 Streaking/Tailing? start->issue1 issue2 Co-elution? start->issue2 issue1->issue2 No solution1a Add Triethylamine (0.1-1%) to Eluent issue1->solution1a Yes solution2a Optimize Eluent Polarity (TLC Screening) issue2->solution2a Yes solution1a->issue2 solution1b Use Neutral Alumina or Reverse-Phase Column solution2b Use Gradient Elution solution2a->solution2b solution2c Check Column Packing and Dimensions solution2b->solution2c

Caption: A troubleshooting guide for common column chromatography challenges.

References

Technical Support Center: 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Bromo-5-(pyrrolidin-1-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively during your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability & Degradation

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: My sample of this compound shows a new impurity peak on the HPLC after being stored in a clear vial on the lab bench for a few days. What is the likely cause?

A: The most probable cause is photodegradation. Brominated aromatic compounds are known to be susceptible to photolysis, where UV or even visible light can induce the cleavage of the carbon-bromine (C-Br) bond.[1][2] This would result in the formation of 5-(pyrrolidin-1-yl)pyridine as a primary degradant. Additionally, ambient oxygen can lead to oxidative degradation, potentially forming N-oxides on either the pyridine or pyrrolidine nitrogen. Many pyridine derivatives are known to undergo oxidative degradation, a process that can be promoted by light.[3]

Q2: I am running a reaction at elevated temperatures (>80 °C) and observing lower-than-expected yields and several byproducts. Could this be thermal degradation?

A: Yes, high temperatures can certainly induce thermal degradation. For brominated compounds, a primary thermal degradation pathway can be the elimination of hydrogen bromide (HBr).[4] For pyridine-containing structures, high temperatures can initiate radical pathways, potentially leading to ring-opening and the formation of complex product mixtures.[5] We recommend running your reaction at the lowest effective temperature and considering an inert atmosphere (e.g., nitrogen or argon) to minimize both thermal and oxidative degradation.

Q3: How stable is this compound across different pH ranges? I need to perform a reaction in acidic or basic conditions.

A: While the pyridine and pyrrolidine rings are generally stable to hydrolysis under mild conditions, extreme pH can present challenges.

  • Acidic Conditions (pH < 3): Strong acidic conditions can protonate the nitrogen atoms, which generally increases water solubility but may also make the pyridine ring more electron-deficient and potentially alter its reactivity. While hydrolysis of the core structure is less likely, acid-catalyzed hydrolysis can occur in related heterocyclic systems over extended periods or at high temperatures.[6][7]

  • Basic Conditions (pH > 10): Strong basic conditions could potentially facilitate nucleophilic substitution of the bromine atom if a potent nucleophile is present. However, simple hydrolytic debromination is less common without other factors like light or a catalyst. The primary concern in strongly basic media is often the stability of other functional groups in your reaction mixture.

Q4: What are the most likely degradation products I should be looking for with LC-MS analysis?

A: Based on the structure's functional moieties, you should primarily screen for masses corresponding to the following events:

  • Debromination: Loss of the bromine atom (Mass change: -79.9 Da). This is a very common pathway for brominated aromatics, especially under photolytic stress.[2][8]

  • Oxidation: Addition of an oxygen atom (Mass change: +16 Da). This can occur on the pyridine nitrogen to form an N-oxide or potentially on the pyrrolidine ring. Oxidative aromatization of related dihydropyridine structures is a known degradation pathway.[3]

  • Hydroxylation: Addition of a hydroxyl group, often replacing the bromine (Mass change: -63.9 Da, net change from Br to OH). This may occur under harsh hydrolytic conditions.

A summary of predicted products is provided in the table below.

Degradation PathwayPredicted Product NameStructureMolecular Weight Change
Photolytic Debromination 5-(pyrrolidin-1-yl)pyridineC₉H₁₂N₂-79.9 g/mol
Oxidation (Pyridine-N) This compound 1-oxideC₉H₁₁BrN₂O+16.0 g/mol
Oxidation (Pyrrolidine) 3-Bromo-5-(1-oxopyrrolidin-1-yl)pyridineC₉H₉BrN₂O+14.0 g/mol (net)
Part 2: Troubleshooting Guide: A Workflow for Investigating Degradation

When you encounter unknown impurities or stability issues, a systematic approach is crucial. A forced degradation study is the industry-standard method for systematically investigating a molecule's stability profile.[9][10][11]

Diagram: Experimental Workflow for Degradation Analysis

The following diagram outlines a logical workflow for identifying and characterizing degradation products.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization A Prepare Solutions of This compound B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 80°C Solution) A->E F Photolytic Stress (UV/Vis Light Exposure) A->F G Control Sample (Protected from Stress) A->G H Analyze All Samples by Stability-Indicating HPLC-UV/MS B->H C->H D->H E->H F->H G->H I Compare Stressed vs. Control Chromatograms H->I J Identify Mass of Degradants using MS Data I->J K Propose Structures Based on Mass Shift & Fragmentation J->K L Confirm Structure (if necessary, via NMR) K->L

Caption: Workflow for forced degradation, analysis, and characterization.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your investigations. Always perform a risk assessment and use appropriate personal protective equipment (PPE).

Protocol 1: Standardized Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[12][13]

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC vials, amber and clear

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant, or a UV lamp)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Control Sample: Dilute the stock solution 1:1 with water in an amber vial. Store protected from light at 2-8°C.

  • Acid Hydrolysis:

    • Mix 0.5 mL of stock solution with 0.5 mL of 0.2M HCl to achieve a final acid concentration of 0.1M.

    • Incubate at 60°C for 24 hours.

    • Before analysis, neutralize with an equivalent amount of 0.1M NaOH.

  • Base Hydrolysis:

    • Mix 0.5 mL of stock solution with 0.5 mL of 0.2M NaOH to achieve a final base concentration of 0.1M.

    • Incubate at 60°C for 24 hours.

    • Before analysis, neutralize with an equivalent amount of 0.1M HCl.

  • Oxidative Degradation:

    • Mix 0.5 mL of stock solution with 0.5 mL of 6% H₂O₂ to achieve a final concentration of 3%.

    • Keep at room temperature for 24 hours, protected from light.

    • Scientist's Note: Oxidative degradation can be rapid.[11] It is advisable to check time points at 2, 8, and 24 hours to capture intermediate degradants.

  • Thermal Degradation:

    • Dilute 0.5 mL of stock solution with 0.5 mL of water in an amber vial.

    • Place the vial in an oven at 80°C for 72 hours.

  • Photodegradation:

    • Dilute 0.5 mL of stock solution with 0.5 mL of water in a clear vial.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines (target: 1.2 million lux hours and 200 watt hours/m²).

    • Simultaneously, run a "dark control" by wrapping an identical sample in aluminum foil and placing it next to the exposed sample.

Analysis: Analyze all samples, including controls, using the HPLC method described below. Aim for 10-20% degradation of the parent peak for optimal identification of degradants.

Protocol 2: Stability-Indicating HPLC-UV/MS Method Development

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC or UPLC system with a PDA/DAD detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • UV Detection: 265 nm (or scan from 200-400 nm to identify optimal wavelengths for impurities).

  • Gradient Program (starting point):

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Scientist's Note: This gradient is a starting point. It should be optimized to ensure baseline separation between the parent peak and all degradation products generated in the forced degradation study. The formic acid serves to improve peak shape and enhance ionization for MS detection.

Part 4: Visualizing Predicted Degradation Pathways

Understanding the chemical transformations is key to predicting and identifying byproducts.

Diagram: Predicted Degradation Pathways of this compound

G Parent <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13849156&t=l' />TD>TR><TR><TD>this compound<br/>(Parent Compound)TD>TR>TABLE>> L1 Light (UV/Vis) Debromination Parent->L1 L2 Oxidizing Agent (H₂O₂) N-Oxidation Parent->L2 L3 Harsh Hydrolysis / Oxidation Hydroxylation Parent->L3 Debromo <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=534720&t=l' />TD>TR><TR><TD>5-(pyrrolidin-1-yl)pyridine<br/>(Photodegradation Product)TD>TR>TABLE>> N_Oxide <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://www.chemspider.com/image/1215911-30-0' />TD>TR><TR><TD>this compound 1-oxide<br/>(Oxidative Product)TD>TR>TABLE>> Hydroxylated <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://www.chemspider.com/image/944718-19-8' />TD>TR><TR><TD>5-(pyrrolidin-1-yl)pyridin-3-ol<br/>(Hydrolytic/Oxidative Product)TD>TR>TABLE>> L1->Debromo L2->N_Oxide L3->Hydroxylated

References

Technical Support Center: Solvent Effects on the Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, medicinal chemists, and process development scientists. Our focus is to elucidate the critical role of solvent selection in overcoming common challenges associated with this synthesis, ensuring reproducible and high-yielding results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound, with a focus on the mechanistic implications of solvent choice.

Q1: What is the primary synthetic route for this compound, and where does the solvent have the most impact?

The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination of 3,5-dibromopyridine with pyrrolidine.[1][2] This reaction, while powerful, is exceptionally sensitive to reaction parameters, especially the choice of solvent, base, and phosphine ligand.[3] The solvent influences nearly every step of the catalytic cycle, from the solubility of reagents and the stability of the active catalyst to the rate of key steps like reductive elimination.[4][5] An alternative, often requiring harsher conditions, is a direct Nucleophilic Aromatic Substitution (SNAr), which can be facilitated by microwave irradiation.[2] In both cases, the solvent system is a critical variable for optimization.

Q2: Why is my choice of solvent so crucial in the Buchwald-Hartwig amination of 3,5-dibromopyridine?

The solvent's polarity plays a pivotal role in dictating the mechanism and efficiency of the Buchwald-Hartwig reaction.[4]

  • In non-polar solvents (e.g., Toluene, Dioxane): These media resist the formation of separated charges. Consequently, a strong, anionic base (like NaOt-Bu) is required to deprotonate the palladium-amine complex, which is a key step in the catalytic cycle.[4][5]

  • In polar aprotic solvents (e.g., DMF, DMSO): While these solvents can dissolve reagents well, they can be detrimental. In a polar environment, the bromide anion can dissociate from the palladium complex. However, the polar solvent can also stabilize the base, which may then coordinate strongly to the palladium center, forming an overly stable, catalytically inactive "resting state" and inhibiting the reaction.[4][5]

Therefore, selecting a solvent is a balancing act between ensuring reagent solubility and maintaining high catalytic activity.

Q3: I am observing very low conversion in my reaction. What are the first solvent-related issues I should investigate?

Low conversion is a common problem. Before re-evaluating your catalyst or ligand, consider these solvent-related factors:

  • Solvent Anhydrousness: The presence of water can lead to the formation of palladium hydride species, which promotes a major side reaction: hydrodehalogenation of the starting material.[6] It can also hydrolyze the strong alkoxide bases typically used. Always use freshly distilled, anhydrous solvents.

  • Solvent-Base Incompatibility: As detailed in Q2, using a strong alkoxide base in a highly polar solvent can shut down catalysis.[4][5] Ensure your base is appropriate for your solvent system. For non-polar solvents like toluene or dioxane, NaOt-Bu or KOt-Bu are excellent choices.[2][7]

  • Poor Solubility: At room temperature, some reagents may not be fully dissolved. Ensure your reaction mixture is well-stirred and consider gentle heating to improve solubility before initiating the reaction at the target temperature. In some cases, a co-solvent can improve solubility and reaction rates.[8]

Q4: What is the role of a co-solvent, such as tert-butanol, when used with dioxane?

The addition of an alcohol co-solvent like tert-butanol to a primary solvent like dioxane has been shown to enhance reaction rates and overall conversion in certain Buchwald-Hartwig aminations.[8] This is likely due to a combination of factors, including improved solubility of the base and potential participation in the protonolysis of the palladium-amido complex, which can facilitate the turnover-limiting reductive elimination step.

Q5: How do I select the correct base for my chosen solvent?

The base and solvent are inextricably linked.[4]

  • For non-polar solvents (Toluene, Dioxane, Xylenes), strong, sterically hindered alkoxide bases like sodium tert-butoxide (NaOt-Bu) are standard.[2] They are sufficiently basic to deprotonate the coordinated amine without acting as competing nucleophiles.

  • For more polar solvent systems , or if your substrate contains base-sensitive functional groups (e.g., esters), milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[8] However, these often require higher temperatures or more active catalyst systems to achieve good yields.[9]

Section 2: Troubleshooting Guide: Common Issues & Solutions
Problem Possible Cause (Solvent-Related) Recommended Solution & Explanation
Low to No Conversion 1. Incompatible Solvent/Base Pair: Using a strong base (e.g., NaOt-Bu) in a polar solvent (e.g., DMF) creates an inactive catalyst resting state.[4][5] 2. Solvent Not Anhydrous: Water promotes hydrodehalogenation and deactivates the base.[6] 3. Poor Reagent Solubility: The catalyst or base may not be sufficiently soluble to participate effectively in the reaction.1. Action: Switch to a non-polar solvent like toluene or dioxane with NaOt-Bu. Rationale: This combination is mechanistically favored for the Buchwald-Hartwig reaction.[4] 2. Action: Use freshly distilled, anhydrous solvents stored over molecular sieves. Rationale: Minimizing water is critical to prevent the formation of side products and ensure base efficacy. 3. Action: Consider a co-solvent like tert-butanol with dioxane to improve solubility.[8]
Major Hydrodehalogenation Side Product (Formation of 3-bromopyridine)Protic Impurities: The presence of water or other protic sources in the solvent or reagents.Action: Rigorously dry all solvents and reagents before use. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen). Rationale: This side reaction proceeds via a palladium-hydride intermediate, which is often formed from reactions with trace water.[6]
Formation of Bis-amination Product (3,5-di(pyrrolidin-1-yl)pyridine)Reaction Conditions Too Forcing: High temperatures and long reaction times in a highly effective solvent system can drive the reaction past the mono-amination stage.Action: Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material. Using a slight excess of pyrrolidine can paradoxically favor mono-substitution, as the electron-donating nature of the first pyrrolidine group deactivates the ring toward a second substitution.[2]
Inconsistent Yields Between Batches Variable Solvent Quality: Different lots of solvent can have varying levels of water or other impurities.Action: Standardize your solvent source. If possible, use a freshly opened bottle of high-purity anhydrous solvent for each reaction or distill the solvent immediately before use. Rationale: Consistency in starting material quality is paramount for reproducible chemical reactions.
Section 3: Data & Protocols
Table 1: Solvent & Base Selection Guide for Buchwald-Hartwig Amination
Solvent ClassExample SolventsRecommended Base ClassRationale & Key Considerations
Non-Polar Aprotic Toluene, Dioxane, XylenesStrong Alkoxides (NaOt-Bu, KOt-Bu)Mechanistically preferred. The anionic base is required to deprotonate the Pd-amine complex in a low-polarity environment.[4][5] This is the most common and reliable system.
Polar Aprotic DMF, NMP, DMSOInorganic Carbonates/Phosphates (Cs₂CO₃, K₃PO₄)Use with caution. Strong bases can inhibit the catalyst.[4][5] Weaker bases are necessary but may require higher temperatures or longer reaction times. Often used in microwave-assisted SNAr.[2]
Ethereal THF, 2-MeTHFStrong Alkoxides (NaOt-Bu) or Weaker CarbonatesTHF is a viable alternative to dioxane. Its lower boiling point may require sealed-vessel reactions to reach sufficient temperatures.
Mixed Solvents Dioxane/t-BuOH (2:1)Strong Alkoxides (NaOt-Bu)The alcohol co-solvent can improve reagent solubility and accelerate the reaction rate.[8]
Experimental Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is a robust starting point based on established methodologies.[1][2]

Reagents & Equipment:

  • 3,5-Dibromopyridine

  • Pyrrolidine (freshly distilled)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3,5-dibromopyridine (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), and rac-BINAP (0.03 equiv).

  • Reagent Addition: Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 equiv). Finally, add the sodium tert-butoxide (1.4 equiv) portion-wise. Caution: NaOt-Bu is highly reactive.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Experimental Protocol 2: Microwave-Assisted SNAr

This protocol offers a rapid, catalyst-free alternative, though it may require higher temperatures.[2]

Reagents & Equipment:

  • 3,5-Dibromopyridine

  • Pyrrolidine

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Toluene

  • Microwave reactor vial

Procedure:

  • Setup: To a microwave reaction vial, add 3,5-dibromopyridine (1.0 equiv) and a solvent mixture of NMP and toluene.

  • Reagent Addition: Add a significant excess of pyrrolidine (10 equiv). The excess amine acts as both the nucleophile and the base.[2]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 180 °C for 30 minutes. Caution: Reactions are under pressure.

  • Workup & Purification: After cooling, perform an aqueous workup and purification as described in Protocol 1.

Section 4: Visualization of Key Concepts

Diagram 1: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield or No Reaction check_solvent Is the solvent rigorously anhydrous? start->check_solvent check_compatibility Is the solvent/base pair compatible? check_solvent->check_compatibility Yes dry_solvent Dry solvent and retry check_solvent->dry_solvent No check_reagents Are reagents pure? Catalyst active? check_compatibility->check_reagents Yes change_system Switch to Toluene/NaOtBu (non-polar system) check_compatibility->change_system No optimize_catalyst Screen different ligands or increase catalyst loading check_reagents->optimize_catalyst Yes success Problem Solved check_reagents->success No (Reagent Issue) dry_solvent->start Re-run change_system->start Re-run optimize_catalyst->success

Caption: Troubleshooting flowchart for low yield issues.

Diagram 2: Solvent Polarity and Base Selection Logic

Solvent_Base_Logic cluster_0 Non-Polar Solvent (e.g., Toluene) cluster_1 Polar Solvent (e.g., DMF) node_np No Charge Separation [Pd]-Amine complex is neutral Requires strong, anionic base for deprotonation base_np Use NaOtBu / KOtBu node_np->base_np Result: Efficient Catalysis node_p Charge Separation Favored Base can coordinate to [Pd] Forms stable, inactive complex base_p Avoid Strong Alkoxides node_p->base_p Result: Catalyst Inhibition[4][5]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative

In the landscape of drug discovery and medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds.[1][2] Their prevalence in over 59% of FDA-approved small-molecule drugs underscores their importance. The compound 3-Bromo-5-(pyrrolidin-1-yl)pyridine (CAS 944718-19-8) represents a common structural motif, combining a substituted pyridine ring with a saturated azacycle.[3] Precise and unambiguous structural verification of such molecules is not merely a procedural step but the bedrock of reliable downstream research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[4][5] This guide provides an in-depth, experience-driven comparison of NMR techniques for the characterization of this compound. We will move beyond a simple listing of data to explain the causal relationships behind spectral observations and experimental design, ensuring a self-validating analytical approach.

Chapter 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional (1D) NMR, encompassing both ¹H (proton) and ¹³C (carbon-13) experiments, provides the initial, essential overview of the molecular structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration).

Anticipated ¹H NMR Spectrum:

The structure of this compound presents two distinct regions in the ¹H NMR spectrum: the aromatic region for the pyridine protons and the aliphatic region for the pyrrolidine protons.

  • Pyridine Ring Protons (H-2, H-4, H-6): The chemical shifts are governed by the interplay of the ring nitrogen's electron-withdrawing nature and the electronic effects of the substituents. The pyrrolidin-1-yl group acts as an electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho (C-6) and para (C-2) positions. Conversely, the bromine atom is an electron-withdrawing group (EWG) through induction. This leads to the following predictions:

    • H-2 & H-6: These protons, being ortho to the ring nitrogen, are expected to be the most downfield (deshielded) in the aromatic region. H-6 is ortho to the EDG, and H-2 is para, so both will be shifted slightly upfield relative to a proton at the same position in unsubstituted 3-bromopyridine.

    • H-4: This proton is ortho to the bromine atom and will be significantly deshielded by its inductive effect.

  • Pyrrolidine Ring Protons (H-2'/5', H-3'/4'):

    • H-2'/5' (α-protons): These four protons are directly attached to carbons adjacent to the nitrogen atom. Their proximity to the electron-withdrawing pyridine ring will cause a downfield shift compared to unsubstituted pyrrolidine.

    • H-3'/4' (β-protons): These four protons are more shielded and will appear further upfield in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.2Doublet (d) or Doublet of Doublets (dd)⁴J(H2-H4) ≈ 2-3 Hz, ⁵J(H2-H6) ≈ 0.5-1.5 HzOrtho to ring N, deshielded. Exhibits meta coupling to H-4 and potentially para coupling to H-6.[6]
H-6~8.1Doublet (d) or Doublet of Doublets (dd)⁴J(H6-H4) ≈ 1-2 Hz, ⁵J(H6-H2) ≈ 0.5-1.5 HzOrtho to ring N and EDG, slightly shielded relative to H-2. Exhibits meta coupling to H-4.[6]
H-4~7.4Triplet (t) or Doublet of Doublets (dd)⁴J(H4-H2) ≈ 2-3 Hz, ⁴J(H4-H6) ≈ 1-2 HzOrtho to EWG (Br), deshielded. Appears as a "triplet" if meta couplings are similar.
H-2'/5' (α-H)~3.3 - 3.5Triplet (t)³J ≈ 6-7 HzAdjacent to N and aromatic ring, deshielded.
H-3'/4' (β-H)~2.0 - 2.2Multiplet (m)³J ≈ 6-7 HzShielded aliphatic protons.

Causality in Experimental Choice: The Solvent The choice of deuterated solvent is critical as it can significantly alter chemical shifts.[7][8] Solvents like CDCl₃ are relatively non-polar. In contrast, polar aprotic solvents like DMSO-d₆ or hydrogen-bonding solvents like pyridine-d₅ can form solute-solvent complexes, leading to substantial shifts.[9][10][11] For initial characterization, CDCl₃ is a standard choice due to its volatility and minimal signal overlap.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

Anticipated ¹³C NMR Spectrum:

  • Pyridine Ring Carbons:

    • C-3 & C-5: These carbons are directly attached to the bromine and nitrogen (of pyrrolidine), respectively. The C-Br bond will cause a significant upfield shift for C-3 due to the heavy-atom effect, while C-5 will be downfield due to its attachment to the electron-donating nitrogen.

    • C-2, C-4, C-6: These carbons will appear in the typical aromatic region for pyridines (120-150 ppm).[12][13] Their precise shifts will be modulated by the substituents.

  • Pyrrolidine Ring Carbons:

    • C-2'/5' (α-C): Deshielded due to attachment to nitrogen.

    • C-3'/4' (β-C): Shielded relative to the α-carbons, appearing upfield.[14]

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-5~150Attached to the electron-donating pyrrolidinyl nitrogen, strongly deshielded.
C-2~145Ortho to ring N, deshielded.
C-6~142Ortho to ring N, deshielded but influenced by ortho EDG.
C-4~125Influenced by ortho Br and meta N-pyrrolidinyl.
C-3~110Directly attached to Bromine (heavy atom effect causes upfield shift).
C-2'/5' (α-C)~47Adjacent to nitrogen, deshielded.[14][15]
C-3'/4' (β-C)~25Standard shielded aliphatic carbon.[14][15]

Chapter 2: Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, ambiguities in signal assignment, especially among the closely spaced pyridine protons, necessitate the use of two-dimensional (2D) NMR.[5][16]

Workflow for Complete Structural Elucidation

A logical workflow ensures that each piece of data builds upon the last, leading to a confident and validated structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments & Splitting) C13 ¹³C NMR (Carbon Skeleton) COSY COSY (¹H-¹H Connectivity) H1->COSY Assign Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC Link Protons to Carbons C13->HSQC Link Protons to Carbons Structure Final Validated Structure COSY->Structure Assemble Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirm Assignments HMBC->Structure Assemble Fragments

Caption: Logical workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J).[17]

  • Expected Correlations:

    • A cross-peak between the α-protons (~3.4 ppm) and β-protons (~2.1 ppm) of the pyrrolidine ring, confirming their adjacency.

    • Cross-peaks between the pyridine protons (H-2, H-4, H-6) due to meta- and para-couplings. A cross-peak between H-2 and H-4 (⁴J) and between H-4 and H-6 (⁴J) will definitively link these three protons into a single spin system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹JCH).

  • Expected Correlations:

    • H-2 (~8.2 ppm) will correlate with C-2 (~145 ppm).

    • H-4 (~7.4 ppm) will correlate with C-4 (~125 ppm).

    • H-6 (~8.1 ppm) will correlate with C-6 (~142 ppm).

    • α-protons (~3.4 ppm) will correlate with the α-carbon (~47 ppm).

    • β-protons (~2.1 ppm) will correlate with the β-carbon (~25 ppm).

    • This experiment provides an unambiguous link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for assembling the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[16]

  • Key Expected Correlations for Structural Assembly:

    • H-6 to C-5 and C-4: The proton at H-6 should show a strong correlation to the carbon C-5 (³J) and a weaker one to C-4 (²J). The H-6 to C-5 correlation is critical as it connects the pyridine ring to the carbon bearing the pyrrolidine substituent.

    • H-2 to C-3 and C-4: The proton at H-2 will correlate to the bromine-bearing carbon C-3 (²J) and to C-4 (³J).

    • H-4 to C-3, C-5, C-2, and C-6: The proton at H-4 will show correlations to its neighboring carbons C-3 and C-5 (²J) and to C-2 and C-6 (³J).

    • α-protons (H-2'/5') to C-5: The α-protons on the pyrrolidine ring should show a crucial three-bond correlation (³J) to C-5 of the pyridine ring, definitively proving the point of attachment. They will also show a two-bond correlation (²J) to the β-carbon (C-3'/4').

Caption: Key anticipated HMBC correlations for structure confirmation.

Chapter 3: Comparison with Alternative Analytical Methods

While NMR is unparalleled for complete structure elucidation in solution, other techniques provide complementary information. A multi-technique approach ensures the highest level of confidence.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete 3D structure in solution, connectivity, stereochemistry, dynamics.Unambiguous structure determination, non-destructive.Requires relatively large sample amount (~5-10 mg), not ideal for insoluble compounds or complex mixtures without separation.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity (μg to ng), fast, can be coupled to chromatography (LC-MS, GC-MS).Provides no information on connectivity or stereochemistry; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-N, C-Br, aromatic C-H).Fast, requires minimal sample, good for quick functional group identification.Provides a "fingerprint" but cannot determine the full structure; spectrum can be complex.
X-ray Crystallography Precise 3D structure and bond lengths/angles in the solid state.Provides an absolute, unambiguous solid-state structure.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state conformation.

Chapter 4: Experimental Protocols

Trustworthiness in data comes from robust and well-documented experimental procedures.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

Protocol 2: 1D NMR Acquisition (¹H and ¹³C)
  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.[6]

  • ¹H Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a 30° or 45° pulse angle.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Acquire 8-16 scans with a relaxation delay of 1.5-2.0 seconds.[6]

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2.0 seconds.

  • Processing: Apply an exponential window function, Fourier transform the FID, and perform phase and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY:

    • Use a standard gradient-enhanced COSY pulse sequence (gCOSY).[6]

    • Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Use 2-4 scans per increment with a relaxation delay of 1.5 seconds.

  • HSQC:

    • Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.

    • Set the spectral widths to cover the full proton and carbon ranges.

    • Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • HMBC:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Crucially, set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings, typically around 8 Hz.[6]

    • Acquire data with 4-16 scans per increment and a relaxation delay of 1.5-2.0 seconds.

  • Processing: For all 2D spectra, apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Perform phase and baseline corrections as needed.

Conclusion

The comprehensive characterization of this compound is achieved through a systematic and hierarchical application of NMR techniques. While 1D ¹H and ¹³C NMR provide the initial structural blueprint, it is the suite of 2D experiments—COSY, HSQC, and particularly HMBC—that allows for the unequivocal assembly of the molecular puzzle. By correlating protons and carbons through one, two, and three bonds, every atom can be placed with confidence. This rigorous, multi-dimensional approach ensures the structural integrity of the molecule, providing a solid foundation for its application in research and development.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the nuances of ionization techniques and mass analysis, offering field-proven insights to guide your experimental design.

Introduction to the Analyte: this compound

This compound is a substituted pyridine with a molecular formula of C₉H₁₁BrN₂ and a monoisotopic mass of approximately 226.01 Da. The presence of a basic pyridine nitrogen, a tertiary amine in the pyrrolidine ring, and a bromine atom imparts distinct chemical properties that influence its behavior in a mass spectrometer. Understanding these characteristics is crucial for selecting the optimal analytical approach.

The Critical Role of Ionization: ESI vs. APCI

The first critical step in mass spectrometry is the ionization of the analyte. For a molecule like this compound, which possesses proton-accepting sites (the pyridine and pyrrolidine nitrogens), Electrospray Ionization (ESI) is a logical starting point. However, Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for less polar analytes or when matrix effects are a concern.

Electrospray Ionization (ESI): The "Soft" Ionization Standard

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[1] This is highly advantageous for obtaining clear molecular weight information. Given the presence of two basic nitrogen atoms, this compound is expected to ionize efficiently in positive ion mode ESI.

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Approach

APCI is generally suited for less polar and more volatile compounds.[2] While our target molecule has polar functional groups, APCI can sometimes offer better sensitivity for certain compounds and is often less susceptible to ion suppression from complex matrices.[3] A direct comparison of ESI and APCI is therefore warranted to determine the optimal ionization strategy for both qualitative and quantitative analyses.

Experimental Workflow: A Comparative Analysis

The following diagram outlines a comprehensive workflow for the comparative analysis of this compound using different mass spectrometry techniques.

MS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Ionization Source Comparison cluster_3 Mass Analysis Comparison cluster_4 Data Analysis & Interpretation Sample This compound in appropriate solvent LC Reverse-Phase HPLC (e.g., C18 column) Sample->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Eluent APCI Atmospheric Pressure Chemical Ionization (APCI) LC->APCI Eluent QTOF Quadrupole Time-of-Flight (Q-TOF) (High-Resolution MS) ESI->QTOF QQQ Triple Quadrupole (QqQ) (Tandem MS/MS) ESI->QQQ APCI->QTOF APCI->QQQ DataAnalysis Accurate Mass Measurement Isotopic Pattern Analysis Fragmentation Pattern Elucidation Quantification QTOF->DataAnalysis QQQ->DataAnalysis

Caption: Comparative workflow for the MS analysis of this compound.

In-Depth Analysis: High-Resolution vs. Tandem Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) with a Q-TOF Analyzer

For the unambiguous identification of this compound and its potential impurities, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[4][5] A Quadrupole Time-of-Flight (Q-TOF) instrument provides accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the confident determination of the elemental composition.[6]

A key feature to observe is the isotopic pattern of the protonated molecule, [C₉H₁₂BrN₂]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), we expect to see a characteristic M+H and (M+2)+H isotopic pattern with nearly equal intensities, separated by 2 Da.[7]

Tandem Mass Spectrometry (MS/MS) with a Triple Quadrupole (QqQ) Analyzer

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and for developing highly selective and sensitive quantitative methods.[8] By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions.

Predicted Fragmentation Pathway

Based on the fragmentation of similar N-aryl pyrrolidines and bromo-pyridines, we can predict the following fragmentation pathways for the [M+H]⁺ ion of this compound:

Fragmentation_Pathway cluster_frags Primary Fragments Precursor [M+H]⁺ m/z 227.0/229.0 Frag1 Loss of pyrrolidine [C₅H₄BrN]⁺ m/z 157.9/159.9 Precursor->Frag1 CID Frag2 Loss of C₄H₈ (butene) [C₅H₄BrN₂]⁺ m/z 171.0/173.0 Precursor->Frag2 CID Frag3 Loss of Br radical [C₉H₁₂N₂]⁺ m/z 148.1 Precursor->Frag3 CID

Caption: Predicted fragmentation of protonated this compound.

  • Loss of the Pyrrolidine Ring: A common fragmentation pathway for N-substituted pyrrolidines involves the cleavage of the C-N bond, leading to the loss of a neutral pyrrolidine molecule.[9]

  • Retro-Diels-Alder (RDA)-type Fission: Cleavage within the pyrrolidine ring can lead to the loss of a neutral butene (C₄H₈) molecule.

  • Loss of Bromine: The cleavage of the C-Br bond can result in the loss of a bromine radical.

Comparative Data Summary

Analytical ApproachExpected Precursor Ion (m/z)Key AdvantagesKey Limitations
LC-ESI-HRMS (Q-TOF) 227.0178, 229.0158High mass accuracy for formula confirmation; Isotopic pattern confirmation of bromine.[6]May not provide detailed structural information without MS/MS.
LC-APCI-HRMS (Q-TOF) 227.0178, 229.0158Potentially better for less polar impurities; Less susceptible to matrix effects.[3]May induce more in-source fragmentation.
LC-ESI-MS/MS (QqQ) 227.0/229.0 (Precursor)High sensitivity and selectivity for quantification; Provides structural information from fragments.[8]Unit mass resolution may not distinguish between isobaric interferences.
LC-APCI-MS/MS (QqQ) 227.0/229.0 (Precursor)Alternative for compounds that ionize poorly by ESI.[2]Thermal degradation of the analyte is a possibility.

Detailed Experimental Protocols

Protocol 1: LC-HRMS Analysis on a Q-TOF System
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: ESI positive (and APCI positive in a separate run).

    • Capillary Voltage (ESI): 3.5 kV.

    • Corona Discharge Current (APCI): 4 µA.

    • Gas Temperature: 325 °C.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full scan MS.

Protocol 2: LC-MS/MS Analysis on a QqQ System
  • Sample Preparation and LC Conditions: As per Protocol 1.

  • Mass Spectrometry (QqQ):

    • Ionization Mode: ESI positive (or APCI positive, based on HRMS results).

    • Precursor Ion Selection: m/z 227.0 and 229.0.

    • Collision Energy: Optimize between 10-40 eV to maximize the abundance of characteristic product ions.

    • Product Ion Scan: Scan from m/z 50 to 230 to identify major fragments.

    • Multiple Reaction Monitoring (MRM): Develop transitions for quantification (e.g., 227.0 -> 158.0, 229.0 -> 160.0).

Conclusion and Recommendations

For the comprehensive analysis of this compound, a dual-pronged approach is recommended. Initially, LC-ESI-HRMS (Q-TOF) should be employed for unambiguous molecular formula confirmation and to gain an initial understanding of the molecule's ionization behavior and impurity profile.[4][6] The characteristic bromine isotopic pattern will serve as a definitive marker.

Following this, LC-ESI-MS/MS (QqQ) is the method of choice for developing a robust and sensitive quantitative assay and for further structural confirmation through fragmentation analysis. The insights gained from the fragmentation pattern will be invaluable for identifying any potential metabolites or degradation products in future studies. While APCI is a valuable tool, the presence of basic nitrogens in this compound makes ESI the more probable optimal ionization technique.

By logically progressing through this comparative workflow, researchers can confidently characterize this compound and establish a solid analytical foundation for its application in drug development and other scientific endeavors.

References

A Comparative Technical Guide to the Reactivity of 3-Bromo-5-(pyrrolidin-1-yl)pyridine and 3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of different analogs is paramount. This guide provides an in-depth comparative analysis of the reactivity of two key brominated pyridine derivatives: 3-Bromo-5-(pyrrolidin-1-yl)pyridine and 3,5-dibromopyridine.

This document moves beyond a simple cataloging of reactions to provide a mechanistic understanding of the factors governing their reactivity. We will explore how the electronic and steric properties of these molecules influence their performance in common and essential transformations, supported by experimental data and detailed protocols.

Introduction to the Contestants: Structural and Electronic Profiles

At first glance, this compound and 3,5-dibromopyridine appear to be simple structural cousins. However, the replacement of a bromine atom with a pyrrolidinyl group instigates a profound change in the electronic landscape of the pyridine ring, leading to significant divergence in their chemical behavior.

3,5-dibromopyridine is a symmetrical, electron-deficient heterocycle. The two bromine atoms, being electronegative, withdraw electron density from the pyridine ring through an inductive effect (-I). This, coupled with the inherent electron-withdrawing nature of the pyridine nitrogen, renders the C-Br bonds susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

This compound , in contrast, presents a more complex electronic profile. While the bromine atom at C3 acts as an electron-withdrawing group, the pyrrolidinyl substituent at C5 is a potent electron-donating group. The nitrogen atom of the pyrrolidinyl group donates its lone pair of electrons into the pyridine ring via a strong positive mesomeric effect (+M). This electron donation significantly increases the electron density of the pyridine ring, particularly at the positions ortho and para to the amino group, thereby modulating the reactivity of the C-Br bond at the 3-position.

CompoundStructureKey Features
This compound Electron-rich pyridine ring due to the +M effect of the pyrrolidinyl group. The C-Br bond is activated for cross-coupling, but the ring is more nucleophilic.
3,5-dibromopyridine Symmetrical, electron-deficient pyridine ring. Possesses two reactive sites for sequential functionalization.

Comparative Reactivity in Key Transformations

The differing electronic natures of these two molecules manifest in their reactivity across a spectrum of common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of C-C and C-N bonds. The performance of our two subject molecules in these reactions is a tale of electronically controlled reactivity.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity in this reaction is heavily influenced by the ease of oxidative addition of the palladium catalyst to the C-Br bond.

For 3,5-dibromopyridine , mono-substitution can be achieved with careful control of reaction conditions, with the second bromine atom available for a subsequent coupling. The electron-deficient nature of the ring generally facilitates oxidative addition.

In the case of This compound , the electron-donating pyrrolidinyl group increases the electron density at the C3 carbon, which can sometimes slow down the rate of oxidative addition compared to more electron-deficient systems. However, successful couplings are readily achieved. A study on the closely related 5-bromo-2-methylpyridin-3-amine demonstrated that Suzuki coupling with various arylboronic acids proceeds in moderate to good yields, indicating that the activating effect of the amino group does not preclude efficient coupling.[1][2] The experimental results from this study revealed that electron-donating or electron-withdrawing substituents on the arylboronic acid had no prominent effect on either the reaction rates or the product yields.[1]

Comparative Experimental Data: Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9578[1]
23,5-dibromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100~70 (mono)[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine [1]

This protocol for a structurally similar compound provides a robust starting point for the Suzuki coupling of this compound.

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.18 mmol), and potassium phosphate (2.32 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane (2 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture at 85–95 °C for over 15 hours.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insight: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination Complex->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Complex Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4][5] The reactivity of our substrates in this reaction is again dictated by their electronic properties.

3,5-dibromopyridine can undergo mono-amination, providing a handle for further functionalization. The reaction of 3,5-dibromopyridine with various amines has been reported using Buchwald conditions (e.g., Pd₂(dba)₃/BINAP/t-BuONa), although in some cases, mixtures of products can be obtained.[6]

For This compound , the electron-rich nature of the ring makes it less susceptible to nucleophilic aromatic substitution, a potential side reaction. However, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[7] Therefore, the choice of a sterically hindered and electron-rich ligand is crucial to promote the desired C-N bond formation. A study on the synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine from 3,5-dibromopyridine and pyrrolidine under microwave heating in the presence of a base but without a palladium catalyst gave a 55% yield, demonstrating the feasibility of nucleophilic substitution on the dibromo starting material.[6] The same reaction under conventional heating gave only a 4% yield.[6] This highlights that 3,5-dibromopyridine is susceptible to direct amination, a pathway less likely for the already aminated this compound.

Comparative Experimental Data: Buchwald-Hartwig Amination

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13,5-dibromopyridinePiperidinePd₂(dba)₃ (2.5)rac-BINAP (7.5)NaOtBuToluene8071[6]
22-bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (5)(±)-BINAP (10)NaOtBuToluene8060[8]

Experimental Protocol: General Buchwald-Hartwig Amination of Bromopyridines [9]

This generalized protocol serves as a starting point for the amination of both this compound and 3,5-dibromopyridine.

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., "XantPhos Pd G3", 5 mol%) and the base (e.g., DBU, 2.0 equiv).

  • Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the bromopyridine (1.0 equiv) and the amine (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., a mixture of MeCN/PhMe) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 140 °C in a flow reactor, or can be adapted for batch).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insight: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Deprotonation Reductive Elimination Complex Reductive Elimination Complex Palladium-Amido Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)Ln Reductive Elimination Ar-NR2 Ar-NR2 Reductive Elimination Complex->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative Addition Complex Oxidative Addition R2NH R2NH R2NH->Amine Coordination Base Base Base->Amine Coordination Lithiation_Pathways cluster_0 3,5-dibromopyridine cluster_1 This compound a 3,5-dibromopyridine b 3-lithio-5-bromopyridine a->b n-BuLi Halogen-Metal Exchange c This compound d 4-lithio-3-bromo-5-(pyrrolidin-1-yl)pyridine c->d LDA/LiTMP Directed ortho-Metalation

References

A Comparative Guide to the Biological Activity of 3-Bromo-5-(pyrrolidin-1-yl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5-(Pyrrolidin-1-yl)pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and biologically active molecules.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a privileged structure in drug design. When combined with a pyrrolidine moiety, another key pharmacophore known for its diverse biological activities, the resulting 5-(pyrrolidin-1-yl)pyridine core presents a promising framework for the development of novel therapeutics.[2] This guide focuses on analogs of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a specific embodiment of this scaffold, and aims to provide a comparative analysis of their biological activities, with a particular emphasis on their roles as modulators of nicotinic acetylcholine receptors (nAChRs) and as potential anticancer agents through kinase inhibition. Understanding the structure-activity relationships (SAR) of these analogs is crucial for guiding the rational design of more potent and selective drug candidates.

Key Biological Targets and Comparative Activity

The biological activity of this compound analogs is diverse, with significant modulation observed at neuronal nicotinic acetylcholine receptors and promising inhibitory activity against certain protein kinases. This section will delve into these key targets, presenting comparative data to elucidate the structure-activity relationships.

Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[3] Their dysregulation is implicated in a range of neurological disorders, making them important drug targets. Analogs of 5-(pyrrolidin-1-yl)pyridine have been extensively studied as potent nAChR modulators.

A study on 5-substituted-3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs revealed that substitution at the 5-position of the pyridine ring significantly influences binding affinity for neuronal nAChRs. These analogs exhibited Ki values ranging from 0.055 to 0.69 nM, indicating high affinity.[4] The assessment of their functional activity at different nAChR subtypes led to the identification of both agonists and antagonists, highlighting the nuanced effects of structural modifications.[4]

Further investigations into pyrrolidine-based nAChR ligands have shed light on the determinants of subtype selectivity, particularly between the α4β2 and α3β4 subtypes. For instance, the compound A-84543, a 3-{[1-Methyl-2(S)-pyrrolidinyl]methoxy}pyridine derivative, displays a high affinity for the rat α4β2 subtype (Ki = 1.9 nM) with a 737-fold selectivity over the α3β4 subtype.[5] The introduction of a 5-substitution in a related analog resulted in an even more remarkable 74,118-fold selectivity for the α4β2 subtype.[5]

Table 1: Comparative Binding Affinities (Ki, nM) of 5-(Pyrrolidin-1-yl)pyridine Analogs at Neuronal nAChRs

Compound IDR-group at 5-positionnAChR SubtypeKi (nM)Reference
Analog 1 Phenylα4β20.055[4]
Analog 2 3-Fluorophenylα4β20.062[4]
Analog 3 3-Thienylα4β20.69[4]
A-84543 Hrat α4β21.9[5]
A-84543 Hrat α3β41400[5]
(S)-1 Iodorat α4β20.85[5]
(S)-1 Iodorat α3β463,000[5]
Anticancer Activity and Kinase Inhibition

The pyridine and pyrrolidine scaffolds are also prevalent in the design of anticancer agents, often targeting protein kinases which are crucial regulators of cellular processes.[1][6] While direct studies on a broad panel of this compound analogs as kinase inhibitors are limited, related structures have shown significant promise.

A notable example is the identification of a novel 3,5-disubstituted pyridine as a potent and selective inhibitor of Akt1 kinase, a key node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[7] This finding suggests that the 5-(pyrrolidin-1-yl)pyridine scaffold could be a valuable starting point for the development of Akt inhibitors.

Furthermore, various pyrrolidine derivatives have demonstrated potent anticancer activity. For instance, certain polysubstituted pyrrolidines have shown significant inhibitory effects on the proliferation of multiple cancer cell lines, with IC50 values in the low micromolar range.[8] Some spiropyrrolidine-thiazolo-oxindole derivatives have exhibited even greater potency against liver cancer cell lines, being approximately 11 times more active than the standard chemotherapeutic agent cisplatin.[2]

The anticancer activity of these compounds is often evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells.[9][10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-(pyrrolidin-1-yl)pyridine analogs is intricately linked to their chemical structure. The following SAR insights can be gleaned from the available data:

  • Substitution at the 5-position of the Pyridine Ring: For nAChR modulators, the nature of the substituent at this position is a critical determinant of both binding affinity and subtype selectivity. Bulky aromatic and heteroaromatic groups are generally well-tolerated and can enhance affinity.[4]

  • Stereochemistry of the Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is crucial for high-affinity binding to nAChRs. The (S)-enantiomer is often significantly more potent than the (R)-enantiomer.[5]

  • Linker between the Pyridine and Pyrrolidine Rings: In analogs where a linker is present, its length and flexibility can influence the compound's interaction with the receptor binding pocket.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can impact both potency and pharmacokinetic properties.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_setup Add Compounds and Kinase to 96-well Plate compound_prep->plate_setup pre_incubation Pre-incubate for 10 min at Room Temperature plate_setup->pre_incubation reaction_init Initiate Reaction with Substrate/ATP Mixture pre_incubation->reaction_init reaction_incubation Incubate for 60 min at 30°C reaction_init->reaction_incubation adp_glo_add Add ADP-Glo™ Reagent reaction_incubation->adp_glo_add adp_glo_incubation Incubate for 40 min at Room Temperature adp_glo_add->adp_glo_incubation detection_reagent Add Kinase Detection Reagent adp_glo_incubation->detection_reagent detection_incubation Incubate for 30 min at Room Temperature detection_reagent->detection_incubation read_luminescence Measure Luminescence with Plate Reader detection_incubation->read_luminescence data_analysis Calculate IC50 Values read_luminescence->data_analysis end End data_analysis->end PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Inhibitor 3,5-Disubstituted Pyridine (Akt Inhibitor) Inhibitor->Akt Inhibition

References

A Comparative Guide to the Quantitative Analysis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and pharmaceutical development. This document is designed to provide both strategic guidance and practical, field-proven insights into method selection, development, and validation.

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended application of the data. Here, we will explore and compare three powerful and widely applicable analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its principles, performance characteristics, and practical considerations, supported by detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a polar, non-volatile molecule like this compound, reversed-phase HPLC with UV detection is the most logical starting point for method development.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the predicted hydrophobicity of the analyte, providing a good balance of retention and peak shape. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure adequate retention and to control the ionization state of the basic pyrrolidine and pyridine nitrogens, which is critical for achieving symmetrical peaks. The UV detection wavelength is selected based on the chromophoric nature of the pyridine ring, which is expected to have a strong absorbance in the UV region.

Self-Validating System: A Protocol for HPLC Analysis

A robust analytical method must be validated to ensure its reliability, accuracy, and precision.[1][2][3][4] The validation of an HPLC method for quantifying this compound would involve assessing the following parameters as per ICH guidelines[1][5]:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[1] This is typically demonstrated by analyzing a placebo and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Requirements Scouting Scout Columns & Mobile Phases Dev_Start->Scouting Optimization Optimize Gradient & Flow Rate Scouting->Optimization Dev_End Finalized Method Optimization->Dev_End Specificity Specificity Dev_End->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness GCMS_Workflow Start Sample Weighing Dissolution Dissolution in Solvent Start->Dissolution Derivatization Addition of Derivatizing Agent (BSTFA) Dissolution->Derivatization Heating Heating (70°C, 30 min) Derivatization->Heating Cooling Cooling to Room Temperature Heating->Cooling Injection GC-MS Injection and Analysis Cooling->Injection qNMR_Logic cluster_Inputs Experimental Inputs cluster_NMR_Data NMR Data cluster_Constants Known Constants Mass_Analyte Mass of Analyte Calculation Calculation of Analyte Purity Mass_Analyte->Calculation Mass_Std Mass of Internal Standard Mass_Std->Calculation Purity_Std Purity of Internal Standard Purity_Std->Calculation Integral_Analyte Integral of Analyte Signal Integral_Analyte->Calculation Integral_Std Integral of Standard Signal Integral_Std->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Std MW of Standard MW_Std->Calculation N_Analyte Protons in Analyte Signal N_Analyte->Calculation N_Std Protons in Standard Signal N_Std->Calculation

References

Introduction: The Significance of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Executive Summary: this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this intermediate is critical for drug discovery and development programs. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on Direct Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic principles, provide detailed experimental protocols, and present a critical evaluation of each method's performance, supported by experimental data from peer-reviewed literature.

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals due to their ability to engage in a wide range of biological interactions. The title compound, this compound, combines two key functionalities: a pyrrolidine moiety, which often improves physicochemical properties like solubility and metabolic stability, and a bromine atom, which serves as a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings). Consequently, developing robust and efficient synthetic access to this molecule is of paramount importance for researchers in organic and medicinal chemistry. This guide critically examines and compares the most prevalent strategies for its synthesis.

Overview of Synthetic Strategies

The synthesis of this compound primarily starts from commercially available 3,5-dibromopyridine. The challenge lies in achieving selective monosubstitution with pyrrolidine. The main approaches can be categorized as:

  • Direct Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the direct displacement of a bromide by pyrrolidine. The electron-deficient nature of the pyridine ring facilitates this reaction, which can be driven by thermal energy or enhanced by microwave irradiation.

  • Metal-Catalyzed C-N Cross-Coupling: Modern synthetic chemistry offers powerful palladium- and copper-catalyzed methods to form carbon-nitrogen bonds under conditions that are often milder and higher-yielding than traditional SNAr. The Buchwald-Hartwig amination is a prominent example in this category.

Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanism

Nucleophilic aromatic substitution on dihalopyridines proceeds via an addition-elimination mechanism. The nucleophile (pyrrolidine) attacks the electron-deficient C5 position of 3,5-dibromopyridine, forming a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen atom helps to stabilize this intermediate through resonance. Subsequent elimination of a bromide ion restores aromaticity and yields the final product. High temperatures are typically required to overcome the activation energy of this process; however, this can lead to the formation of impurities and di-substituted byproducts[1].

Protocol 1: Microwave-Assisted SNAr

Microwave-assisted organic synthesis has gained traction for its ability to dramatically reduce reaction times and often improve yields by promoting rapid, uniform heating[1]. This approach avoids the prolonged thermal stress that can lead to product degradation and side reactions.

Experimental Protocol:

  • A mixture of 3,5-dibromopyridine (1 equivalent), pyrrolidine (10 equivalents), 1-methyl-2-pyrrolidinone (NMP), and toluene is prepared in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at 180 °C for 30 minutes.

  • After cooling, the reaction mixture is worked up to isolate the product.

  • This method has been reported to produce 5-Bromo-3-(pyrrolidin-1-yl)pyridine in a 55% isolated yield[1].

Workflow for Microwave-Assisted SNAr

cluster_reagents Reagents A 3,5-Dibromopyridine C Microwave Reactor A->C NMP/Toluene B Pyrrolidine (10 eq.) B->C D Work-up & Purification C->D 180 °C, 30 min Yield: 55% E This compound D->E

Caption: Microwave-assisted synthesis workflow.

Discussion

The primary advantage of the microwave-assisted SNAr approach is its speed, enabling the synthesis of multi-gram quantities in under an hour[1]. It also aligns with "green chemistry" principles by avoiding the use of heavy metal catalysts[1]. However, the reported yield of 55% is moderate, and the use of a large excess of pyrrolidine (10 equivalents) may be undesirable for cost and purification reasons, especially on a large scale. The high temperature, even for a short duration, can still present challenges for substrates with sensitive functional groups.

Route B: Metal-Catalyzed C-N Cross-Coupling Reactions

Metal-catalyzed reactions have become the gold standard for C-N bond formation, offering high efficiency and broad substrate scope under relatively mild conditions[2].

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base and a phosphine ligand[2]. This reaction has revolutionized the synthesis of aryl amines due to its functional group tolerance and high yields[2][3].

4.1.1. Principle and Mechanism The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3,5-dibromopyridine.

  • Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, and the strong base deprotonates it to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands like BINAP are often employed[1][4].

4.1.2. Representative Protocol While a specific protocol for the target molecule is not detailed in the initial findings, a standard Buchwald-Hartwig procedure can be proposed based on conditions reported for similar couplings of 3,5-dibromopyridine with piperidine derivatives[1].

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 3,5-dibromopyridine (1 eq.), a palladium source such as Pd₂(dba)₃ (e.g., 2 mol%), and a phosphine ligand such as BINAP (e.g., 4 mol%).

  • Add a strong base, typically sodium tert-butoxide (NaOt-Bu, ~1.4 eq.).

  • Add the solvent (e.g., toluene) followed by pyrrolidine (~1.2 eq.).

  • Heat the mixture (e.g., 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling, the reaction is quenched, and the product is isolated via extraction and column chromatography.

Workflow for Buchwald-Hartwig Amination

cluster_reagents Reagents A 3,5-Dibromopyridine C Reaction Vessel (Inert Atmosphere) A->C Pd₂(dba)₃/BINAP NaOt-Bu, Toluene B Pyrrolidine (1.2 eq.) B->C D Work-up & Purification C->D 80-100 °C E This compound D->E Higher yields expected

Caption: Palladium-catalyzed Buchwald-Hartwig workflow.

4.1.3. Discussion The Buchwald-Hartwig amination is expected to provide higher yields than the SNAr method and operates under milder thermal conditions. Its key advantages are its reliability and broad scope. However, the drawbacks include the high cost of the palladium catalyst and phosphine ligands, the requirement for a strictly inert atmosphere, and the potential for trace metal contamination in the final product, which is a significant concern in pharmaceutical synthesis.

Copper-Catalyzed Amination (Ullmann-type Reaction)

Copper-catalyzed aminations, often referred to as Ullmann or Ullmann-type reactions, represent a more economical alternative to palladium catalysis.

4.2.1. Protocol 2: CuI-Catalyzed Amination A documented synthesis of the target molecule involves the reaction of 3-bromo-5-iodopyridine with pyrrolidine, catalyzed by copper(I) iodide.

Experimental Protocol:

  • 3-Bromo-5-iodopyridine (1 eq.) and pyrrolidine are reacted in the presence of copper(I) iodide (CuI) and potassium phosphate (K₃PO₄) as the base.

  • The reaction is heated at 85 °C for 60 hours.

  • This method reportedly yields the product in 49% yield[1].

Workflow for Copper-Catalyzed Amination

cluster_reagents Reagents A 3-Bromo-5-iodopyridine C Reaction Vessel A->C CuI, K₃PO₄ B Pyrrolidine B->C D Work-up & Purification C->D 85 °C, 60 h Yield: 49% E This compound D->E

Caption: Copper-catalyzed amination workflow.

4.2.2. Discussion The main advantage of this route is the use of an inexpensive copper catalyst. However, the reaction suffers from several significant drawbacks. Firstly, it requires the more expensive and less stable 3-bromo-5-iodopyridine as a starting material, as aryl iodides are more reactive in Ullmann couplings than aryl bromides. Secondly, the reaction is extremely slow, requiring 60 hours to reach completion. The yield is also modest at 49%[1]. These factors make it less appealing for rapid synthesis or large-scale production compared to the other methods.

Comparative Analysis

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, time constraints, and available equipment.

FeatureMicrowave SNArBuchwald-Hartwig AminationCopper-Catalyzed Amination
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine3-Bromo-5-iodopyridine
Yield 55%[1]Generally high (expected >70%)49%[1]
Reaction Time 30 minutes[1]Typically 2-24 hours60 hours[1]
Temperature 180 °C[1]80-100 °C85 °C[1]
Key Reagents Excess pyrrolidine (10 eq.)Pd catalyst, phosphine ligand, strong baseCuI catalyst, K₃PO₄ base
Advantages Very fast, metal-free, scalable[1]High yields, mild conditions, broad scope[2]Inexpensive catalyst
Disadvantages Moderate yield, high temp, large excess of amine needed[1]Catalyst cost, inert atmosphere needed, metal contamination riskVery slow, moderate yield, requires iodo-precursor[1]

Conclusion and Outlook

For researchers requiring rapid access to this compound for initial screening or small-scale synthesis, the Microwave-Assisted SNAr method is a highly attractive option due to its exceptional speed. However, for larger-scale campaigns where yield, purity, and atom economy are paramount, the Palladium-Catalyzed Buchwald-Hartwig Amination is likely the superior choice, despite its higher upfront cost and more stringent reaction setup. It promises higher yields under milder conditions with near-stoichiometric use of the amine. The Copper-Catalyzed route, while economical from a catalyst perspective, is hampered by its slow kinetics and requirement for a more reactive starting material, making it the least practical of the three for most applications. Future efforts in this area could focus on developing more active and stable non-precious metal catalysts to bridge the gap between the cost-effectiveness of copper and the high efficiency of palladium.

References

Navigating the Crystalline Landscape: A Comparative Guide to the X-ray Crystallography of 3-Bromo-5-(pyrrolidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. X-ray crystallography remains the gold standard for elucidating these atomic-level details. This guide provides a comprehensive overview of the crystallographic analysis of 3-bromo-5-(pyrrolidin-1-yl)pyridine derivatives, a class of compounds with significant potential in medicinal chemistry.

While a wealth of crystallographic data exists for various pyridine derivatives, the specific substitution pattern of a bromine atom and a pyrrolidine ring at the 3- and 5-positions presents unique considerations for crystallization and crystal packing. This guide will delve into a comparative analysis of hypothetical derivatives within this class, drawing upon established principles and experimental data from closely related structures to provide a robust framework for researchers. We will explore the journey from synthesis and crystallization to data interpretation, emphasizing the "why" behind the "how" to ensure a deep understanding of the process.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a versatile building block in medicinal chemistry. The pyridine core is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The bromine atom serves as a crucial handle for synthetic diversification, enabling a wide array of cross-coupling reactions to introduce further complexity.[3][4] The pyrrolidine moiety can influence solubility and provides a vector for interaction with biological targets. The interplay of these functional groups dictates the solid-state properties of these molecules, making crystallographic analysis essential for understanding their behavior.

A Hypothetical Comparative Study: From Synthesis to Structure

To illustrate the principles of X-ray crystallography for this class of compounds, let us consider a hypothetical comparative study of two derivatives:

  • Compound A : this compound

  • Compound B : 2-(3-bromo-5-(pyrrolidin-1-yl)pyridin-2-yl)phenol (a hypothetical derivative synthesized via a cross-coupling reaction)

The introduction of a phenol group in Compound B is expected to introduce new intermolecular interactions that will significantly influence its crystal packing compared to the parent compound.

Synthesis and Crystallization: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The synthesis of this compound can be achieved through nucleophilic aromatic substitution. For Compound B, a subsequent Suzuki or Stille coupling reaction would be employed to introduce the 2-hydroxyphenyl group.[3]

Successful crystallization is often the most challenging step. The choice of solvent is critical, and a screening of various solvents with different polarities is recommended. For the compounds in our hypothetical study, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile, ethyl acetate) should be explored.

Experimental Protocol: Crystallization by Slow Evaporation

  • Preparation of Saturated Solution: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a chosen solvent in a small, clean vial. Gently warm the solution to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent at room temperature.

  • Monitoring: Monitor the vial daily for the appearance of single crystals. The process can take anywhere from a few days to several weeks.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation) solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Comparative Analysis of Crystal Structures

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. The resulting data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule.

ParameterCompound A (Hypothetical)Compound B (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 8.510.2
b (Å) 12.19.8
c (Å) 9.315.4
α (°) 9090
β (°) 98.590
γ (°) 9090
Volume (ų) 947.81533.8
Z 44
Calculated Density (g/cm³) 1.681.55

Table 1: Hypothetical crystallographic data for Compound A and Compound B.

The differences in the unit cell parameters and space groups between Compound A and Compound B immediately indicate different crystal packing arrangements. The introduction of the phenol group in Compound B provides a hydrogen bond donor (the hydroxyl group) and an acceptor (the oxygen atom), which can lead to the formation of strong intermolecular hydrogen bonds. These interactions are likely to be a dominant feature in the crystal packing of Compound B, potentially leading to a more ordered and stable crystal lattice.

In contrast, the crystal packing of Compound A would be governed by weaker interactions, such as C-H···N and C-H···Br hydrogen bonds, as well as π-π stacking interactions between the pyridine rings.[5]

intermolecular_interactions compound_a {Compound A | {C-H···N hydrogen bonds | C-H···Br hydrogen bonds | π-π stacking}} compound_b {Compound B | {O-H···N hydrogen bonds (strong) | C-H···O hydrogen bonds | π-π stacking}} compound_a->compound_b Introduction of Phenol Group

The Phenomenon of Polymorphism

It is crucial for researchers to be aware of polymorphism, which is the ability of a compound to crystallize in more than one crystal structure.[6][7] Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can have significant implications for drug development.

For this compound derivatives, the conformational flexibility of the pyrrolidine ring and the potential for different hydrogen bonding motifs could give rise to polymorphism. A thorough polymorph screen, involving crystallization from a wide range of solvents and under different conditions (e.g., temperature, pressure), is a critical step in the solid-state characterization of any new pharmaceutical compound.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structure and intermolecular interactions. This guide has outlined a systematic approach to the crystallographic study of this class of compounds, from synthesis and crystallization to the interpretation of the final structure. By understanding the principles that govern crystal packing and being mindful of phenomena such as polymorphism, researchers can leverage X-ray crystallography to accelerate the discovery and development of new medicines. The ability to visualize the precise arrangement of atoms in a molecule empowers scientists to make informed decisions in the design of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to the Validation of 3-Bromo-5-(pyrrolidin-1-yl)pyridine Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a High-Performance Liquid Chromatography (HPLC) method for validating the purity of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a key building block in modern pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind the method, ensuring a robust and self-validating protocol that meets stringent regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for quality control and purity assessment.

The Analytical Imperative: Why Purity Matters

This compound is a substituted pyridine derivative frequently employed as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of this starting material is paramount; even trace impurities can carry through the synthetic pathway, potentially leading to the formation of undesired side products or related substances in the final API. Such impurities can have significant implications for the safety, efficacy, and stability of the drug product. Therefore, a validated, precise, and accurate analytical method is not just a matter of good practice—it is a regulatory necessity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this analysis. Its high resolving power, sensitivity, and suitability for non-volatile and thermally labile molecules make it ideal for separating the target compound from structurally similar impurities.[1][2]

The Method: A Deep Dive into Chromatographic Principles

The developed method leverages the principles of reversed-phase chromatography, where a non-polar stationary phase interacts with molecules based on their hydrophobicity.

The Rationale Behind Our Choices
  • Stationary Phase (Column): A C18 column is selected for its robust, hydrophobic stationary phase, which provides excellent retention for the moderately polar this compound. The long alkyl chains ensure sufficient interaction to separate the main component from closely related impurities.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile serves as the organic modifier; increasing its concentration reduces the polarity of the mobile phase, thereby eluting more hydrophobic compounds.

  • Mobile Phase Additive: The addition of 0.1% Trifluoroacetic Acid (TFA) is critical. As a basic pyridine derivative, the analyte can interact with residual acidic silanol groups on the silica backbone of the column, leading to poor peak shape (tailing).[3] TFA acts as an ion-pairing agent and maintains a low pH (~2-3), which serves two purposes: it protonates the basic analyte, ensuring it exists in a single ionic form, and it suppresses the ionization of the silanol groups. This dual action minimizes unwanted secondary interactions and produces sharp, symmetrical Gaussian peaks essential for accurate integration and quantification.

Detailed HPLC Protocol

The following table outlines the optimized chromatographic conditions for the analysis.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

The Foundation of Trust: System Suitability Testing (SST)

Before any sample analysis, the performance of the entire chromatographic system must be verified.[4] System Suitability Testing (SST) is a mandatory, integrated procedure that confirms the system is adequate for the intended analysis on the day of the experiment.[5][6] This is achieved by injecting a standard solution multiple times and evaluating key performance indicators.

SST Protocol
  • Prepare a standard solution of this compound at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Make five replicate injections of this standard solution onto the equilibrated HPLC system.

  • Analyze the resulting chromatograms against the acceptance criteria below.

SST Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 indicates tailing, which can compromise integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak. Higher numbers indicate better performance.
Repeatability (%RSD) %RSD of peak area ≤ 2.0%Assesses the precision of the system based on replicate injections.[6]
Retention Time (%RSD) %RSD of retention time ≤ 1.0%Ensures stable retention, which is critical for peak identification.

Data derived from United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[7][8]

Method Validation: The Protocol in Practice (ICH Q2(R1))

To prove that an analytical method is "suitable for its intended purpose," a full validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10] This process establishes, through documented evidence, that the method's performance characteristics are adequate and reliable.

Below is a workflow diagram illustrating the key stages of the HPLC purity validation process.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_verification Phase 2: System Verification cluster_analysis Phase 3: Analysis & Reporting prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions sys_equilibration System Setup & Equilibration prep_solutions->sys_equilibration sst Perform System Suitability Test (SST) sys_equilibration->sst sst_check SST Pass? sst->sst_check sst_check->sys_equilibration No (Troubleshoot) inject_samples Inject Blank, Standard, and Test Samples sst_check->inject_samples Yes data_acq Data Acquisition inject_samples->data_acq data_analysis Data Analysis: Calculate % Area Purity data_acq->data_analysis report Generate Final Report data_analysis->report

Caption: Workflow for HPLC Purity Validation of this compound.

Validation Parameters & Results Summary

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradants).Peak for the main component is pure and well-resolved from any other peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.For purity: 80% to 120% of the test concentration.[11]
Accuracy (% Recovery) To determine the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples.
Precision (as %RSD)
    - RepeatabilityTo assess precision under the same operating conditions over a short interval.%RSD ≤ 2.0%
    - Intermediate PrecisionTo assess precision within the same lab but on different days, with different analysts, or on different equipment.Overall %RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must still be met after minor changes (e.g., Flow Rate ±10%, Column Temp ±2°C).

Acceptance criteria are based on ICH Q2(R1) guidelines.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard for this application, it is useful to understand its performance in the context of other available technologies.

TechniqueAdvantages for This ApplicationDisadvantages for This Application
RP-HPLC (This Method) High resolution, excellent quantitation, robust, widely available, suitable for non-volatile compounds.Requires solvent consumption, can be slower than UPLC.
Gas Chromatography (GC) Excellent for volatile impurities.This compound is not sufficiently volatile; would likely require derivatization, adding complexity and potential for error.
LC-Mass Spectrometry (LC-MS) Provides mass information for peak identification, extremely sensitive.[12]More expensive, can be less quantitatively robust than UV detection without proper internal standards. Often used for impurity identification rather than routine purity checks.
Thin-Layer Chromatography (TLC) Simple, low-cost, good for rapid screening.Primarily qualitative or semi-quantitative, lacks the resolution and precision of HPLC for accurate purity determination.[13]
Ultra-Performance Liquid Chromatography (UPLC) Significantly faster run times and higher resolution than HPLC due to smaller particle size columns.Requires higher operating pressures and specialized instrumentation. Method would need re-validation.

Conclusion

The Reverse-Phase HPLC method detailed in this guide provides a robust, reliable, and validated solution for determining the purity of this compound. By grounding the protocol in sound chromatographic principles and adhering to the stringent validation framework of ICH Q2(R1), this method ensures data integrity and supports the quality control necessary for the development of safe and effective pharmaceuticals. The systematic approach, beginning with system suitability and culminating in a full validation, establishes a self-validating system that provides a high degree of confidence in the analytical results.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Beyond the Molecular Formula

Pyridine, a foundational heterocyclic aromatic compound, serves as a core scaffold in numerous pharmaceuticals and functional materials. However, its hydroxylated isomers, particularly 2-hydroxypyridine and 4-hydroxypyridine, introduce a layer of complexity that is fundamental to their chemical behavior and biological activity: tautomerism. These compounds exist in a dynamic equilibrium with their pyridone counterparts (2-pyridone and 4-pyridone). Understanding and confirming the dominant tautomeric form is not merely an academic exercise; it dictates hydrogen bonding capabilities, solubility, crystal packing, and, critically, interaction with biological targets.

This guide provides an in-depth spectroscopic comparison of pyridine with its 2- and 4-pyridone isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, empowering you to confidently identify these isomers and interpret their tautomeric behavior in your own research.

The Heart of the Matter: Lactam-Lactim Tautomerism

The key to differentiating these isomers lies in understanding the equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms. This prototropic tautomerism is highly sensitive to the molecule's environment, particularly the polarity of the solvent.

Tautomerism cluster_2 2-Hydroxypyridine <=> 2-Pyridone cluster_4 4-Hydroxypyridine <=> 4-Pyridone cluster_solvents Solvent Influence Lactim2 2-Hydroxypyridine (Lactim) Lactam2 2-Pyridone (Lactam) Lactim2->Lactam2 Lactim4 4-Hydroxypyridine (Lactim) Lactam4 4-Pyridone (Lactam) Lactim4->Lactam4 Polar Polar Solvents (e.g., Water, Alcohols) Polar->Lactam2 Favors Polar->Lactam4 Favors NonPolar Non-Polar Solvents (e.g., Chloroform) NonPolar->Lactim2 Favors NonPolar->Lactim4 Favors

In general, non-polar solvents favor the aromatic hydroxypyridine (lactim) tautomer, while polar, protic solvents stabilize the more polar pyridone (lactam) tautomer through hydrogen bonding.[1] In the solid state, the pyridone form is overwhelmingly dominant due to favorable hydrogen-bonded crystal packing.[1] These shifts in equilibrium are directly observable and quantifiable using the spectroscopic techniques detailed below.

I. UV-Vis Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures electronic transitions within a molecule. The key distinction here is between the π → π* transitions in the aromatic pyridine ring and the n → π* transitions introduced by the non-bonding electrons on the oxygen and nitrogen atoms in the isomers. The extent of conjugation in the pyridone form is different from the aromatic lactim form, leading to distinct absorption maxima (λmax).

The aromatic pyridine ring exhibits its primary π → π* transition around 257 nm. In contrast, the pyridone tautomers, with their conjugated enone-like systems, show a significant bathochromic shift (to longer wavelengths).[1][2] This shift is a direct and powerful indicator of the predominant tautomeric form in solution.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Prepare two sets of solutions: one in a polar, protic solvent (e.g., ethanol or water) and one in a non-polar solvent (e.g., cyclohexane). The choice is causal: this directly probes the solvent's influence on the tautomeric equilibrium.

  • Sample Preparation: Prepare dilute solutions (e.g., 10-5 to 10-4 M) of pyridine, 2-pyridone, and 4-pyridone in each solvent. Ensure complete dissolution.

  • Blanking: Use the corresponding pure solvent to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the samples from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each sample in each solvent.

Comparative UV-Vis Data
CompoundSolventλmax (nm)Predominant FormElectronic Transition
Pyridine Ethanol~257Aromaticπ → π
2-Pyridone Water~293[1]Pyridone (Lactam)π → π
Non-polar~275Hydroxypyridine (Lactim)π → π
4-Pyridone Water~255Pyridone (Lactam)π → π

Note: λmax values can vary slightly based on solvent and pH.

The ~30-40 nm shift observed for 2-pyridone in polar solvents is clear evidence of the extended conjugation in the lactam form.

II. Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Expertise & Causality: IR spectroscopy is arguably the most definitive technique for distinguishing these tautomers, particularly in the solid state. It directly probes the vibrational frequencies of specific covalent bonds. The structural differences—a C=O bond versus an O-H bond—provide unambiguous spectral fingerprints.

The pyridone (lactam) form is characterized by a strong C=O stretching vibration and an N-H stretch. The hydroxypyridine (lactim) form, conversely, lacks a C=O bond but displays a characteristic broad O-H stretching vibration and a C=N bond within the aromatic ring.

Experimental Protocol: Solid-State IR (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc. This ensures that the analysis reflects the solid-state structure.

  • Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key stretching frequencies for C=O, N-H, and O-H bonds.

Comparative IR Data
Compound/TautomerKey Vibrational Frequencies (cm⁻¹)Interpretation
Pyridine ~3000-3100 (C-H aromatic), ~1580-1600 (C=C, C=N ring)[3]Aromatic system, no O-H, N-H, or C=O.
2-Pyridone (Lactam) ~3100 (N-H), ~1650-1680 (strong C=O) [1], ~1600 (C=C)Definitive presence of the carbonyl group. This is the dominant form in the solid state.[1]
2-Hydroxypyridine (Lactim) ~3400 (broad O-H) , ~3050 (C-H aromatic), ~1620 (C=N ring)Definitive presence of the hydroxyl group. Predominant in the gas phase or non-polar solutions.[4]
4-Pyridone (Lactam) ~3050 (N-H), ~1640 (strong C=O) , ~1540 (C=C)Definitive presence of the carbonyl group.

The presence or absence of the intense carbonyl stretch around 1650 cm⁻¹ is the most reliable diagnostic feature to confirm the pyridone structure.[1][5]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

Expertise & Causality: NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The tautomeric equilibrium directly impacts the electron density and hybridization of the ring atoms, causing significant changes in their chemical shifts (δ).

In pyridine, the protons are in a classic aromatic environment. For the pyridone tautomers, the loss of full aromaticity and the presence of the electron-withdrawing carbonyl group deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the carbons directly bonded to nitrogen or oxygen experience significant changes in their chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent Selection: Choose a deuterated solvent appropriate for the sample's solubility (e.g., CDCl₃, DMSO-d₆). Be aware that the solvent choice is not passive; polar solvents like DMSO-d₆ will favor the pyridone tautomer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Spectrum Acquisition: Acquire standard ¹H and ¹³C spectra. If necessary, 2D experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) can be used for unambiguous signal assignment.

  • Data Analysis: Compare the chemical shifts and coupling patterns to reference values.

Comparative ¹H and ¹³C NMR Data (Approximate Shifts in ppm)
CompoundC2/H2C3/H3C4/H4
Pyridine (¹H) δ ~8.5δ ~7.4δ ~7.8
Pyridine (¹³C) [6]δ ~150δ ~124δ ~136
2-Pyridone (¹H in CDCl₃) N/A (NH)δ ~6.6δ ~7.4
2-Pyridone (¹³C in CDCl₃) δ ~165 (C=O)δ ~118δ ~140
4-Pyridone (¹H in DMSO-d₆) δ ~7.5 (H2/H6)δ ~6.2 (H3/H5)N/A (C=O)
4-Pyridone (¹³C in DMSO-d₆) δ ~140δ ~118δ ~175 (C=O)

Note: Chemical shifts are highly dependent on solvent and concentration. The data above are illustrative.

The upfield shift of H3/H5 in 4-pyridone and the distinct chemical shift of the carbonyl carbon (>160 ppm) are key identifiers. The coupling patterns in ¹H NMR also provide crucial information: pyridine shows complex coupling, whereas the symmetry of 4-pyridone results in a simpler spectrum with two signals.

Diagnostic Workflow for Isomer Identification

For an unknown sample suspected to be one of these three compounds, a logical workflow ensures efficient and accurate identification.

Workflow cluster_start Start cluster_ir Step 1: Functional Group ID cluster_nmr Step 2: Structural Confirmation cluster_results Identification Unknown Unknown Sample IR Acquire Solid-State IR Spectrum Unknown->IR Decision_IR Strong C=O peak ~1650 cm⁻¹? IR->Decision_IR NMR Acquire ¹H NMR Spectrum Decision_IR->NMR Yes Pyridine Pyridine Decision_IR->Pyridine No Decision_NMR Symmetric AA'BB' pattern? NMR->Decision_NMR Pyridone4 4-Pyridone Decision_NMR->Pyridone4 Yes Pyridone2 2-Pyridone Decision_NMR->Pyridone2 No

Conclusion

The spectroscopic differentiation of pyridine, 2-pyridone, and 4-pyridone is a practical demonstration of structure-property relationships. By leveraging the distinct electronic and vibrational characteristics driven by tautomerism, these compounds can be unambiguously identified. IR spectroscopy provides the most direct evidence for the dominant tautomer in the solid state via the carbonyl stretch. UV-Vis spectroscopy is highly effective for studying the tautomeric equilibrium in different solvents. Finally, NMR spectroscopy offers a detailed map of the molecular framework, confirming the specific isomer through chemical shifts and coupling patterns. A multi-technique approach, guided by an understanding of the underlying chemical principles, provides the most robust and reliable characterization.

References

A Comparative Analysis of Synthetic Routes to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, appearing as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and drug development professionals. This guide provides a comprehensive cost-benefit analysis of three prominent synthetic methodologies for the preparation of this compound: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed SNAr, and Palladium-Catalyzed Buchwald-Hartwig Amination.

This in-depth comparison will delve into the experimental protocols, reaction yields, cost of reagents, scalability, and safety and environmental considerations for each route. By presenting this data in a clear and comparative format, this guide aims to empower researchers to make informed decisions when selecting the most appropriate synthetic strategy for their specific needs.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the pyridine ring and the pyrrolidine moiety. The three methods evaluated herein represent distinct approaches to achieving this transformation.

Method Reaction Type Key Features Reported Yield
Method 1 Microwave-Assisted SNArRapid reaction times, improved yields compared to conventional heating.55%
Method 2 Copper-Catalyzed SNArUtilizes a cost-effective transition metal catalyst.~49% (with 3-bromo-5-iodopyridine)
Method 3 Buchwald-Hartwig AminationBroad substrate scope, generally high yields, but requires a more expensive palladium catalyst and ligand.High yields are typical for this reaction class.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the chemical transformations, the following diagrams illustrate the core reaction for each synthetic method.

digraph "Synthetic_Pathways" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1: Overview of the three synthetic routes to this compound.

Detailed Experimental Protocols and Cost Analysis

For a practical comparison, the following sections provide detailed, step-by-step experimental protocols for each method, assuming a 10 mmol scale synthesis. A cost analysis for the required reagents is also presented to aid in the decision-making process.

Method 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This method leverages the rapid and efficient heating provided by microwave irradiation to drive the SNAr reaction to completion in a significantly shorter time frame compared to conventional heating.

Experimental Protocol:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,5-dibromopyridine (2.37 g, 10 mmol), pyrrolidine (0.84 mL, 10 mmol), N-methyl-2-pyrrolidone (NMP, 5 mL), and toluene (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180 °C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Cost Analysis (10 mmol scale):

ReagentMolar Mass ( g/mol )Amount (g)Approx. Cost/g ($)Total Cost ($)
3,5-Dibromopyridine236.892.372.856.75
Pyrrolidine71.120.710.440.31
NMP99.13--(Solvent)
Toluene92.14--(Solvent)
Total Reagent Cost ~ $7.06
Method 2: Copper-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes a cost-effective copper catalyst to facilitate the C-N bond formation. While potentially slower than the microwave-assisted method, it avoids the need for specialized microwave equipment.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dibromopyridine (2.37 g, 10 mmol), pyrrolidine (1.0 mL, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium phosphate (4.25 g, 20 mmol).

  • Add a suitable solvent such as dioxane or DMF (20 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Cost Analysis (10 mmol scale):

ReagentMolar Mass ( g/mol )Amount (g)Approx. Cost/g ($)Total Cost ($)
3,5-Dibromopyridine236.892.372.856.75
Pyrrolidine71.120.850.440.37
Copper(I) Iodide190.450.191.070.20
Potassium Phosphate212.274.250.150.64
Total Reagent Cost ~ $7.96
Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, often providing high yields under relatively mild conditions. However, it requires a more expensive palladium catalyst and a specialized phosphine ligand.

Experimental Protocol:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.092 g, 0.1 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.19 g, 0.4 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add sodium tert-butoxide (1.35 g, 14 mmol) and 3,5-dibromopyridine (2.37 g, 10 mmol).

  • Add anhydrous, degassed toluene (20 mL) via syringe.

  • Finally, add pyrrolidine (1.0 mL, 12 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Cost Analysis (10 mmol scale):

ReagentMolar Mass ( g/mol )Amount (g)Approx. Cost/g ($)Total Cost ($)
3,5-Dibromopyridine236.892.372.856.75
Pyrrolidine71.120.850.440.37
Pd₂(dba)₃915.720.09279.897.35
XPhos476.630.19151.2028.73
Sodium tert-butoxide96.101.350.741.00
Total Reagent Cost ~ $44.20

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice of synthetic method will ultimately depend on the specific priorities of the researcher or organization, balancing factors such as cost, time, yield, and scalability.

digraph "Cost_Benefit_Analysis" { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=12];

}

Figure 2: Comparative analysis of the three synthetic methods.

Discussion and Recommendations

Microwave-Assisted SNAr: This method offers the significant advantage of speed, making it an excellent choice for rapid, small-scale synthesis in a research and development setting. The moderate yield is often acceptable for initial screening and lead optimization studies. However, the reliance on specialized microwave equipment and the use of N-methyl-2-pyrrolidone (NMP), a solvent with reproductive toxicity concerns, are notable drawbacks.[1][2] Scalability can also be a challenge for microwave-assisted reactions, often requiring significant process optimization for larger batches.[3][4]

Copper-Catalyzed SNAr: The primary appeal of this method is its low cost, both in terms of the catalyst and the standard laboratory equipment required. This makes it an attractive option for large-scale synthesis where cost is a major driver. The trade-off is typically a longer reaction time and potentially moderate yields that may require optimization. The scalability of copper-catalyzed amination reactions is generally considered to be good.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and reliable method that often delivers high yields and demonstrates broad functional group tolerance. It is a well-established and highly scalable process, making it a preferred choice for industrial and pharmaceutical production where reliability and high throughput are paramount.[5] The main disadvantage is the high cost of the palladium catalyst and the specialized phosphine ligand. The reaction also requires strict inert atmosphere conditions, which can add to the operational complexity.

Conclusion

The optimal synthetic route for this compound is highly dependent on the specific context and priorities of the synthesis.

  • For rapid, small-scale synthesis in a discovery setting, the Microwave-Assisted SNAr method is a compelling option, provided the necessary equipment is available and appropriate safety precautions are taken regarding the use of NMP.

  • For cost-sensitive, large-scale production , the Copper-Catalyzed SNAr presents a viable and economical alternative, although it may require more extensive optimization to achieve high yields and acceptable reaction times.

  • For reliable, high-yield, and scalable production , particularly in a pharmaceutical manufacturing context, the Buchwald-Hartwig Amination stands out as the superior choice, despite its higher initial reagent cost. The robustness and predictability of this method often justify the investment.

Ultimately, the selection of a synthetic method should be guided by a thorough evaluation of the available resources, project timelines, and the desired scale of production. This guide provides the foundational data to initiate such an evaluation and to select the most fitting synthetic strategy.

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling and Operational Guide for 3-Bromo-5-(pyrrolidin-1-yl)pyridine

This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 944718-19-8). As a Senior Application Scientist, the following guidance is synthesized from established safety principles for pyridine derivatives and related halogenated aromatic compounds to ensure the highest level of safety and experimental integrity for all laboratory personnel.

Immediate Safety Assessment: Hazard Profile

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, its structure—combining a brominated pyridine ring with a pyrrolidine moiety—necessitates a cautious approach. Based on data from structurally analogous compounds, it should be treated as a hazardous substance.

The primary hazards are identified as:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust or vapor.[2]

  • Harmful if Swallowed (Acute Toxicity): Pyridine derivatives can be harmful or toxic if ingested.[3][4]

Due to its molecular structure, upon combustion or thermal decomposition, it may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide.[3]

Mandatory Engineering Controls: The Primary Barrier

Engineering controls are the most critical line of defense. All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified and properly functioning chemical fume hood .[5][6] This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing systemic inhalation exposure.[7]

Rationale: The volatility of pyridine and its derivatives, while variable, presents a significant inhalation risk. A fume hood maintains negative pressure, ensuring that any vapors are drawn away from the user and exhausted safely.[6] Ensure the sash is kept at the lowest practical height during manipulations.

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE strategy is mandatory to prevent dermal and ocular exposure. The following equipment must be worn at all times when handling the compound.

Protection Type Specification Rationale and Expert Insight
Eye & Face Protection Chemical splash goggles with a face shield.Goggles provide a seal against splashes.[2] A face shield is required to protect the entire face from splashes during bulk transfers or vigorous reactions. Standard safety glasses are insufficient.
Hand Protection Double-gloving is recommended: an inner nitrile glove and an outer butyl rubber or neoprene glove.While nitrile gloves offer good dexterity and splash protection for many chemicals, their resistance to pyridine derivatives can be limited.[5][7] An outer glove made of butyl rubber provides superior resistance.[5] Double-gloving allows for the safe removal of the contaminated outer glove without compromising hand protection. Always check the manufacturer's glove compatibility charts.[5]
Body Protection Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.A standard lab coat protects against incidental contact and minor splashes.[8] Flame-resistant material is an added precaution, given the flammability of related pyridine compounds.[3][9]
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills. The material should not absorb chemicals, which could lead to prolonged skin contact.
Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing exposure risk.

  • Preparation:

    • Designate a specific area within the chemical fume hood for the procedure.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed (within a 10-second travel distance).[5]

    • Assemble all necessary apparatus (glassware, spatulas, etc.) and reagents before introducing the target compound.

    • Prepare and label the designated hazardous waste container.

  • Handling:

    • Don all required PPE as specified in the table above.

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.

    • If transferring the solid, use a spatula and minimize drop height.

    • When dissolving, add the solvent to the vessel containing the compound slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.[3][6]

  • Post-Handling Decontamination:

    • Carefully remove the outer gloves and dispose of them in the designated solid hazardous waste container.

    • Wipe down all surfaces in the fume hood where the compound was handled with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[3]

Logistical Plan: Spill and Emergency Procedures

Accidents require immediate and correct action. The response protocol depends on the scale of the spill.

  • Alert: Inform nearby colleagues.

  • Isolate: Keep the fume hood sash lowered.

  • Contain & Clean:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10][11] Do not use combustible materials like paper towels as the primary absorbent.

    • Working from the outside in, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[9][12]

    • Decontaminate the spill area with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

  • EVACUATE: Immediately alert everyone in the laboratory and evacuate the area.[5]

  • ISOLATE: Close the laboratory doors to contain the vapors. If safe to do so, increase ventilation to the room (if controlled externally).

  • NOTIFY: Call your institution's emergency response team (e.g., EH&S) and 911.[5] Provide the chemical name and location of the spill.

  • Do NOT attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection.[5]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Protocol cluster_major_spill Major Spill Protocol Spill Spill Occurs CheckLocation Is spill contained in fume hood? Spill->CheckLocation AlertColleagues Alert Colleagues CheckLocation->AlertColleagues Yes Evacuate EVACUATE Area CheckLocation->Evacuate No Contain Contain with Absorbent (Vermiculite, Sand) AlertColleagues->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Isolate Isolate Lab (Close Doors) Evacuate->Isolate Notify NOTIFY EH&S / 911 Isolate->Notify

Caption: Workflow for chemical spill response.

Disposal Plan: Waste Management

All waste containing this compound, whether solid, liquid, or contaminated debris, must be treated as hazardous waste.

  • Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[5]

  • Labeling: The label must include the full chemical name, "Hazardous Waste," and the associated hazards (Irritant, Harmful).

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4] It is incompatible with strong oxidizing agents and strong acids.[3][5]

  • Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department for final disposal in accordance with all local, state, and federal regulations.[4]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-5-(pyrrolidin-1-yl)pyridine
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3-Bromo-5-(pyrrolidin-1-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.